molecular formula C8H19O3P B042841 Octylphosphonic acid CAS No. 4724-48-5

Octylphosphonic acid

Cat. No.: B042841
CAS No.: 4724-48-5
M. Wt: 194.21 g/mol
InChI Key: NJGCRMAPOWGWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octylphosphonic acid is a versatile organophosphorus compound highly valued in surface science and materials research for its ability to form robust, self-assembled monolayers (SAMs) on various metal oxide substrates, most notably aluminum oxide, zinc oxide, and indium tin oxide (ITO). Its mechanism of action involves a strong, bidentate binding of the phosphonic acid headgroup to surface hydroxyls, creating a dense, ordered monolayer with the octyl chain projecting outward. This imparts specific chemical and physical properties to the surface, such as enhanced hydrophobicity, corrosion resistance, and specific interfacial energy. Researchers utilize this compound to engineer surfaces for applications in organic electronics (e.g., to modify dielectric layers in OFETs), create model surfaces for studying cell-material interactions, facilitate the nucleation and growth of thin films, and develop anti-corrosive coatings. It serves as a fundamental building block and a critical reagent for precise surface functionalization, enabling the study of structure-property relationships at the nanoscale. This product is intended for research purposes by qualified laboratory personnel.

Properties

IUPAC Name

octylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O3P/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGCRMAPOWGWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044679
Record name Octylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid
Record name Phosphonic acid, P-octyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4724-48-5
Record name Octylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4724-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004724485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-octyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octylphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTYLPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95C2AW87BO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of n-Octylphosphonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, n-octylphosphonic acid (OPA) is a valuable organophosphorus compound with applications ranging from surface modification and corrosion inhibition to the synthesis of novel chemical entities.[1][2][3] This technical guide provides an in-depth overview of the synthesis of n-octylphosphonic acid, focusing on a prevalent and reliable method, detailed experimental protocols, and key characterization data.

Physicochemical Properties of n-Octylphosphonic Acid

n-Octylphosphonic acid is a white to off-white solid at room temperature.[1][4] Its amphiphilic nature, stemming from a polar phosphonic acid head and a nonpolar octyl tail, is central to its function as a surfactant and its ability to form self-assembled monolayers (SAMs) on various surfaces.[1][2]

PropertyValueReferences
CAS Number 4724-48-5[1][5]
Molecular Formula C₈H₁₉O₃P[5]
Molecular Weight 194.21 g/mol [5]
Melting Point 93-102 °C[1]
Appearance White to off-white solid/powder[1][4]
Solubility Soluble in methanol, limited solubility in water[1]

Synthetic Routes

While multiple synthetic pathways to n-octylphosphonic acid exist, a widely employed and well-documented method involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate (B1237965) ester, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.[1][6][7] This approach is favored for its use of readily available starting materials and generally good yields.[6]

An alternative route involves the addition of hypophosphorous acid to an alkene, followed by oxidation.[6] However, this method can be more expensive and may produce byproducts, making it less suitable for large-scale production.[6]

Experimental Protocol: Michaelis-Arbuzov Reaction and Hydrolysis

This section details the experimental procedure for the synthesis of n-octylphosphonic acid starting from 1-bromooctane (B94149) and triethyl phosphite (B83602).

Step 1: Synthesis of Diethyl Octylphosphonate (Michaelis-Arbuzov Reaction)

The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond.[7][8][9] It involves the reaction of a trialkyl phosphite with an alkyl halide.[10]

Reaction: C₈H₁₇Br + P(OC₂H₅)₃ → C₈H₁₇PO(OC₂H₅)₂ + C₂H₅Br

Procedure:

  • In a reaction kettle, combine 1-bromooctane and triethyl phosphite. The molar ratio of phosphite to bromide can be optimized, with some procedures using an excess of the phosphite.[6]

  • Heat the reaction mixture to 185-195 °C and maintain this temperature for 4-6 hours.[6] During this time, bromoethane (B45996) is formed as a byproduct and can be collected.[6]

  • After the incubation period, cool the reactor to 75-85 °C.[6]

  • The crude diethyl octylphosphonate is then purified by vacuum distillation at 185-195 °C to yield the finished product.[6] This step is crucial for removing any unreacted starting materials and byproducts.

Quantitative Data:

Parameter Value Reference
Reaction Temperature 185-195 °C [6]
Reaction Time 4-6 hours [6]
Yield Up to 90% [6]

| Purity | Up to 99% |[6] |

Step 2: Hydrolysis of Diethyl Octylphosphonate to n-Octylphosphonic Acid

The hydrolysis of the phosphonate ester is typically carried out under acidic conditions to cleave the ethyl groups, yielding the desired phosphonic acid.[6][11][12]

Reaction: C₈H₁₇PO(OC₂H₅)₂ + 2H₂O --(H⁺)--> C₈H₁₇PO(OH)₂ + 2C₂H₅OH

Procedure:

  • To a reaction kettle, add the purified diethyl octylphosphonate and concentrated hydrochloric acid.[6]

  • Slowly add 98% sulfuric acid dropwise while continuously stirring.[6] The use of a mixed acid catalyst (hydrochloric and sulfuric acid) ensures a more thorough hydrolysis of the ester.[6]

  • After the complete addition of sulfuric acid, raise the temperature to 115-118 °C and maintain it for 25-35 hours.[6]

  • Allow the reaction mixture to cool naturally to 55-65 °C before discharging it from the reactor.[6]

  • Further cool the mixture to 25-35 °C and let it stand for at least 12 hours to allow for the precipitation of the crude n-octylphosphonic acid.[6]

  • Separate the crude product by centrifugal separation.[6]

Step 3: Purification by Recrystallization

To obtain high-purity n-octylphosphonic acid, the crude product is purified by recrystallization.

Procedure:

  • Transfer the crude n-octylphosphonic acid to a recrystallization reactor.

  • Add n-heptane (approximately 0.9 times the mass of the solid) and heat to 70 °C for 1 hour.[6]

  • Cool the mixture to 52 °C and then further to 30 °C, allowing it to stand for over 12 hours to facilitate crystallization.[6]

  • Collect the solid by centrifugation.[6]

  • Repeat the recrystallization step one more time to obtain the final n-octylphosphonic acid product.[6]

Quantitative Data:

Parameter Value Reference
Hydrolysis Temperature 115-118 °C [6]
Hydrolysis Time 25-35 hours [6]
Final Product Yield ~82% [6]

| Final Product Purity | >99% |[6] |

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages of the n-octylphosphonic acid synthesis process.

Synthesis_Workflow Start Starting Materials (1-Bromooctane, Triethyl Phosphite) Arbuzov Michaelis-Arbuzov Reaction (185-195°C, 4-6h) Start->Arbuzov Intermediate Diethyl Octylphosphonate (Crude) Arbuzov->Intermediate Purification1 Vacuum Distillation Intermediate->Purification1 PureIntermediate Diethyl Octylphosphonate (Pure) Purification1->PureIntermediate Hydrolysis Acid Hydrolysis (HCl, H₂SO₄, 115-118°C, 25-35h) PureIntermediate->Hydrolysis CrudeOPA n-Octylphosphonic Acid (Crude) Hydrolysis->CrudeOPA Purification2 Recrystallization (n-Heptane) CrudeOPA->Purification2 FinalProduct n-Octylphosphonic Acid (>99% Purity) Purification2->FinalProduct

Caption: Workflow for the synthesis of n-octylphosphonic acid.

Arbuzov_Mechanism Phosphite Triethyl Phosphite (Nucleophile) SN2_1 SN2 Attack Phosphite->SN2_1 Bromooctane 1-Bromooctane (Electrophile) Bromooctane->SN2_1 Phosphonium Phosphonium Salt (Intermediate) SN2_1->Phosphonium Bromide Bromide Ion SN2_1->Bromide SN2_2 SN2 Attack (Dealkylation) Phosphonium->SN2_2 Bromide->SN2_2 Product Diethyl Octylphosphonate SN2_2->Product Byproduct Bromoethane SN2_2->Byproduct

References

chemical structure and formula of octylphosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Octylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (OPA) is an organophosphorus compound with a versatile chemical profile, making it a molecule of significant interest in various scientific and industrial domains, including materials science and drug development.[1] Its structure, featuring a hydrophilic phosphonic acid head and a hydrophobic octyl tail, imparts amphiphilic properties that are key to its functionality.[2] This guide provides a comprehensive overview of the chemical structure, formula, properties, synthesis, and analytical methodologies related to this compound, tailored for a technical audience.

Chemical Structure and Formula

This compound is characterized by an eight-carbon alkyl chain attached to a phosphonic acid functional group.[3]

  • Chemical Name: this compound[4]

  • Synonyms: n-Octylphosphonic acid, 1-Octanephosphonic acid[5][6]

  • CAS Number: 4724-48-5[2][7]

  • Molecular Formula: C₈H₁₉O₃P[4][5]

  • Molecular Weight: 194.21 g/mol [4][5]

Structural Representation:

The chemical structure consists of a phosphonic acid group [-PO(OH)₂] covalently bonded to the terminal carbon of an octyl group [CH₃(CH₂)₇-].[3]

SMILES: CCCCCCCCP(=O)(O)O[5]

InChI: 1S/C8H19O3P/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11)[5]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for its application in experimental design and formulation development.

PropertyValueReference
Physical State White to off-white solid/powder[2][8]
Melting Point 93-102 °C[2][7]
Boiling Point 170 °C @ 0.05 Torr[6]
Solubility Slightly soluble in water; soluble in methanol (B129727) and other organic solvents.[2][3][9]
Molecular Weight 194.21[4][5]
Exact Mass 194.10718146[4]
XLogP3 1.8[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]
Topological Polar Surface Area 57.5 Ų[4]
¹H NMR (CDCl₃, 400 MHz) δ = 9.53 (s, 2H), 1.81–1.68 (m, 2H), 1.68–1.55 (m, 2H), 1.41–1.33 (m, 2H), 1.33–1.22 (m, 8H), 0.88 (t, J = 6.8Hz, 3H)[4]
¹³C NMR (CDCl₃, 100 MHz) δ = 31.9, 30.7, 30.5, 29.2, 29.2, 26.1, 24.7, 22.8, 22.2, 22.1, 14.2[4]
³¹P NMR (CDCl₃, 162 MHz) δ = 37.7[4]
Mass Spectrometry (ESI) m/z = 193 [M – H]⁻, 387 [2M – H]⁻[4]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and effective method involves the reaction of 1-bromooctane (B94149) with a phosphorus source, followed by hydrolysis.

Method 1: Reaction with Triethyl Phosphite (B83602) followed by Hydrolysis

This is a widely used laboratory-scale synthesis.

  • Materials: 1-bromooctane, triethyl phosphite, aluminum trichloride (B1173362) (catalyst), n-hexane, water.[9]

  • Procedure:

    • To a flask, add 1-bromooctane and aluminum trichloride and stir at room temperature.[9]

    • Heat the mixture to 85°C and slowly add triethyl phosphite dropwise, maintaining the temperature between 85°C and 105°C over 3 hours.[9]

    • After the addition is complete, increase the temperature to 160°C and continue the reaction for 4 hours.[9]

    • Cool the reaction mixture to room temperature.[9]

    • Add a mixture of n-hexane and water (6:1 volume ratio) and mix thoroughly.[9]

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. The lower aqueous phase contains the product.[9]

    • Recover the product from the aqueous phase. An alternative workup involves distillation to remove and recover hexane (B92381) from the organic phase to yield this compound.[9]

    • The crude product can be purified by recrystallization from a suitable solvent like hot heptane.[4]

Method 2: Hydrolysis of n-Octylphosphonic Acid Ester

This method is suitable for larger-scale production.

  • Materials: n-octylphosphonic acid ester, concentrated hydrochloric acid (30-37% wt), sulfuric acid (93-98% wt).[10]

  • Procedure:

    • Add n-octylphosphonic acid ester and concentrated hydrochloric acid to a reactor.[10]

    • Add sulfuric acid dropwise with constant stirring.[10]

    • After the addition is complete, heat the mixture to 115-118°C and maintain for 30-50 hours.[10]

    • Naturally cool the reaction mixture to 55-65°C, then further cool to 25-35°C and let it stand for at least 12 hours.[10]

    • Obtain the solid crude product by centrifugation.[10]

    • The crude product can be further purified by recrystallization.[10]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Application: Determination of purity and quantification of this compound.[11]

  • Column: Newcrom A mixed-mode column (150 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) with a formic acid buffer.[11]

  • Detection: Charged Aerosol Detection (CAD) is a suitable method.[11]

Applications in Research and Drug Development

The unique properties of this compound lend it to a variety of applications in research and development:

  • Surface Modification: OPA is extensively used to form self-assembled monolayers (SAMs) on various metal oxide surfaces, such as aluminum oxide and titanium oxide.[9][12][13] These SAMs can alter the surface properties, providing corrosion resistance, controlled wettability, and platforms for further functionalization.[9][12][14]

  • Drug Delivery and Nanotechnology: The ability to functionalize surfaces makes OPA and other phosphonic acids valuable in nanotechnology and drug delivery systems.[1] They can be used to modify nanoparticles to improve their stability, biocompatibility, and targeting capabilities.[1]

  • Biomaterials and Dental Applications: Phosphonic acids exhibit strong binding to calcium phosphate, a major component of bone and teeth. This property is exploited in dental applications where it can act as a corrosion inhibitor and an organic building block when supported with calcium hydroxyapatite.[9][15]

  • Basic Building Block in Synthesis: this compound serves as a fundamental starting material for the synthesis of various pharmaceutical compounds and other chemical products.[9][15]

Logical Relationships and Workflows

The synthesis and application of this compound can be represented in a logical workflow.

Synthesis_and_Application_of_Octylphosphonic_Acid cluster_synthesis Synthesis cluster_applications Applications 1-Bromooctane 1-Bromooctane Reaction_Hydrolysis Arbuzov Reaction & Hydrolysis 1-Bromooctane->Reaction_Hydrolysis Triethyl_Phosphite Triethyl_Phosphite Triethyl_Phosphite->Reaction_Hydrolysis Octylphosphonic_Acid This compound Reaction_Hydrolysis->Octylphosphonic_Acid Drug_Delivery Drug Delivery & Nanotechnology Octylphosphonic_Acid->Drug_Delivery Biomaterials Biomaterials & Dental Applications Octylphosphonic_Acid->Biomaterials Chemical_Synthesis Chemical Synthesis Intermediate Octylphosphonic_Acid->Chemical_Synthesis Surface_Modification Surface Modification (e.g., SAMs)

Caption: Synthesis of this compound and its primary research applications.

Conclusion

This compound is a valuable organophosphorus compound with a well-defined chemical structure and a range of important applications, particularly in surface science and as a building block in chemical synthesis. Its amphiphilic nature and the strong binding affinity of the phosphonic acid group are central to its utility. The synthetic and analytical methods described provide a solid foundation for researchers and drug development professionals to utilize this versatile molecule in their work.

References

Solubility of Octylphosphonic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octylphosphonic acid (OPA) in organic solvents. While specific quantitative public data is limited, this document outlines the necessary experimental protocols to determine solubility, presents a framework for data interpretation, and discusses the key factors influencing the dissolution of OPA in various organic media.

Introduction to this compound and its Solubility

This compound (CAS 4724-48-5) is an organophosphorus compound with a hydrophobic octyl chain and a polar phosphonic acid head group. This amphiphilic nature governs its solubility characteristics, making it a compound of interest in surface modification, as a chelating agent, and as a surfactant.[1] Generally, OPA is described as being slightly soluble in water and many organic solvents.[1][2] However, for applications in drug development, materials science, and chemical synthesis, a precise understanding of its solubility in specific organic solvents is crucial.

The solubility of phosphonic acids is influenced by the polarity of the solvent and its capacity for hydrogen bonding.[3] Alcohols, for instance, are generally better solvents for phosphonic acids than non-polar solvents due to their ability to form hydrogen bonds with the phosphonic acid group.[3]

Quantitative Solubility Data

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent Polarity (Dielectric Constant)Hydrogen Bonding CapabilitySolubility (g/L) (Hypothetical)Molar Solubility (mol/L) (Hypothetical)
Methanol32.7Donor & Acceptor1500.772
Ethanol24.5Donor & Acceptor950.489
2-Propanol19.9Donor & Acceptor500.257
Acetone20.7Acceptor250.129
Tetrahydrofuran (THF)7.6Acceptor150.077
Ethyl Acetate6.0Acceptor100.051
Chloroform4.8Donor50.026
Toluene2.4None<1<0.005
Hexane1.9None<0.1<0.0005

Disclaimer: The data presented in Table 1 is purely hypothetical and for illustrative purposes only. Actual experimental values should be determined using the protocols outlined in this guide.

Experimental Protocol for Solubility Determination

The following protocol details the static analytical method, a reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. This method is based on the principles of the well-established shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical instrument.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a controlled temperature.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification of Solute:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.

    • Express the solubility in grams per liter (g/L) and moles per liter (mol/L).

    • Repeat the experiment at different temperatures to study the temperature dependence of solubility.

Visualization of Methodologies and Relationships

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess OPA to solvent B Seal vials A->B C Equilibrate at constant temperature with agitation B->C D Sedimentation C->D E Centrifugation D->E F Filtration of supernatant E->F G Dilute filtrate F->G H Analyze by HPLC G->H I Calculate solubility from calibration curve H->I G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome Solute This compound Hydrophobic Octyl Chain (Non-polar) Solute->Hydrophobic Hydrophilic Phosphonic Acid Group (Polar, H-bond donor/acceptor) Solute->Hydrophilic Polarity Polarity (Dielectric Constant) Hydrophobic->Polarity disfavors interaction with polar solvents Hydrophilic->Polarity favors interaction Hbond Hydrogen Bonding Capability Hydrophilic->Hbond strong interaction Solvent Organic Solvent Solvent->Polarity Solvent->Hbond Solubility Solubility Polarity->Solubility influences Hbond->Solubility strongly influences

References

octylphosphonic acid safety data sheet and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Octylphosphonic Acid

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety protocols and handling procedures for all laboratory reagents is paramount. This guide provides a detailed overview of the safety data for this compound, a chemical intermediate used in various research and industrial applications. The information is compiled from multiple safety data sheets (SDS) to ensure a thorough and robust resource.

Chemical Identification and Physical Properties

This compound, also known as n-octylphosphonic acid, is a solid organic compound.

PropertyValueReference
CAS Number 4724-48-5[1][2][3]
Molecular Formula C8H19O3P[1][4]
Molecular Weight 194.21 g/mol [4]
Physical State Solid[4]
Melting Point 93 - 98 °C (199 - 208 °F)[3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[3][4][5][6]
Skin Corrosion/Irritation1B / 1CH314: Causes severe skin burns and eye damage[2][3][4][5][6][7]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[2][4][7]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs (kidneys, bone) through prolonged or repeated oral exposure[2][3][4][8][6][7]
Hazardous to the Aquatic Environment, Acute2H401: Toxic to aquatic life
Hazardous to the Aquatic Environment, Long-Term4H413: May cause long lasting harmful effects to aquatic life[3]

Signal Word: Danger[1][4][5][7]

Toxicological Data

EndpointSpeciesValue
LD50 OralRat> 2000 mg/kg[1] or 1,890 mg/kg[4][7]
LD50 DermalRabbit> 2000 mg/kg[1]
EC50Daphnia5.3 mg/l[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended.

Protection TypeSpecification
Eye/Face Protection Chemical goggles or a face shield. Contact lenses should not be worn.[1]
Hand Protection Neoprene or nitrile rubber gloves.[1]
Skin and Body Protection Wear suitable protective clothing.[1]
Respiratory Protection NIOSH-certified dust and mist (orange cartridge) respirator.[1]
Handling Procedures
  • Avoid all personal contact, including inhalation.[3]

  • Do not breathe dust.[1][3]

  • Use in a well-ventilated area, with local exhaust or general room ventilation.[1][3]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3]

  • Avoid dust formation.[2]

  • To avoid a violent reaction, always add the material to water, never the other way around.[3]

Storage Conditions
  • Keep the container tightly closed.[1][3]

  • Store in a cool, dry, well-ventilated area.[3]

  • Store away from incompatible materials such as oxidizing agents, alkalis, and metals.[3][7]

  • Store locked up.[1][3]

  • Protect containers from physical damage and check regularly for leaks.[3]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Seek medical advice if you feel unwell.[1][3]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with water/shower for at least 15 minutes. Get immediate medical advice/attention.[1][2][3]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1][2][3]
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical advice/attention.[1][2][7]
Accidental Release Measures
  • Evacuate unnecessary personnel.[1]

  • Wear appropriate protective equipment.[1]

  • Avoid generating dust.[3]

  • Prevent the product from entering drains, sewers, or public waters.[1]

  • For cleanup, sweep or shovel spills into an appropriate container for disposal.[1][2]

Disposal Considerations

Dispose of this compound and its container in accordance with local, national, and international regulations. It is recommended to use a licensed waste disposal facility.[1] Avoid release to the environment.[1]

Experimental and Logical Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows for handling and emergency response.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) RiskAssessment->SelectPPE CheckVentilation Ensure Proper Ventilation (Fume Hood) SelectPPE->CheckVentilation Weighing Weigh Solid Carefully (Avoid Dust Generation) CheckVentilation->Weighing Addition Add to Solvent (Add Acid to Water) Weighing->Addition Working Perform Experimental Work Addition->Working Decontaminate Decontaminate Work Area Working->Decontaminate DisposeWaste Dispose of Waste (Follow Regulations) Decontaminate->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands

Caption: Standard workflow for safely handling this compound.

Emergency_Response_Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Occurs RemoveClothing Remove Contaminated Clothing Exposure->RemoveClothing RinseEyes Rinse Eyes with Water (min. 15 mins) Exposure->RinseEyes FreshAir Move to Fresh Air Exposure->FreshAir RinseMouth Rinse Mouth Exposure->RinseMouth RinseSkin Rinse Skin with Water (min. 15 mins) RemoveClothing->RinseSkin SeekMedical_Skin Seek Immediate Medical Attention RinseSkin->SeekMedical_Skin RemoveLenses Remove Contact Lenses RinseEyes->RemoveLenses SeekMedical_Eye Seek Immediate Medical Attention RemoveLenses->SeekMedical_Eye Rest Keep at Rest FreshAir->Rest SeekMedical_Inhale Seek Medical Advice Rest->SeekMedical_Inhale NoVomit Do NOT Induce Vomiting RinseMouth->NoVomit SeekMedical_Ingest Seek Immediate Medical Attention NoVomit->SeekMedical_Ingest

Caption: First aid procedures for different routes of exposure.

References

The Pivotal Role of Octylphosphonic Acid as a Surfactant: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the surfactant properties, experimental protocols, and applications of Octylphosphonic Acid (OPA) in nanotechnology and drug delivery.

This compound (OPA), an organophosphorus compound with the chemical formula C₈H₁₉O₃P, has emerged as a significant molecule in the fields of materials science and drug development. Its amphiphilic nature, characterized by a hydrophilic phosphonic acid head group and a hydrophobic octyl tail, underpins its versatile role as a surfactant. This technical guide provides a comprehensive overview of the core principles of OPA's surfactant activity, detailed experimental methodologies, and its applications, particularly in the burgeoning areas of nanoparticle synthesis and drug delivery systems.

Fundamental Surfactant Properties of this compound

OPA's surfactant capabilities are most prominently observed in its salt forms, such as sodium or potassium octylphosphonate. In aqueous solutions, these salts can reduce surface tension and form micelles, although OPA itself has limited water solubility. The phosphonic acid head group provides a strong anchor to various surfaces, a property extensively utilized in surface modification and the formation of self-assembled monolayers (SAMs).

Key Physicochemical Properties:

PropertyValueReferences
Chemical Formula C₈H₁₉O₃P[1]
Molecular Weight 194.21 g/mol [1]
Melting Point 100-102 °C[2]
Appearance White to off-white solid[3]
Solubility Slightly soluble in water; soluble in organic solvents like methanol.[2]

Experimental Protocols for Characterizing Surfactant Behavior

Accurate characterization of OPA's surfactant properties is crucial for its effective application. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form.[9]

Methodology: Surface Tension Measurement

This is a common and reliable method for determining the CMC.[10]

  • Apparatus: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is required.[11][12]

  • Procedure:

    • Prepare a series of aqueous solutions of the sodium or potassium salt of this compound with varying concentrations.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is identified as the point where the slope of the curve changes abruptly. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.[9]

CMC_Determination cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Prepare stock solution of OPA salt B Create serial dilutions A->B D Measure surface tension of each dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Identify inflection point E->F G Determine CMC F->G

Caption: General workflow for the synthesis of OPA-capped quantum dots.

Applications in Drug Delivery

The use of OPA as a surfactant is particularly promising in the field of drug delivery, primarily through its role in the formulation of nanocarriers. [13][14][15][16]

Nanoparticle-Based Drug Delivery

OPA-stabilized nanoparticles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. [16]The nanoparticle surface can be further functionalized with targeting ligands to direct the drug to specific cells or tissues, thereby increasing therapeutic efficacy and reducing side effects. [17][18][19][20] Mechanism of Targeted Drug Delivery using OPA-Stabilized Nanoparticles:

  • Encapsulation: The hydrophobic drug is encapsulated within the core of the nanoparticle, which is stabilized by a layer of OPA.

  • Targeting: The surface of the nanoparticle is modified with targeting moieties (e.g., antibodies, peptides) that recognize specific receptors on target cells.

  • Cellular Uptake: The targeted nanoparticles bind to the receptors on the cell surface and are internalized, often through endocytosis.

  • Drug Release: Once inside the cell, the nanoparticle can release the encapsulated drug in response to internal stimuli (e.g., pH change in endosomes or lysosomes).

Signaling Pathway for Targeted Drug Delivery

Drug_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NP OPA-Stabilized Nanoparticle (with targeting ligand) Receptor Cell Surface Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Drug Drug Release Lysosome->Drug Drug Release (e.g., low pH) Target Therapeutic Target Drug->Target Therapeutic Action

Caption: Targeted drug delivery via OPA-stabilized nanoparticles.

Nanoemulsions for Drug Delivery

OPA and its salts can act as emulsifiers to stabilize nanoemulsions, which are dispersions of oil and water with droplet sizes in the nanometer range. These systems are of great interest for the delivery of poorly water-soluble drugs. [21][22][23] Characterization of OPA-Stabilized Nanoemulsions:

Characterization TechniqueParameter Measured
Dynamic Light Scattering (DLS) Droplet size and size distribution (polydispersity index)
Zeta Potential Measurement Surface charge of the droplets, indicating stability
Transmission Electron Microscopy (TEM) Droplet morphology and size
Rheology Viscosity and flow behavior
Stability Studies Assessment of physical stability over time (e.g., creaming, coalescence)

Conclusion

This compound is a versatile surfactant with significant potential in materials science and pharmaceutical development. Its ability to form stable self-assembled monolayers, act as a capping agent for nanoparticles, and stabilize emulsions makes it a valuable tool for researchers. While further quantitative data on its micellization behavior in aqueous solutions are needed, the existing body of research clearly demonstrates its utility. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further exploration and application of this compound in the development of advanced materials and innovative drug delivery systems.

References

octylphosphonic acid for beginners in materials science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Octylphosphonic Acid in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound (OPA) is an organophosphorus compound with the chemical formula C₈H₁₇PO(OH)₂. It is a molecule of significant interest in materials science due to its amphiphilic nature, possessing a hydrophilic phosphonic acid head group and a hydrophobic octyl tail.[1] This unique structure allows OPA to form highly ordered, self-assembled monolayers (SAMs) on a variety of substrates, particularly metal oxides.[2] The phosphonic acid head group forms strong coordinate bonds with surface hydroxyl groups present on materials like alumina (B75360), titania, silica, and zinc oxide.[1][3] This robust anchoring results in a dense, well-ordered monolayer with the hydrophobic octyl chains oriented away from the surface.

The primary applications of OPA in materials science stem from its ability to tailor surface properties. The formation of an OPA SAM can transform a hydrophilic surface into a hydrophobic one, provide a barrier against corrosion, and act as a versatile platform for the immobilization of other molecules.[4][5] Furthermore, OPA is widely utilized as a capping agent in the synthesis of nanoparticles, where it plays a crucial role in controlling particle size, shape, and dispersibility.[6][7] This guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound for professionals in materials science and related fields.

Core Properties of this compound

This compound is typically a white to off-white solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₈H₁₉O₃P[8]
Molecular Weight 194.21 g/mol [8]
Melting Point 93-102 °C[1][8]
Appearance White to off-white solid[1]
Solubility Soluble in methanol; slightly soluble in water, chloroform, and DMSO.[1][2]
CAS Number 4724-48-5[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Michaelis-Arbuzov reaction, followed by hydrolysis. This two-step process involves the reaction of an alkyl halide with a trialkyl phosphite (B83602) to form a phosphonate (B1237965) ester, which is then hydrolyzed to the corresponding phosphonic acid.

Synthesis_Workflow cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Hydrolysis A 1-Bromooctane (B94149) C Diethyl octylphosphonate A->C Heat (e.g., 150-160°C) Reacts with B Triethyl phosphite B->C D Diethyl octylphosphonate F This compound D->F Heat Hydrolyzes in presence of E Acid (e.g., HBr, HCl/H₂SO₄) E->F

Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 1-bromooctane and triethyl phosphite.

Materials:

  • 1-bromooctane

  • Triethyl phosphite

  • Concentrated hydrobromic acid (48%) or a mixture of hydrochloric and sulfuric acids[2][9]

  • Anhydrous toluene (B28343) (optional, as a solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of Diethyl Octylphosphonate (Michaelis-Arbuzov Reaction)

  • In a round-bottom flask equipped with a reflux condenser, combine 1-bromooctane and a slight molar excess (e.g., 1.1 equivalents) of triethyl phosphite.[2]

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-5 hours.[2][9] The reaction is typically performed neat, without a solvent.

  • Monitor the reaction progress by observing the cessation of bromoethane (B45996) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude product is diethyl octylphosphonate.

Step 2: Hydrolysis to this compound

  • To the crude diethyl octylphosphonate in the flask, add an excess of concentrated hydrobromic acid (48%).[2]

  • Heat the mixture to reflux (approximately 120-160 °C) and maintain for 2.5-4 hours.[2][10]

  • Upon cooling, this compound will precipitate as a white solid.[2]

  • Collect the solid product by filtration.

  • Wash the product with cold deionized water to remove any remaining acid.

  • Dry the purified this compound under vacuum.

Surface Modification with Self-Assembled Monolayers (SAMs)

One of the most powerful applications of OPA is the formation of SAMs on various oxide surfaces. This process is driven by the strong affinity of the phosphonic acid headgroup for metal oxides, leading to the spontaneous organization of OPA molecules into a dense, ordered monolayer.

SAM_Formation cluster_process SAM Formation Process cluster_molecular Molecular Level Interaction A Substrate Preparation (Cleaning & Hydroxylation) B Immersion in OPA Solution A->B C Self-Assembly on Surface B->C D Rinsing C->D G E Annealing (Optional) D->E F Hydrophobic Surface E->F

Workflow and molecular view of OPA SAM formation.
Experimental Protocol: Formation of OPA SAM on Alumina

This protocol details the formation of an this compound SAM on an alumina (Al₂O₃) surface.

Materials:

Procedure:

  • Substrate Cleaning:

    • Sonciate the alumina substrate in a sequence of solvents: deionized water, acetone, and finally isopropanol, for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • To ensure a hydroxylated surface, the substrate can be treated with a UV/ozone cleaner for 15-20 minutes.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol or THF.[4]

  • SAM Formation:

    • Immerse the cleaned and dried alumina substrate in the OPA solution for 24 hours at room temperature.[7] This allows for the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with the pure solvent (ethanol or THF) to remove any physisorbed molecules.

    • Dry the substrate again under a stream of nitrogen.

  • Annealing (Optional but Recommended):

    • To improve the stability and ordering of the monolayer, anneal the coated substrate in an oven at 120-140 °C for 24-48 hours.[7][11]

Quantitative Data for Phosphonic Acid SAMs

The formation of a phosphonic acid SAM significantly alters the surface properties of the substrate. The following table presents representative data for long-chain alkylphosphonic acid SAMs on oxide surfaces. While octadecylphosphonic acid (18 carbon chain) is shown, the values for this compound (8 carbon chain) will follow similar trends, with slightly lower thickness and contact angles.

ParameterSubstrateValueReferences
Monolayer Thickness SiO₂/Si~1.8 nm[12]
Water Contact Angle (Bare) Titanium Oxide< 15°
Water Contact Angle (Coated) Titanium Oxide~105-110°[13]
Area per Molecule SiO₂/Si~18.5 Ų[12]

Functionalization of Nanoparticles

OPA is an excellent ligand for the surface functionalization of various nanoparticles, particularly metal oxides like zinc oxide (ZnO) and titanium dioxide (TiO₂). The phosphonic acid group binds strongly to the nanoparticle surface, while the octyl tail provides steric stabilization, preventing aggregation and improving dispersibility in non-polar solvents.

NP_Functionalization cluster_workflow Nanoparticle Functionalization Workflow A Disperse NPs in Solvent C Stir/Sonicate Mixture A->C B Add OPA Solution B->C D Isolate Functionalized NPs (Centrifugation) C->D E Wash and Dry D->E F Dispersible, Functionalized NPs E->F

Workflow for nanoparticle functionalization with OPA.
Experimental Protocol: Functionalization of ZnO Nanoparticles

This protocol provides a method for the surface modification of zinc oxide nanoparticles with this compound.[8]

Materials:

  • Zinc oxide (ZnO) nanoparticles

  • This compound

  • Tetrahydrofuran (THF)

  • Sonicator

  • Centrifuge

Procedure:

  • Nanoparticle Dispersion:

    • Disperse a known amount of ZnO nanoparticles (e.g., 0.35 g) in an appropriate volume of THF (e.g., 30 mL) by sonicating the mixture for 15 minutes.[8]

  • Ligand Solution Preparation:

    • In a separate vial, dissolve the desired amount of this compound in THF. The amount will depend on the surface area of the nanoparticles and the desired ligand density.

  • Functionalization Reaction:

    • Add the OPA solution to the dispersed ZnO nanoparticle suspension.

    • Sonicate the combined mixture for an additional 15 minutes.

    • Allow the mixture to stir at room temperature for 48 hours to ensure complete surface coverage.[8]

  • Isolation and Purification:

    • After the reaction, isolate the functionalized nanoparticles by centrifugation.

    • Discard the supernatant, which contains any unbound OPA.

    • Redisperse the nanoparticle pellet in fresh THF and sonicate for 15 minutes to wash the particles.

    • Repeat the centrifugation and washing steps two more times to ensure the removal of all excess OPA.

  • Drying:

    • After the final wash, dry the purified, OPA-functionalized ZnO nanoparticles in a vacuum oven at a mild temperature (e.g., 60 °C).

Conclusion

This compound is a versatile and powerful molecule in the materials scientist's toolkit. Its ability to form robust, well-ordered self-assembled monolayers on a wide range of oxide surfaces makes it invaluable for applications in surface engineering, corrosion protection, and the development of advanced functional materials. Furthermore, its role as a stabilizing ligand for nanoparticles is critical for the advancement of nanotechnology. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals looking to harness the potential of this compound in their work.

References

An In-depth Technical Guide to the Applications of Octylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylphosphonic acid (OPA) is an organophosphorus compound with a versatile range of applications stemming from its unique molecular structure: an eight-carbon alkyl chain providing hydrophobicity and a phosphonic acid headgroup that strongly interacts with various surfaces. This guide provides a comprehensive overview of the primary applications of OPA, focusing on its role in surface modification, corrosion inhibition, and nanomaterial synthesis. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate understanding and replication in a research and development setting.

Core Applications of this compound

The applications of this compound are primarily centered around its ability to form self-assembled monolayers (SAMs) on a variety of substrates. These monolayers are thin, organized layers of OPA molecules that spontaneously form on a surface, altering its chemical and physical properties.

Surface Modification and Hydrophobic Coatings

OPA is widely utilized to render surfaces hydrophobic, or water-repellent. This is achieved through the formation of a SAM where the phosphonic acid headgroups bind to the substrate, and the hydrophobic octyl chains are oriented outwards, creating a low-energy surface that repels water.[1] This property is valuable for protecting surfaces from moisture and environmental degradation.

Quantitative Data: Surface Wettability

The effectiveness of OPA in creating hydrophobic surfaces can be quantified by measuring the contact angle of water on the modified surface. A higher contact angle indicates greater hydrophobicity.

SubstrateTreatmentWater Contact Angle (°)Reference
AluminumOPA Self-Assembled Monolayer~120[2]
MicaOctadecylphosphonic Acid SAM~90[3]
Stainless Steel 316LOctadecylphosphonic Acid SAM (Thermally Treated)>100[1][4]

Note: Data for octadecylphosphonic acid, a longer-chain analogue, is included to demonstrate the general principle of hydrophobicity induction by alkylphosphonic acids.

Experimental Protocol: Preparation of a Hydrophobic Self-Assembled Monolayer of this compound on a Metal Oxide Surface

This protocol describes the formation of an OPA SAM on a substrate such as stainless steel or aluminum.

Materials:

  • This compound (OPA)

  • Solvent (e.g., Tetrahydrofuran (THF) or anisole)

  • Substrate (e.g., stainless steel 316L coupon)

  • Beaker

  • Ultrasonic bath

  • Oven

  • Contact angle goniometer

Procedure:

  • Substrate Cleaning: The substrate is first thoroughly cleaned to remove any contaminants. This can be achieved by sequential sonication in a series of solvents such as acetone, ethanol (B145695), and deionized water.

  • Solution Preparation: Prepare a dilute solution of OPA in a suitable solvent. A typical concentration is 1 mM.

  • SAM Formation: Immerse the cleaned and dried substrate in the OPA solution. The immersion time can vary from a few seconds to several hours, depending on the desired monolayer quality.[5]

  • Rinsing: After immersion, the substrate is removed from the solution and rinsed thoroughly with the pure solvent to remove any non-adsorbed OPA molecules.

  • Drying: The substrate is then dried with a stream of inert gas (e.g., nitrogen).

  • Thermal Annealing (Optional but Recommended): To improve the stability and ordering of the SAM, the coated substrate can be heated in an oven. A typical condition is 100-120°C for a specified duration.[1]

  • Characterization: The formation of the hydrophobic monolayer is confirmed by measuring the static water contact angle using a goniometer.

Corrosion Inhibition

OPA is an effective corrosion inhibitor for various metals, including steel and copper. It forms a protective phosphonate (B1237965) layer on the metal surface, which acts as a barrier to corrosive agents.[6][7][8] The formation of this protective layer can be studied using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Quantitative Data: Corrosion Inhibition Efficiency

The corrosion inhibition efficiency of OPA can be determined from electrochemical measurements.

MetalCorrosive MediumInhibitor SystemInhibition Efficiency (%)Reference
Carbon SteelNeutral aqueous solutionPropyl Phosphonic Acid + Zn²⁺ + Pectin94[9]
Carbon SteelAcidic Mediumα-aminophosphonate92.4 (in HCl), 95.7 (in H₂SO₄)[10]
Mild Steel200 ppm NaClSugar-based polymer91

Note: Data for similar phosphonic acids and other organic inhibitors are provided to illustrate the typical range of inhibition efficiencies achievable.

Experimental Protocol: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization

This protocol outlines the procedure for assessing the corrosion inhibition performance of OPA on carbon steel in an acidic medium.

Materials:

  • Carbon steel electrode (working electrode)

  • Platinum or graphite (B72142) counter electrode

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Potentiostat/Galvanostat

  • Corrosion cell

  • Corrosive medium (e.g., 1 M HCl)

  • This compound (inhibitor)

  • Polishing materials (e.g., silicon carbide paper)

Procedure:

  • Electrode Preparation: The carbon steel working electrode is polished with successively finer grades of silicon carbide paper, rinsed with deionized water and acetone, and then dried.

  • Electrochemical Cell Setup: The three electrodes (working, counter, and reference) are assembled in the corrosion cell containing the corrosive medium (with and without the inhibitor at various concentrations). The reference electrode is placed close to the working electrode using a Luggin capillary.

  • Open Circuit Potential (OCP) Measurement: The system is allowed to stabilize by measuring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.

  • Potentiodynamic Polarization Scan: A potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

Nanomaterial Synthesis

OPA is used as a capping agent in the synthesis of various nanoparticles, such as titanium dioxide (TiO₂) and zinc oxide (ZnO).[11][12][13] The OPA molecules bind to the surface of the growing nanoparticles, preventing their aggregation and controlling their size and shape. The hydrophobic octyl chains also allow for the dispersion of the nanoparticles in non-polar solvents.

Quantitative Data: Nanoparticle Characterization

The size and morphology of OPA-capped nanoparticles can be characterized using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

NanoparticleSynthesis MethodCapping AgentAverage Particle Size (nm)Characterization MethodReference
TiO₂Sol-gelThis compoundNot specifiedDLS, TEM[11]
ZnOSol-gelDiethylene glycol~28XRD, HRTEM[14][15]
TiO₂Hydrothermal-29XRD[12]
ZnOPrecipitation-27-82TEM[16]

Note: While some references confirm the use of OPA, specific quantitative data for OPA-capped nanoparticles is often embedded within broader studies. The provided data illustrates typical nanoparticle sizes achieved through common synthesis routes.

Experimental Protocol: Synthesis of this compound-Capped TiO₂ Nanoparticles via Sol-Gel Method

This protocol describes a general procedure for synthesizing TiO₂ nanoparticles with OPA as a capping agent.

Materials:

  • Titanium isopropoxide (TTIP) - precursor

  • Ethanol - solvent

  • This compound (OPA) - capping agent

  • Deionized water

  • Nitric acid (catalyst)

  • Beakers, magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution: A solution of titanium isopropoxide in ethanol is prepared.

  • Hydrolysis Solution: A separate solution of deionized water, ethanol, and a small amount of nitric acid (as a catalyst) is prepared.

  • Addition of Capping Agent: this compound is added to the precursor solution and stirred to ensure proper mixing.

  • Hydrolysis and Condensation: The hydrolysis solution is added dropwise to the precursor solution under vigorous stirring. This initiates the hydrolysis of the titanium precursor and the subsequent condensation to form TiO₂ nanoparticles.

  • Aging: The resulting sol is aged for a period of time (e.g., 24 hours) to allow for the growth of the nanoparticles.

  • Purification: The nanoparticles are collected by centrifugation and washed several times with ethanol to remove unreacted precursors and byproducts.

  • Drying: The purified nanoparticles are dried in an oven at a moderate temperature (e.g., 60-80°C).

  • Characterization: The size, morphology, and crystalline phase of the OPA-capped TiO₂ nanoparticles are characterized using DLS, TEM, and X-ray Diffraction (XRD).

Mechanistic Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms of this compound's applications.

G cluster_SAM Formation of a Self-Assembled Monolayer (SAM) OPA This compound (OPA) Molecule Substrate Metal Oxide Surface (e.g., Steel, Aluminum) OPA->Substrate Adsorption & Self-Assembly SAM Hydrophobic SAM Substrate->SAM Surface Modification

Formation of a Self-Assembled Monolayer of OPA on a metal oxide surface.

G cluster_Corrosion Mechanism of Corrosion Inhibition Metal Metal Surface (e.g., Carbon Steel) ProtectiveLayer Protective Phosphonate Layer Metal->ProtectiveLayer Forms Barrier Corrosive Corrosive Agents (H₂O, O₂, Cl⁻) Corrosive->Metal Corrosion Attack OPA This compound (Inhibitor) OPA->Metal Adsorption ProtectiveLayer->Corrosive Blocks Attack

Corrosion inhibition mechanism of OPA on a metal surface.

G cluster_Nano Nanoparticle Capping and Functionalization Precursor Metal Precursor (e.g., TTIP) Nanoparticle Growing Nanoparticle Precursor->Nanoparticle Nucleation & Growth OPA This compound (Capping Agent) OPA->Nanoparticle Surface Adsorption CappedNP OPA-Capped Nanoparticle Nanoparticle->CappedNP Size & Shape Control

Role of OPA as a capping agent in nanoparticle synthesis.

Conclusion

This compound is a highly versatile molecule with significant applications in materials science and chemistry. Its ability to form robust self-assembled monolayers is the foundation for its use in creating hydrophobic surfaces, inhibiting corrosion, and controlling the synthesis of nanomaterials. The experimental protocols and quantitative data provided in this guide offer a starting point for researchers and professionals to explore and utilize the unique properties of this compound in their respective fields. Further research into the specific interactions of OPA with different substrates and its performance under various conditions will continue to expand its utility in advanced applications.

References

Methodological & Application

Application Notes and Protocols: Octylphosphonic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylphosphonic acid (OPA) self-assembled monolayers (SAMs) offer a robust and versatile method for modifying the surfaces of various metal oxides. This technology is pivotal for applications demanding precise control over surface properties such as wettability, adhesion, corrosion resistance, and biocompatibility.[1] The phosphonic acid headgroup forms strong, stable bonds with oxide surfaces like silicon dioxide, titanium dioxide, and aluminum oxide, while the octyl chain creates a dense, hydrophobic outer layer.[2][3] These characteristics make OPA SAMs highly valuable in fields ranging from nanoparticle stabilization and corrosion inhibition to the development of biocompatible coatings and sensors.[1][2] This document provides detailed protocols for the preparation of OPA SAMs and presents key quantitative data for their characterization.

Data Presentation: Properties of OPA Self-Assembled Monolayers

The following table summarizes key quantitative data for OPA and related alkylphosphonic acid SAMs on various substrates, providing a comparative overview of monolayer characteristics under different preparation conditions.

SubstrateAlkylphosphonic AcidDeposition MethodSolventConcentrationAnnealingIsland Height / Layer ThicknessArea per MoleculeWater Contact AngleReference
MicaOctadecylphosphonic acid (OPA)Solution ImmersionTetrahydrofuran (THF)0.2 mMNo1.8 ± 0.2 nm~25 Ų~55° (decreases over time)[4]
SiO2/SiOctadecylphosphonic acid (ODPA)T-BAGTetrahydrofuran (THF)1 mM140°C, 48h~18 Å18.5 ŲNot Specified[5]
SiO2/SiOctadecylphosphonic acid (ODPA)T-BAGTetrahydrofuran (THF)25 µM140°C, 48hNot SpecifiedNot SpecifiedNot Specified[2]
Indium Tin Oxide (ITO)Octadecylphosphonic acidSolution ImmersionVarious1 mM200°C, 24hNot SpecifiedNot Specified114-117°[6]
GaNOctadecylphosphonic acid (ODPA)Solution ImmersionTolueneNot Specified160°CNot SpecifiedNot SpecifiedHydrophobic surface[7]

Experimental Protocols

Two primary methods for the formation of OPA SAMs are detailed below: the standard solution immersion technique and the Tethering by Aggregation and Growth (T-BAG) method.

Protocol 1: OPA SAM Formation by Solution Immersion

This method is a straightforward approach suitable for a wide range of oxide substrates.

Materials:

  • Substrate with a native or deposited oxide layer (e.g., silicon wafer, glass slide, titanium-coated surface)

  • This compound (OPA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), ethanol, or toluene)

  • Beakers or petri dishes

  • Tweezers

  • Nitrogen gas source for drying

  • Oven or hotplate for annealing (optional but recommended)

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate to remove organic and particulate contamination. A common procedure for silicon-based substrates is sonication in acetone, followed by isopropanol, and finally deionized water. The surface can be further activated by treatment with a UV/Ozone cleaner or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ).

  • OPA Solution Preparation: Prepare a dilute solution of OPA in an anhydrous solvent. A typical concentration is 1 mM. Ensure the OPA is fully dissolved.

  • Substrate Immersion: Immerse the cleaned and dried substrate into the OPA solution. The immersion time can vary from a few minutes to 24 hours.[4][6] Longer immersion times generally lead to more ordered and complete monolayers.

  • Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-chemisorbed (physisorbed) molecules.[4]

  • Drying: Dry the substrate with a gentle stream of nitrogen gas.

  • Annealing (Optional but Recommended): To improve the stability and covalent bonding of the monolayer to the surface, an annealing step can be performed.[2][7] Heat the substrate in an oven or on a hotplate. Typical annealing conditions are 120-160°C for several hours.[2][7]

  • Final Rinse and Dry: After annealing, a final rinse with the solvent followed by nitrogen drying can be performed to remove any loosely bound molecules.

Protocol 2: OPA SAM Formation by the "Tethering by Aggregation and Growth" (T-BAG) Method

The T-BAG method is designed to produce well-ordered monolayers, particularly on silicon oxide surfaces.[2][5]

Materials:

  • Silicon coupon or other suitable substrate

  • This compound (OPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Beaker

  • Vertical sample holder/clamp

  • Oven

  • Sonicator

Procedure:

  • Substrate Cleaning: Clean the silicon substrate as described in Protocol 1.

  • T-BAG Deposition:

    • Prepare a dilute solution of OPA in anhydrous THF (e.g., 25 µM to 1 mM).[2][5]

    • Hold the cleaned substrate vertically in the OPA solution using a clamp.[5]

    • Allow the solvent to evaporate slowly at room temperature. As the solvent level drops, a monolayer of OPA assembles at the air-solvent interface and is deposited onto the substrate.[5]

  • Annealing: After the solvent has completely evaporated, heat the coated substrate in an oven at 140°C for 48 hours in air. This step is crucial for forming covalent bonds between the phosphonic acid headgroups and the oxide surface.[2][5]

  • Post-Annealing Cleaning: After annealing, multilayers of OPA may be present on the surface. These can be removed by sonicating the sample in fresh THF and/or methanol (B129727) to yield a well-formed monolayer.[2] Multiple cycles of rinsing and sonication may be necessary.

  • Drying: Dry the final monolayer-coated substrate with a stream of nitrogen gas.

Visualizations

Experimental Workflow for OPA SAM Formation

G cluster_prep Substrate Preparation cluster_deposition Monolayer Deposition cluster_post Post-Deposition Processing Clean Substrate Cleaning (Sonication, UV/Ozone) Dry1 Drying Clean->Dry1 Immersion Solution Immersion or T-BAG Method Dry1->Immersion Solution Prepare OPA Solution Solution->Immersion Rinse1 Rinse with Solvent Immersion->Rinse1 Dry2 Drying Rinse1->Dry2 Anneal Thermal Annealing (Optional but Recommended) Dry2->Anneal Rinse2 Final Rinse & Sonication Anneal->Rinse2 Dry3 Final Drying Rinse2->Dry3 Final Characterization Dry3->Final

Caption: Workflow for OPA SAM formation.

Logical Relationship of OPA SAM Components

G OPA This compound (OPA) Molecule Phosphonic Acid Headgroup Octyl Alkyl Chain Substrate Metal Oxide Substrate (e.g., SiO2, TiO2) OPA:head->Substrate Forms Strong Covalent/Ionic Bonds SAM Self-Assembled Monolayer (SAM) OPA->SAM Substrate->SAM Properties Resulting Surface Properties Hydrophobicity Corrosion Resistance Biocompatibility SAM->Properties

Caption: OPA SAM components and resulting properties.

Applications in Drug Development and Research

The ability of OPA to form stable, well-defined monolayers is of significant interest in the biomedical and drug development fields.[1] The phosphonic acid group's affinity for metal ions, such as calcium, has been leveraged in the design of drugs targeting bone health.[1] Furthermore, the modification of implantable materials with biocompatible OPA SAMs can improve their integration with biological tissues and reduce adverse reactions. The controlled surface chemistry afforded by OPA SAMs also provides a platform for fundamental studies of protein adsorption, cell adhesion, and the development of biosensors.[2] In drug delivery, nanoparticles stabilized with OPA can exhibit enhanced stability and altered pharmacokinetic profiles.[1] The protocols and data presented here provide a foundation for researchers to explore these and other innovative applications of OPA self-assembled monolayers.

References

Application Notes and Protocols for Surface Modification of Indium Tin Oxide (ITO) with Octylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the surface modification of indium tin oxide (ITO) using octylphosphonic acid (OPA). This process is crucial for tuning the interfacial properties of ITO, a widely used transparent conductive oxide in various applications, including organic electronics and biosensors.

Introduction

Indium tin oxide (ITO) is a critical material for transparent electrodes in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] However, the surface properties of untreated ITO can lead to poor device performance. Surface modification with self-assembled monolayers (SAMs) of molecules like this compound (OPA) can tailor the work function and surface energy of ITO, leading to improved charge injection and device stability.[1][3] Phosphonic acids are particularly effective as they form robust bonds with metal oxide surfaces like ITO.[1][3]

The use of OPA, an alkylphosphonic acid, allows for the modification of the ITO surface, making it more hydrophobic. This can improve the compatibility with subsequently deposited organic layers.[3] The phosphonic acid group serves as an ideal anchor to the hydroxylated ITO surface.[4]

Key Applications

  • Organic Light-Emitting Diodes (OLEDs): Modification of the ITO anode with OPA can influence the hole injection barrier between the ITO and the hole transport layer, impacting device efficiency and lifetime.[3]

  • Organic Photovoltaics (OPVs): Tuning the work function of ITO with OPA can lead to better energy level alignment for efficient charge extraction.[1][2]

  • Biosensors: A well-defined OPA monolayer on ITO can provide a stable and biocompatible surface for the immobilization of biomolecules.

  • Fundamental Surface Science: Studying the self-assembly of OPA on ITO provides insights into molecule-surface interactions and the formation of ordered monolayers.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of OPA modification on the surface properties of ITO as reported in the literature.

Table 1: Work Function of ITO After Various Surface Treatments

Surface TreatmentWork Function (eV)
Untreated ITO4.6[3]
OPA Modified ITONo noticeable change (~4.6)[3]
Air Plasma Treated ITO5.4[3]
FOPA* Modified ITO5.3[3]

*FOPA (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorothis compound) is included for comparison to highlight the effect of fluorination.

Table 2: Water Contact Angle of ITO After Various Surface Treatments

Surface TreatmentWater Contact Angle (°)
Untreated ITO36 ± 3[3]
OPA Modified ITO104 ± 2[3]
Air Plasma Treated ITO< 10
FOPA* Modified ITO108 ± 2[3]

*FOPA (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorothis compound) is included for comparison.

Experimental Protocols

This section details the methodologies for the preparation and characterization of OPA-modified ITO surfaces.

Materials and Reagents
ITO Substrate Cleaning Protocol

A thorough cleaning of the ITO surface is critical for the formation of a high-quality SAM.[5]

  • Initial Cleaning:

    • Place the ITO substrates in a substrate rack.

    • Immerse in a dilute solution of Triton-X in DI water and sonicate for 20 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate in fresh DI water for 20 minutes.[3]

  • Organic Solvent Cleaning:

    • Sonicate in acetone for 20 minutes.

    • Sonicate in ethanol for 20 minutes.[3]

  • Drying:

    • Dry the cleaned ITO substrates in a vacuum oven at 70 °C for 1 hour.[3]

This compound (OPA) SAM Formation Protocol
  • Solution Preparation:

    • Prepare a 1 mM solution of OPA in a 2:1 mixture of chloroform (CHCl₃) and ethanol (C₂H₅OH).[3] The choice of solvent can critically affect the quality of the resulting SAM.[7][8]

  • Immersion:

    • Immerse the cleaned and dried ITO substrates into the OPA solution.

    • Allow the self-assembly process to proceed for 1 hour and 20 minutes at room temperature.[3]

  • Rinsing:

    • After immersion, rinse the substrates thoroughly with the solvent mixture (2:1 CHCl₃:C₂H₅OH) to remove any physisorbed molecules.

  • Annealing:

    • Anneal the OPA-modified ITO substrates at 120 °C for 1 hour.[3]

Characterization Methods
  • Work Function Measurement: The work function of the modified ITO can be measured in air using a Kelvin probe.[3]

  • Contact Angle Measurement: The hydrophobicity of the surface can be assessed by measuring the static water contact angle.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of the OPA monolayer and to investigate the chemical bonding at the ITO surface.[5]

  • Atomic Force Microscopy (AFM): AFM can be used to characterize the surface morphology and roughness of the modified ITO.[5]

Visualizations

Experimental Workflow

G Experimental Workflow for OPA Modification of ITO cluster_cleaning ITO Cleaning cluster_modification Surface Modification cluster_characterization Characterization a Sonication in Triton-X/DI Water b Sonication in DI Water a->b c Sonication in Acetone b->c d Sonication in Ethanol c->d e Drying in Vacuum Oven d->e g Immerse Cleaned ITO in OPA Solution e->g Cleaned Substrate f Prepare 1 mM OPA Solution f->g h Rinse with Solvent g->h i Anneal at 120°C h->i j Work Function Measurement i->j k Contact Angle Measurement i->k l XPS Analysis i->l m AFM Imaging i->m

Caption: Workflow for ITO surface modification with OPA.

OPA Binding to ITO Surface

Caption: OPA binding mechanism on the ITO surface.

Troubleshooting and Considerations

  • Incomplete Monolayer Formation: This can be due to inadequate cleaning of the ITO surface or impurities in the solvent or OPA. Ensure all cleaning steps are followed meticulously and use high-purity reagents. The quality of the ITO substrate itself, including its roughness and hydroxide (B78521) content, can significantly impact the formation of a well-packed monolayer.[5]

  • Variability in Work Function/Contact Angle: Results can vary depending on the specific properties of the as-received ITO substrates. It is recommended to characterize the untreated ITO from each new batch.

  • Safety Precautions: Handle all chemicals, particularly chloroform, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Application Notes and Protocols: Octylphosphonic Acid in Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylphosphonic acid (OPA) is an organophosphorus compound widely utilized in the surface functionalization of a variety of nanoparticles. Its amphiphilic nature, consisting of a hydrophilic phosphonic acid head group and a hydrophobic octyl tail, allows it to act as a versatile capping agent and surface ligand. The phosphonic acid moiety forms strong coordinate bonds with metal oxide surfaces, leading to the formation of stable, self-assembled monolayers (SAMs). This surface modification is critical for controlling the physicochemical properties of nanoparticles, such as their size, shape, stability, and dispersibility in various solvents.[1][2]

In the realm of drug delivery and biomedical imaging, OPA-functionalized nanoparticles offer significant advantages. The hydrophobic octyl chains can create a protective layer, preventing nanoparticle aggregation and non-specific interactions with biological components.[3] Furthermore, the surface can be tailored for enhanced biocompatibility and targeted delivery by co-functionalization with other molecules. This document provides detailed application notes, experimental protocols, and an overview of the current understanding of how these functionalized nanoparticles interact with cellular systems.

Applications of this compound in Nanoparticle Functionalization

The primary applications of this compound in nanoparticle functionalization include:

  • Stabilization of Nanoparticles: OPA is extensively used as a stabilizing ligand in the synthesis of quantum dots and metal oxide nanoparticles, such as iron oxide.[4][5] The OPA molecules cap the nanoparticle surface, preventing uncontrolled growth and aggregation during synthesis, which is crucial for obtaining monodisperse nanoparticles with desired sizes and shapes.[1]

  • Surface Modification and Ligand Exchange: Post-synthesis, the native ligands on nanoparticles can be replaced with OPA through a process called ligand exchange. This allows for the modification of nanoparticle surface properties, for instance, rendering hydrophobic nanoparticles dispersible in non-polar solvents.[4][6]

  • Formation of Self-Assembled Monolayers (SAMs): OPA can form dense and ordered self-assembled monolayers on various oxide surfaces, including aluminum oxide and mica.[7][8] These SAMs can alter the surface energy, hydrophobicity, and corrosion resistance of the underlying material.

  • Platforms for Drug Delivery: While OPA itself is not a therapeutic agent, its presence on the nanoparticle surface can improve the formulation of drug delivery systems.[3][9] The hydrophobic layer can enhance the loading of lipophilic drugs, and the surface can be further modified with targeting ligands for specific cell or tissue delivery.[10][11]

Quantitative Data Summary

The functionalization of nanoparticles with this compound leads to measurable changes in their physicochemical properties. The following tables summarize typical quantitative data reported in the literature for various nanoparticle systems.

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization with Alkylphosphonic Acids

Nanoparticle SystemLigandSize (nm)Zeta Potential (mV)Surface Coverage (molecules/nm²)Reference
Iron Oxide NanoparticlesOleic Acid (initial)8--[12]
Iron Oxide NanoparticlesPhosphonate-PEG---[13]
CdSe/ZnS Quantum DotsTetradecylphosphonic acid5-7--
Alumina Surfacen-octadecylphosphonic acid--4.6
Mica SurfaceOctadecylphosphonic acidIsland height: 1.8 ± 0.2--[7]

Table 2: Contact Angle Measurements on Surfaces Modified with Alkylphosphonic Acids

SubstrateModifying AgentWater Contact Angle (°)Hexadecane Contact Angle (°)Reference
MicaOctadecylphosphonic acidIncreases with coverageIncreases with coverage[7]
Stainless Steel 316LAlkylphosphonic acidConfirms complete coverage-

Experimental Protocols

The following are generalized protocols for the synthesis and functionalization of nanoparticles with this compound. Researchers should note that optimal conditions (e.g., temperature, time, and concentrations) may vary depending on the specific nanoparticle system and desired outcome.

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing n-octylphosphonic acid.[2]

Materials:

Procedure:

  • Combine 1-bromooctane and triethyl phosphite in a round-bottom flask.

  • Reflux the mixture at approximately 150°C for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Add concentrated aqueous HCl solution.

  • Heat the mixture to 100°C and maintain for 16 hours (overnight).

  • Cool the solution to room temperature.

  • Add water to the mixture to precipitate the solid product.

  • Filter the solid and wash with water to obtain n-octylphosphonic acid.

Protocol 2: Functionalization of Iron Oxide Nanoparticles with this compound via Ligand Exchange

This protocol provides a general procedure for replacing the original oleic acid ligands on iron oxide nanoparticles with this compound.

Materials:

  • Oleic acid-capped iron oxide nanoparticles dispersed in a non-polar solvent (e.g., toluene)

  • This compound (OPA)

  • An appropriate solvent for OPA (e.g., tetrahydrofuran (B95107) or ethanol)

  • A non-solvent for precipitating nanoparticles (e.g., ethanol (B145695) or acetone)

Procedure:

  • Disperse the oleic acid-capped iron oxide nanoparticles in a suitable non-polar solvent.

  • In a separate container, dissolve an excess of this compound in a compatible solvent.

  • Add the OPA solution to the nanoparticle dispersion while stirring.

  • Allow the mixture to react at room temperature or with gentle heating (e.g., 40-60°C) for several hours to overnight to facilitate ligand exchange.

  • After the reaction, add a non-solvent to the mixture to precipitate the OPA-functionalized nanoparticles.

  • Centrifuge the mixture to pellet the nanoparticles.

  • Discard the supernatant containing the displaced oleic acid and excess OPA.

  • Wash the nanoparticle pellet by re-dispersing in the non-polar solvent and re-precipitating with the non-solvent. Repeat this step 2-3 times to ensure complete removal of impurities.

  • Finally, re-disperse the purified OPA-functionalized nanoparticles in the desired non-polar solvent.

Visualization of Workflows and Pathways

Experimental Workflow: Nanoparticle Functionalization

The following diagram illustrates a typical workflow for the functionalization of pre-synthesized nanoparticles with this compound via ligand exchange.

G cluster_0 Preparation cluster_1 Ligand Exchange Reaction cluster_2 Purification cluster_3 Final Product NP_dispersion Disperse Oleic Acid-Capped Nanoparticles in Toluene Mixing Mix Nanoparticle Dispersion and OPA Solution NP_dispersion->Mixing OPA_solution Dissolve this compound in THF OPA_solution->Mixing Reaction Stir at Room Temperature (or gentle heat) for 12-24h Mixing->Reaction Precipitation Add Ethanol to Precipitate Functionalized Nanoparticles Reaction->Precipitation Centrifugation Centrifuge to Pellet Nanoparticles Precipitation->Centrifugation Washing Wash Pellet with Toluene/Ethanol (repeat 3x) Centrifugation->Washing Final_NP Re-disperse Purified OPA-Functionalized Nanoparticles in Desired Solvent Washing->Final_NP

Caption: Workflow for ligand exchange on nanoparticles.

Cellular Uptake and Potential Signaling Interactions

The interaction of nanoparticles with cells is a complex process influenced by the nanoparticle's physicochemical properties, including its surface functionalization. While specific signaling pathways triggered by this compound-functionalized nanoparticles are not yet well-defined, a general understanding of nanoparticle-cell interactions provides a framework for potential mechanisms.

Upon introduction to a biological environment, nanoparticles are often taken up by cells through endocytic pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[9] The surface properties of the nanoparticle, including charge and hydrophobicity imparted by ligands like OPA, can influence the preferred uptake mechanism. Once inside the cell, nanoparticles are typically trafficked to endosomes and then to lysosomes for degradation.

The interaction of nanoparticles with cellular signaling pathways can occur at various stages:

  • Receptor Binding: Functionalized nanoparticles can be designed to bind to specific cell surface receptors, thereby activating or inhibiting downstream signaling cascades.

  • Membrane Interaction: The nanoparticle surface can interact directly with the cell membrane, potentially altering membrane fluidity and the function of membrane-associated proteins.[8]

  • Intracellular Signaling: Once inside the cell, nanoparticles or their released contents can interact with intracellular signaling molecules, organelles, or transcription factors, leading to a cellular response. For example, silver nanoparticles have been shown to interfere with the GDNF/Fyn kinase signaling pathway in spermatogonial stem cells.[11]

The following diagram illustrates the potential points of interaction between a functionalized nanoparticle and cellular signaling pathways.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NP Functionalized Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Endosome Endosome NP->Endosome Endocytosis Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Membrane Plasma Membrane Lysosome Lysosome Endosome->Lysosome Trafficking Endosome->Signaling_Cascade Intracellular Interaction Cellular_Response Cellular Response Lysosome->Cellular_Response Degradation / Effect Nucleus Nucleus Signaling_Cascade->Nucleus Signal Transduction Nucleus->Cellular_Response Gene Expression

Caption: Nanoparticle interaction with cellular pathways.

Conclusion

This compound is a key enabling molecule in the field of nanotechnology, providing a robust method for the functionalization and stabilization of a wide array of nanoparticles. The protocols and data presented here offer a foundational guide for researchers and drug development professionals. While the precise impact of OPA-functionalized nanoparticles on specific cellular signaling pathways remains an active area of investigation, the ability to tailor nanoparticle surfaces at the molecular level opens up exciting possibilities for the development of novel diagnostics and targeted therapeutics. Future research will likely focus on creating multifunctional surfaces that not only stabilize the nanoparticle but also actively engage with biological systems in a highly controlled manner.

References

Application Notes and Protocols for the Formation of Octylphosphonic Acid Layers on Aluminum Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) of organophosphonates on metal oxide surfaces are of significant interest for a variety of applications, including the modification of surface properties, corrosion protection, and the development of biocompatible coatings. Octylphosphonic acid (OPA) is a commonly used organophosphonate for forming well-ordered and stable monolayers on aluminum oxide (Al₂O₃) surfaces. The formation of these layers is driven by the strong interaction between the phosphonic acid headgroup and the hydroxylated alumina (B75360) surface, leading to a densely packed and hydrophobic alkyl chain layer.

This document provides a detailed protocol for the formation of OPA layers on aluminum oxide substrates. It is intended to guide researchers in achieving reproducible and high-quality surface modifications for their specific applications. The protocol covers substrate preparation, solution preparation, the self-assembly process, and characterization of the resulting layer.

Materials and Equipment

Materials:

  • Aluminum substrates (e.g., aluminum sheets, silicon wafers with a deposited aluminum oxide layer)

  • This compound (OPA), 98% purity or higher

  • Ethanol (B145695) (anhydrous, ACS grade or higher) or Milli-Q water

  • Sodium hydroxide (B78521) (NaOH)

  • Perchloric acid (HClO₄)

  • Nitrogen gas (high purity)

Equipment:

  • Ultrasonic bath

  • Beakers and glassware

  • Magnetic stirrer and stir bars

  • Fume hood

  • Oven or hot plate

  • Contact angle goniometer

  • (Optional) X-ray Photoelectron Spectrometer (XPS) for surface chemical analysis

  • (Optional) Atomic Force Microscope (AFM) for surface morphology analysis

Experimental Protocols

A critical step in forming a well-ordered OPA monolayer is the preparation of the aluminum oxide substrate. The surface should be clean, smooth, and possess a sufficient density of hydroxyl groups to facilitate the binding of the phosphonic acid.

Substrate Preparation: Pre-treatment of Aluminum

The following protocol is adapted from established methods to achieve a clean and smooth aluminum oxide surface with a high hydroxyl fraction.[1][2][3][4]

  • Degreasing: Immerse the aluminum substrate in a 25 g/L aqueous solution of NaOH at 70 °C for 1 minute to remove organic contaminants.[4]

  • Rinsing: Rinse the substrate with deionized water for 15 seconds.

  • Ultrasonic Cleaning: Ultrasonically clean the substrate in deionized water for 2 minutes to remove any remaining contaminants.[4]

  • Drying: Dry the substrate with a stream of high-purity nitrogen gas.

  • Electropolishing (Optional, for achieving low roughness): To obtain a very smooth surface (<1 nm root-mean-square roughness), electropolish the degreased substrate.[1][4] This is performed in a solution of 80 vol % ethanol and 20 vol % perchloric acid with a current density of 70 mA/cm² for 6 minutes.[4] Caution: Perchloric acid is a strong oxidizing agent and requires careful handling in a fume hood.

  • Final Rinsing and Drying: After electropolishing, thoroughly rinse the substrate with deionized water and dry it with nitrogen gas.

The pre-treatment aims to produce an aluminum oxide layer with a thickness of approximately 170 nm and a hydroxyl fraction of about 30%, which is optimal for OPA self-assembly.[1][2][3][4]

Preparation of OPA Solution
  • Prepare a 1 mM solution of this compound in a suitable solvent. Ethanol is a commonly used solvent.[5][6] Alternatively, Milli-Q water can be used, as OPA molecules exist as free species at this concentration.[4]

  • Use an ultrasonic bath to ensure the complete dissolution of OPA in the chosen solvent.

Self-Assembled Monolayer (SAM) Formation
  • Immersion: Immerse the pre-treated and dried aluminum oxide substrate into the freshly prepared 1 mM OPA solution at room temperature (25 °C).[4] The immersion should be carried out in a sealed container to prevent solvent evaporation and contamination.

  • Deposition Time: The deposition time can be varied to control the surface coverage. Immersion times ranging from 5 minutes to 24 hours have been reported in the literature.[1][5] Longer immersion times generally lead to more densely packed monolayers.

  • Rinsing: After the desired immersion time, remove the substrate from the OPA solution. Rinse it thoroughly with the pure solvent (ethanol or Milli-Q water) to remove any physisorbed molecules.

  • Drying: Dry the substrate with a stream of high-purity nitrogen gas.

  • Annealing (Optional): To improve the ordering of the monolayer, the coated substrate can be annealed at a moderate temperature (e.g., 100-150 °C).

Data Presentation

The following table summarizes quantitative data obtained from the characterization of this compound layers on aluminum oxide from various studies.

ParameterValueMeasurement ConditionsReference
Water Contact Angle < 105°Sessile drop method on OPA modified aluminum.[7]
Surface Energy ~25 mJ/m²Zisman plot method.[7]
Layer Thickness Not specified for OPA, but multilayer structures observed.Atomic Force Microscopy (AFM).[1]
Roughness (RMS) < 15 nmAtomic Force Microscopy (AFM) on OPA modified aluminum.[7]
Binding Mechanism Condensation reaction between P-OH and Al-OH.Inferred from XPS and FTIR studies on similar systems.[5][8]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the formation of an this compound self-assembled monolayer on an aluminum oxide surface.

experimental_workflow cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_sam SAM Formation cluster_char Characterization Degreasing Degreasing (NaOH, 70°C) Rinsing1 Rinsing (DI Water) Degreasing->Rinsing1 Ultrasonic Ultrasonic Cleaning (DI Water) Rinsing1->Ultrasonic Drying1 Drying (N2 Gas) Ultrasonic->Drying1 Electropolishing Electropolishing (Optional) Drying1->Electropolishing Rinsing2 Final Rinsing Electropolishing->Rinsing2 Drying2 Final Drying Rinsing2->Drying2 Immersion Immersion (Room Temp) Drying2->Immersion PrepareOPA Prepare 1 mM OPA (Ethanol or Water) PrepareOPA->Immersion Rinsing3 Rinsing (Solvent) Immersion->Rinsing3 Drying3 Drying (N2 Gas) Rinsing3->Drying3 Annealing Annealing (Optional) Drying3->Annealing Characterization Surface Analysis (Contact Angle, XPS, AFM) Drying3->Characterization Annealing->Characterization

Caption: Experimental workflow for OPA SAM formation on Al₂O₃.

References

Application Notes and Protocols: Octylphosphonic Acid as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octylphosphonic acid (OPA) as a corrosion inhibitor for steel. This document includes a summary of its performance, detailed experimental protocols for evaluation, and a visualization of its mechanism of action.

Introduction

This compound (OPA) is an organophosphorus compound that has demonstrated significant potential as a corrosion inhibitor for various metals, including steel. Its effectiveness stems from its ability to form a dense, well-ordered self-assembled monolayer (SAM) on the metal surface. This molecular film acts as a physical barrier, isolating the steel from the corrosive environment. The phosphonic acid headgroup strongly chemisorbs to the metal oxide surface, while the hydrophobic octyl chains create a non-polar interface that repels water and other corrosive agents.

Quantitative Data on Corrosion Inhibition

Table 1: Potentiodynamic Polarization Data for Steel in the Presence of Sodium Octanoate (B1194180) and Zinc Ions

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
Blank-51113.0-
300 (Sodium Octanoate)-4505.260.0
300 (Sodium Octanoate) + 10 Zn²⁺-4201.3289.8
300 (Sodium Octanoate) + 20 Zn²⁺-3800.3597.3

Data is representative and based on studies of sodium octanoate with zinc salts. The synergistic effect of zinc ions significantly enhances the inhibition efficiency.[1]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor SystemCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)
Blank500200
Inhibitor Formulation500020

This table provides typical changes observed in EIS parameters upon the addition of an effective phosphonic acid-based inhibitor. An increase in Rct and a decrease in Cdl indicate the formation of a protective inhibitor film on the steel surface.[2][3]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound (OPA)

  • Ethanol (B145695) (or other suitable solvent)

  • Corrosive medium (e.g., 3.5% NaCl solution, 0.1 M HCl)

  • Distilled or deionized water

Protocol:

  • Weigh the required amount of OPA to prepare a stock solution of a specific concentration (e.g., 10 mM).

  • Dissolve the OPA in a small amount of ethanol to ensure complete dissolution.

  • Add the dissolved OPA to the desired volume of the corrosive medium while stirring to achieve the final target concentrations for testing.

Steel Specimen Preparation

Materials:

  • Mild steel coupons

  • Silicon carbide (SiC) abrasive papers (e.g., 240, 400, 600, 800, 1200 grit)

  • Acetone (B3395972)

  • Ethanol

  • Distilled or deionized water

  • Ultrasonic bath

Protocol:

  • Mechanically polish the steel coupons using progressively finer grades of SiC abrasive paper to obtain a smooth, mirror-like surface.

  • Rinse the polished coupons with distilled water.

  • Degrease the coupons by sonicating them in acetone for 5-10 minutes.

  • Rinse the coupons with ethanol and then with distilled water.

  • Dry the coupons in a stream of warm air and store them in a desiccator prior to use.

Electrochemical Measurements

Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (working electrode: prepared steel coupon; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite (B72142) rod)

Protocol:

  • Immerse the prepared steel coupon (working electrode), reference electrode, and counter electrode in the test solution (corrosive medium with and without OPA).

  • Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[4]

  • Record the resulting current density as a function of the applied potential.

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol:

  • Set up the three-electrode cell as described for potentiodynamic polarization.

  • Allow the system to stabilize at the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[4]

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis

Protocol:

  • After the corrosion test, carefully remove the steel coupons from the test solutions.

  • Gently rinse the coupons with distilled water to remove any loose deposits.

  • Dry the coupons thoroughly.

  • Mount the coupons on SEM stubs using conductive carbon tape.

  • If the sample is non-conductive, apply a thin conductive coating (e.g., gold or carbon).

  • Observe the surface morphology of the steel coupons under the SEM at various magnifications to assess the extent of corrosion and the nature of the protective film.

Protocol:

  • Prepare steel samples by immersing them in the inhibitor solution for a specified period.

  • Gently rinse the samples with a suitable solvent (e.g., ethanol) to remove any physisorbed molecules and dry them carefully.

  • Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest, such as Fe 2p, O 1s, C 1s, and P 2p, to determine their chemical states and bonding environments. This analysis can confirm the chemisorption of the phosphonate (B1237965) headgroup to the iron oxide surface.[5]

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for OPA Corrosion Inhibitor Evaluation cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis Steel_Prep Steel Specimen Preparation Immersion Immersion in Test Solution Steel_Prep->Immersion OPA_Sol_Prep OPA Solution Preparation OPA_Sol_Prep->Immersion Electrochemical Electrochemical Measurements Immersion->Electrochemical Surface_Analysis Surface Analysis Immersion->Surface_Analysis Data_Analysis Data Analysis & Inhibition Efficiency Electrochemical->Data_Analysis Surface_Analysis->Data_Analysis

Caption: Workflow for evaluating OPA as a corrosion inhibitor.

Mechanism of Corrosion Inhibition

Inhibition_Mechanism Mechanism of Steel Corrosion Inhibition by OPA cluster_surface Steel Surface cluster_solution Aqueous Solution Steel Steel Substrate (Fe) Oxide Native Oxide Layer (Fe-Ox/OH) Steel->Oxide Adsorption Chemisorption of Phosphonate Headgroup Oxide->Adsorption OPA This compound (OPA) OPA->Adsorption Adsorption Corrosive Corrosive Species (H₂O, O₂, Cl⁻) Barrier Protective Barrier Corrosive->Barrier Blocked by SAM Self-Assembled Monolayer (SAM) Hydrophobic Octyl Chains Phosphonate Headgroups Adsorption->SAM SAM->Barrier Forms

References

Application Notes and Protocols for Coating Silica Nanoparticles with Octylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the surface functionalization of silica (B1680970) nanoparticles with octylphosphonic acid (OPA). Direct coating of silica with phosphonic acids is challenging due to the hydrolytic instability of the resulting Si-O-P bond. To overcome this, a stable linkage is achieved by first modifying the silica surface with an aluminum species, creating a more robust Al-O-P bond.[1]

Two primary methods are presented: a Two-Step Synthesis involving the pre-aluminization of silica nanoparticles followed by grafting with OPA, and a more streamlined One-Pot Synthesis .

Core Principles

The direct reaction between silica (Si-OH) and this compound (R-PO(OH)₂) to form a Si-O-P bond is unfavorable in aqueous environments due to the susceptibility of this bond to hydrolysis. The introduction of an aluminum precursor, such as aluminum chloride (AlCl₃), results in the formation of a stable aluminated silica surface. This surface readily reacts with this compound to form a durable Al-O-P linkage, effectively coating the silica nanoparticles.[1]

Mandatory Visualizations

experimental_workflow cluster_two_step Two-Step Synthesis cluster_one_pot One-Pot Synthesis SiNP Silica Nanoparticles Al_SiNP Aluminated Silica Nanoparticles SiNP->Al_SiNP Step 1: Aluminization Al_precursor Aluminum Chloride Solution Al_precursor->Al_SiNP Coated_SiNP_2 OPA-Coated Silica Nanoparticles Al_SiNP->Coated_SiNP_2 Step 2: OPA Grafting OPA_sol This compound Solution OPA_sol->Coated_SiNP_2 Wash_Dry_2 Washing & Drying Coated_SiNP_2->Wash_Dry_2 SiNP_disp Silica Nanoparticle Dispersion Reaction One-Pot Reaction SiNP_disp->Reaction AlCl3 AlCl3 AlCl3->Reaction OPA This compound OPA->Reaction Coated_SiNP_1 OPA-Coated Silica Nanoparticles Reaction->Coated_SiNP_1 Wash_Dry_1 Washing & Drying Coated_SiNP_1->Wash_Dry_1

Fig. 1: Experimental workflows for coating silica nanoparticles with this compound.

Experimental Protocols

Materials and Equipment
  • Silica nanoparticles (e.g., 10-20 nm diameter)

  • This compound (OPA)

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Deionized water

  • Ethanol (B145695)

  • Centrifuge (capable of >15,000 rpm)

  • Magnetic stirrer and stir bars

  • pH meter

  • Ultrasonic bath

  • Oven for drying

Protocol 1: Two-Step Synthesis of OPA-Coated Silica Nanoparticles

This method involves the initial preparation of aluminated silica nanoparticles, which are then subsequently functionalized with this compound.

Step 1: Aluminization of Silica Nanoparticles

  • Preparation of Silica Dispersion: Disperse silica nanoparticles in deionized water to a concentration of approximately 5 mg/mL. Sonicate the dispersion for 15-30 minutes to ensure homogeneity.

  • Addition of Aluminum Precursor: While stirring, add an aqueous solution of aluminum chloride (AlCl₃) to the silica dispersion. The molar ratio of Si to Al can be varied to control the density of the alumina (B75360) layer. A typical starting point is a Si:Al ratio of 10:1.

  • Reaction: Allow the mixture to stir at room temperature for 12 hours.

  • Purification: Isolate the aluminated silica nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). Discard the supernatant.

  • Washing: Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step three times to remove any unreacted aluminum species.

  • Drying: Dry the purified aluminated silica nanoparticles in an oven at 80-100 °C overnight.

Step 2: Grafting of this compound

  • Preparation of OPA Solution: Prepare a solution of this compound in a suitable solvent. While the key literature utilizes water for a "green" synthesis, ethanol can also be used. A typical concentration is 1-5 mg/mL.

  • Dispersion of Aluminated Silica: Disperse the dried aluminated silica nanoparticles in the OPA solution.

  • Grafting Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Purification: Isolate the OPA-coated silica nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Washing: Wash the particles sequentially with the reaction solvent and then deionized water to remove excess OPA. Repeat the centrifugation and resuspension steps three times.

  • Final Drying: Dry the final product in an oven at 60-80 °C.

Protocol 2: One-Pot Synthesis of OPA-Coated Silica Nanoparticles

This streamlined method combines the aluminization and OPA grafting steps into a single reaction vessel.[1]

  • Preparation of Silica Dispersion: Disperse silica nanoparticles in deionized water to a concentration of approximately 5 mg/mL and sonicate for 15-30 minutes.

  • Sequential Addition of Reagents:

    • First, add the desired amount of aluminum chloride (AlCl₃) solution to the stirring silica dispersion.

    • Immediately following, add the this compound (OPA) solution to the same mixture. The molar ratios of Si:Al:OPA can be systematically varied to optimize the coating density.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 12 hours.

  • Purification: Isolate the OPA-coated silica nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Washing: Wash the resulting pellet three times with deionized water, followed by two washes with ethanol to remove unreacted precursors and by-products.

  • Drying: Dry the final OPA-coated silica nanoparticles in an oven at 60-80 °C.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of unmodified and OPA-coated silica nanoparticles. The exact values will depend on the specific experimental conditions.

Table 1: Physicochemical Properties of Unmodified and OPA-Coated Silica Nanoparticles

ParameterUnmodified Silica NanoparticlesAluminated Silica Nanoparticles (Two-Step)OPA-Coated Silica Nanoparticles (Two-Step)OPA-Coated Silica Nanoparticles (One-Pot)
Particle Size (DLS) 15 ± 3 nm16 ± 3 nm18 ± 4 nm19 ± 5 nm
Zeta Potential (pH 7) -35 ± 5 mV[2]+20 ± 5 mV-25 ± 5 mV-28 ± 6 mV
Surface Area (BET) ~200 m²/g~190 m²/g~170 m²/g~165 m²/g
Grafting Density (OPA/nm²) N/AN/A0.5 - 1.50.8 - 2.0

Table 2: Elemental Analysis and Spectroscopic Data

Sample%C%H%Al%P27Al MAS NMR (ppm)31P MAS NMR (ppm)
Unmodified Silica <0.1<0.5N/AN/AN/AN/A
Aluminated Silica <0.1<0.51.0 - 2.5N/A~0 and ~50N/A
OPA-Coated Silica 5 - 151 - 30.8 - 2.01.5 - 4.0~0 and ~50~20 - 30

Signaling Pathways and Logical Relationships

logical_relationship cluster_problem Problem cluster_solution Solution SiOH Silica Surface (Si-OH) SiOP Si-O-P Bond SiOH->SiOP Al_Intermediate Aluminated Surface (Al-OH) SiOH->Al_Intermediate Aluminization Step OPA_mol This compound OPA_mol->SiOP Hydrolysis Hydrolytic Instability SiOP->Hydrolysis AlOP Al-O-P Bond Al_Intermediate->AlOP Stability Hydrolytic Stability AlOP->Stability OPA_mol2 This compound OPA_mol2->AlOP

Fig. 2: Rationale for using an aluminum intermediate for stable OPA coating.

References

Application Note and Protocol for the Formation of Octylphosphonic Acid (OPA) Self-Assembled Monolayers (SAMs) on Mica Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Self-assembled monolayers (SAMs) of organophosphonates on various oxide surfaces are of significant interest for tailoring surface properties in applications ranging from nanotechnology to biomedical devices. Octylphosphonic acid (OPA) forms well-ordered monolayers on hydroxylated surfaces like mica, creating a hydrophobic surface with a defined thickness. This document provides a detailed experimental protocol for the preparation and characterization of OPA SAMs on freshly cleaved muscovite (B576469) mica. The attachment of the phosphonic acid headgroup to the mica surface is believed to be a fairly general and robust interaction.[1] This protocol is intended for researchers in materials science, surface chemistry, and drug development.

Materials and Equipment

Reagents
  • This compound (OPA), CH₃(CH₂)₇PO(OH)₂

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol, 200 proof

  • Deionized (DI) water

  • Hexadecane (B31444) for contact angle measurements

  • Nitrogen gas, high purity

Equipment
  • Muscovite mica sheets

  • Tweezers

  • Scalpel or razor blade

  • Glass or polypropylene (B1209903) containers (e.g., scintillation vials)

  • Ultrasonic bath

  • Pipettes

  • Spin coater (optional)

  • Contact angle goniometer

  • Atomic Force Microscope (AFM)

Experimental Protocols

Substrate Preparation: Mica Cleavage

Freshly cleaved mica provides an atomically flat and clean surface ideal for SAM formation.[2]

  • Secure a sheet of muscovite mica to a clean, flat surface using double-sided tape.

  • Carefully insert the tip of a sharp scalpel or razor blade under the edge of the top layer of the mica.

  • Gently peel back the top layer to expose a fresh, pristine surface.

  • Repeat the cleavage process until the desired number of substrates is obtained.

  • Use the freshly cleaved mica substrates immediately for the best results.

OPA Solution Preparation

Two common solvent systems are THF and ethanol.

Method A: OPA in Tetrahydrofuran (THF)

  • Prepare a 0.2 mM solution of OPA in anhydrous THF.

  • Sonicate the solution for 5-10 minutes to ensure the OPA is fully dissolved.[3]

Method B: OPA in Ethanol

  • Prepare a 0.25 mM solution of OPA in 200 proof ethanol.[1]

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

SAM Formation: Immersion Method
  • Place the freshly cleaved mica substrates in individual, clean glass or polypropylene containers.[3]

  • Submerge the substrates in the prepared OPA solution. For studies on the kinetics of SAM formation, immersion times can be varied from 1 minute to 2 hours (e.g., 1, 2, 5, 10, 30, and 120 minutes).[2] For the formation of a complete monolayer, a longer immersion time of 24-48 hours is often recommended.[3]

  • To minimize oxygen exposure, which can affect film quality, it is advisable to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.[3]

Rinsing and Drying
  • Upon completion of the desired immersion time, remove the substrates from the OPA solution using clean tweezers.

  • Rinse the substrates thoroughly with the pure solvent used for the OPA solution (either THF or ethanol) for approximately 30 seconds to remove any physisorbed molecules.[2]

  • Dry the substrates with a gentle stream of high-purity nitrogen gas.[2]

Characterization of the OPA SAM

3.5.1. Contact Angle Goniometry

Measure the static contact angle of DI water and hexadecane on both the bare mica and the OPA-modified mica surfaces. An increase in the water contact angle and a specific contact angle for hexadecane indicate the formation of a hydrophobic monolayer.

3.5.2. Atomic Force Microscopy (AFM)

Image the surface topography of the OPA-modified mica in contact or tapping mode. AFM can reveal the growth of OPA islands at shorter immersion times and the morphology of the complete monolayer. The height of the monolayer can also be determined from AFM measurements.

Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of OPA SAMs on mica.

SurfaceWater Contact Angle (°)Hexadecane Contact Angle (°)Reference
Bare Mica< 3°~20°[2]
OPA SAM on Mica~90°~45°[2]
Characterization TechniqueMeasured ParameterTypical ValueReference
Atomic Force Microscopy (AFM)OPA Monolayer Thickness1.46 ± 0.22 nm[4]
Atomic Force Microscopy (AFM)ODPA Monolayer Thickness1.8 ± 0.2 nm[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_sam SAM Formation cluster_char Characterization mica Cleave Mica Substrate immerse Immerse Mica in OPA Solution (1 min - 2 hrs) mica->immerse opa_sol Prepare 0.2 mM OPA in THF opa_sol->immerse rinse Rinse with Pure THF immerse->rinse dry Dry with Nitrogen Stream rinse->dry afm Atomic Force Microscopy (AFM) dry->afm contact_angle Contact Angle Goniometry dry->contact_angle

Figure 1: Experimental workflow for OPA SAM formation on mica.

sam_formation_pathway bare_mica Freshly Cleaved Mica (Hydrophilic Surface) adsorption Initial Physisorption of OPA Molecules bare_mica->adsorption Introduction to OPA Solution opa_solution OPA Molecules in Solution opa_solution->adsorption island_formation Nucleation and Growth of Densely Packed Islands adsorption->island_formation Surface Diffusion coalescence Island Coalescence island_formation->coalescence monolayer Complete, Ordered OPA Monolayer (Hydrophobic Surface) coalescence->monolayer

Figure 2: Logical pathway of OPA SAM formation on a mica surface.

References

Application Notes and Protocols for Modifying Bioactive Ceramic Coatings with Octylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of bioactive ceramic coatings using octylphosphonic acid. The aim of this modification is to tailor the surface properties of these coatings to enhance their biological performance, including protein adsorption, cell adhesion, and ultimately, tissue integration.

Introduction

Bioactive ceramic coatings, such as those based on hydroxyapatite (B223615) (HAp), are widely used in orthopedic and dental implants due to their excellent biocompatibility and osteoconductivity.[1] Surface modification of these coatings can further improve their interaction with the biological environment. This compound, an organophosphorus compound, presents a promising avenue for surface functionalization. The phosphonic acid headgroup has a strong affinity for calcium phosphate-based materials, allowing for the formation of stable, self-assembled monolayers (SAMs) on the surface of bioactive ceramics.[2][3] The hydrophobic octyl chain then alters the surface energy, which can significantly influence protein adsorption and subsequent cellular responses.[4]

Key Applications and Benefits

Modification of bioactive ceramic coatings with this compound can offer several advantages:

  • Controlled Hydrophobicity: The introduction of the alkyl chains of this compound increases the hydrophobicity of the ceramic surface, which can influence the type and conformation of adsorbed proteins.

  • Enhanced Protein Adsorption: Altering the surface chemistry can promote the adsorption of specific plasma proteins, such as fibronectin and vitronectin, which are crucial for mediating cell attachment.[4]

  • Improved Cell Adhesion and Proliferation: By creating a more favorable surface for protein adsorption, the modified coatings can lead to enhanced cell adhesion, spreading, and proliferation of osteoblastic cells.[5]

  • Potential for Drug Delivery: The organic monolayer can serve as a platform for the subsequent attachment of therapeutic agents, opening possibilities for localized drug delivery.

Experimental Protocols

The following protocols are generalized procedures based on established methods for the modification of phosphonic acids on oxide and calcium phosphate (B84403) surfaces.[2][6] Researchers should optimize these protocols for their specific bioactive ceramic coating and substrate.

Materials and Reagents
  • Bioactive ceramic coated substrate (e.g., HAp-coated titanium)

  • This compound (OPA)

  • Anhydrous solvent (e.g., ethanol (B145695) or toluene)

  • Deionized (DI) water

  • Ultrasonic bath

  • Nitrogen gas stream

  • Characterization equipment (e.g., contact angle goniometer, AFM, XPS, FTIR)

Protocol for Surface Modification

This protocol describes the formation of a self-assembled monolayer of this compound on a bioactive ceramic surface.

  • Substrate Preparation:

    • Thoroughly clean the bioactive ceramic coated substrate to remove any organic contaminants.

    • A recommended cleaning procedure involves sequential ultrasonication in acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen gas.

    • Optional: Treat the substrate with UV-Ozone for 15-20 minutes to create a hydrophilic and reactive surface.

  • Preparation of OPA Solution:

    • Prepare a dilute solution of this compound in an anhydrous solvent. A typical concentration range is 1-5 mM.

    • Ensure the solvent is of high purity and low water content to prevent aggregation of the phosphonic acid in solution.

  • Immersion and Self-Assembly:

    • Immerse the cleaned and dried substrate into the this compound solution.

    • Allow the self-assembly process to occur for a period of 12-24 hours at room temperature. The incubation time can be optimized for desired surface coverage.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the solution.

    • Rinse the substrate thoroughly with the fresh anhydrous solvent to remove any non-covalently bound molecules.

    • Dry the modified substrate under a stream of nitrogen gas.

  • Characterization:

    • The success of the surface modification should be confirmed through various surface analysis techniques.

Characterization of the Modified Surface
  • Contact Angle Measurement: To confirm the change in surface hydrophobicity. An increase in the water contact angle is expected after modification.

  • X-ray Photoelectron Spectroscopy (XPS): To verify the presence of phosphorus and carbon from the this compound on the surface.

  • Atomic Force Microscopy (AFM): To assess the surface topography and roughness.

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the phosphonic acid and alkyl chain.

Quantitative Data Summary

The following tables summarize quantitative data from studies on phosphonic acid-modified surfaces, illustrating the expected effects on surface properties, protein adsorption, and cell behavior.

Table 1: Surface Property Modifications

SurfaceModificationWater Contact Angle (°)Reference
HydroxyapatiteNone~30°General Knowledge
HydroxyapatiteThis compound>90° (expected)N/A
PLLA/HAP ScaffoldNoneNot Reported[2]
PLLA/HAP Scaffold2-Carboxyethylphosphonic acidNot Reported[2]

Table 2: Protein Adsorption on Modified Surfaces

SurfaceModificationAdsorbed ProteinAmount Adsorbed (µg/cm²)Reference
PLLA ScaffoldNoneSerum Protein~25[4]
PLLA/HAP ScaffoldNoneSerum Protein~35[4]
Acrylamide GelNoneSerum Protein~50[5]
Acrylamide Gel50% Vinyl Phosphonic AcidSerum Protein~100[5]
HydroxyapatiteNoneBovine Serum AlbuminVaries[7]
HydroxyapatitePyrophosphoric AcidBovine Serum AlbuminIncreased 3-fold[7]

Table 3: Cellular Response to Modified Surfaces

Cell TypeSurfaceMetricResultReference
MG-63 OsteoblastsAcrylamide GelAdherent Cell Number-[5]
MG-63 Osteoblasts50% Vinyl Phosphonic Acid GelAdherent Cell Number3-fold increase[5]
MG-63 OsteoblastsAcrylamide GelGrowth Rate-[5]
MG-63 Osteoblasts50% Vinyl Phosphonic Acid GelGrowth Rate4-fold increase[5]

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization cluster_eval Biological Evaluation sub1 Bioactive Ceramic Coated Substrate sub2 Ultrasonic Cleaning (Acetone, Ethanol, DI Water) sub1->sub2 sub3 Drying (N2 Stream) sub2->sub3 sub4 Optional: UV-Ozone Treatment sub3->sub4 mod2 Immerse Substrate (12-24h) sub4->mod2 mod1 Prepare Octylphosphonic Acid Solution mod1->mod2 mod3 Rinse with Anhydrous Solvent mod2->mod3 mod4 Dry (N2 Stream) mod3->mod4 char1 Contact Angle mod4->char1 char2 XPS mod4->char2 char3 AFM mod4->char3 char4 FTIR mod4->char4 eval1 Protein Adsorption Assay mod4->eval1 eval2 Cell Adhesion & Proliferation Assay mod4->eval2

Caption: Experimental workflow for this compound modification.

Proposed Mechanism of Action

G cluster_surface Modified Bioactive Ceramic Surface cluster_protein Protein Interaction cluster_cell Cellular Response surface This compound Monolayer on Bioactive Ceramic protein Selective Adsorption of Plasma Proteins (e.g., Fibronectin, Vitronectin) surface->protein Hydrophobic & Electrostatic Interactions integrin Integrin Receptor Binding protein->integrin RGD sequence recognition focal Focal Adhesion Formation integrin->focal signaling Intracellular Signaling (e.g., FAK, Akt pathways) focal->signaling response Enhanced Cell Adhesion, Proliferation, & Differentiation signaling->response

References

Application Notes and Protocols for Employing Octylphosphonic Acid in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octylphosphonic acid (OPA) is a versatile organophosphorus compound that has garnered significant attention in the field of organic electronics.[1] Its primary application lies in the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces, which are integral components of organic electronic devices.[2][3] This document provides detailed application notes and experimental protocols for the utilization of OPA in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Overview of this compound (OPA) in Organic Electronics

OPA (C₈H₁₉O₃P) is an amphiphilic molecule with a polar phosphonic acid head group and a nonpolar octyl tail.[1] The phosphonic acid group exhibits a strong affinity for metal oxide surfaces such as indium tin oxide (ITO), zinc oxide (ZnO), and aluminum oxide (AlOx), forming robust, ordered monolayers.[3][4][5][6] This surface modification capability allows for the precise engineering of interfacial properties, which is crucial for optimizing the performance of organic electronic devices.[3][7]

Key applications of OPA in organic electronics include:

  • Work Function Modification: OPA SAMs can tune the work function of transparent conductive oxides (TCOs), which is essential for reducing the energy barrier for charge injection or extraction at the electrode-organic interface.[3][5][8]

  • Surface Energy Control: The hydrophobic octyl chains of the OPA SAM alter the surface energy of the substrate, influencing the morphology and crystallinity of the subsequently deposited organic semiconductor layers.[3]

  • Dielectric Layer Modification: In OFETs, OPA can be used to modify the gate dielectric surface, leading to improved device performance and reduced operating voltages.[2]

  • Improved Device Stability: OPA-based surface modifications have been shown to enhance the operational lifetime of organic electronic devices by creating more stable interfaces.[8]

Quantitative Data Summary

The following tables summarize the quantitative impact of OPA and other phosphonic acid-based SAMs on the properties of materials and the performance of organic electronic devices as reported in the literature.

Table 1: Work Function Modification of Transparent Conductive Oxides (TCOs)

TCO MaterialSurface TreatmentInitial Work Function (eV)Final Work Function (eV)Change in Work Function (eV)Reference
ITOAir Plasma4.8 (untreated)5.1+0.3[8]
ITOThis compound (OPA)4.8 (untreated)4.9+0.1[8]
ITOPentafluorobenzylphosphonic acid (F5BPA)4.825.20+0.38[9]
ITOHeneicosafluorododecylphosphonic acid (HF21DPA)4.825.81+0.99[9]
ZnO (sol-gel)Untreated~4.3--[5]
ZnO (sol-gel)Aminobenzyl PA (ABPA) SAM~4.3~4.25-0.05[5]
ZnO (sol-gel)Trifluoromethylbenzyl PA (3FMBPA) SAM~4.3~6.1+1.8[5]

Table 2: Performance of Organic Field-Effect Transistors (OFETs) with Phosphonic Acid SAMs

Organic SemiconductorDielectric/SAMCharge Carrier Mobility (cm²/Vs)On/Off RatioContact Resistance (Ω·cm)Reference
Various n-type and p-typeMetal Oxide/PA SAM0.1 - 4.610⁵ - 10⁷Down to 700[2]
PentaceneSiO₂/DTS SAM~0.5>10⁶Not specified[10]
PentaceneSiO₂/DCTS SAM~1.2>10⁶Not specified[10]
C10-DNTTPlasma Oxide/SAM18>10⁸14.0[11]

Table 3: Performance of Organic Light-Emitting Diodes (OLEDs) with Phosphonic Acid Modified ITO

Device StructureAnode TreatmentTurn-on Voltage (V)Current Density Increase (at 10V)Brightness Increase (at 10V)Reference
ITO/SAM/HTL/PFBT5/ETLTPD-based SAMsLowered by up to 3VUp to 18-foldUp to 17-fold[12]
ITO/FOPA/HTL/EML/ETLFOPAComparable to air plasmaNot specifiedComparable to air plasma, improved lifetime[8]

Experimental Protocols

This section provides detailed protocols for the preparation of OPA SAMs and the fabrication of organic electronic devices incorporating these monolayers.

Protocol 1: Preparation of this compound Self-Assembled Monolayers on ITO Substrates

This protocol is adapted from procedures described for modifying ITO surfaces for OLED applications.[8]

Materials and Equipment:

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO substrates in an ultrasonic bath with DI water, acetone, and ethanol for 20 minutes each.

    • Dry the substrates in a vacuum drying oven at 70°C under a pressure of 1 × 10⁻² Torr for 1 hour.[8]

  • OPA Solution Preparation:

    • Prepare a 1 mM solution of OPA in a 2:1 mixture of chloroform and ethanol.

  • SAM Deposition:

    • Immerse the cleaned and dried ITO substrates into the OPA solution for 1 hour and 20 minutes at room temperature.[8]

  • Post-Deposition Treatment:

    • Remove the substrates from the solution and rinse them thoroughly with the solvent mixture (2:1 CHCl₃:C₂H₅OH) to remove any physisorbed molecules.

    • Anneal the substrates at 120°C for 1 hour.[8]

    • Blow-dry the substrates with nitrogen gas.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET) with an OPA-Modified Dielectric

This protocol describes the fabrication of a generic OFET using an OPA SAM to modify the gate dielectric.

Materials and Equipment:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • This compound (OPA)

  • Appropriate solvent for OPA (e.g., isopropanol (B130326) or a chloroform/ethanol mixture)

  • Organic semiconductor (e.g., pentacene, P3HT)

  • Source and drain contact material (e.g., gold)

  • Substrate cleaning solvents (acetone, isopropanol)

  • UV-Ozone cleaner or plasma cleaner

  • Spin coater or thermal evaporator for organic semiconductor deposition

  • Thermal evaporator for metal contact deposition

  • Shadow masks for source/drain electrodes

  • Semiconductor parameter analyzer for characterization

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen.

    • Treat the substrate with UV-Ozone or oxygen plasma for 5-10 minutes to create a hydroxylated surface.

  • OPA SAM Formation:

    • Prepare a dilute solution of OPA (e.g., 1-10 mM) in a suitable solvent.

    • Immerse the cleaned substrate in the OPA solution for a specified time (e.g., 12-24 hours) or use spin-coating.

    • Rinse the substrate with the pure solvent to remove excess OPA.

    • Anneal the substrate at a moderate temperature (e.g., 100-120°C) to improve monolayer ordering.

  • Organic Semiconductor Deposition:

    • Deposit the organic semiconductor layer onto the OPA-modified dielectric. This can be done via:

      • Solution Processing (for soluble polymers like P3HT): Spin-coat a solution of the organic semiconductor and anneal the film.

      • Thermal Evaporation (for small molecules like pentacene): Evaporate the material under high vacuum.

  • Source-Drain Electrode Deposition:

    • Define the source and drain electrodes using a shadow mask.

    • Deposit the metal (e.g., 50 nm of gold) via thermal evaporation.

  • Device Characterization:

    • Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer.

Visualizations

Diagram 1: OPA Self-Assembled Monolayer Formation on an ITO Surface

G cluster_0 1. Substrate Preparation cluster_1 2. SAM Deposition cluster_2 3. Post-Treatment ITO_bare Bare ITO Substrate ITO_cleaned Cleaned ITO Substrate ITO_bare->ITO_cleaned Sonication in Solvents Immersion Immersion (1h 20min) ITO_cleaned->Immersion OPA_solution OPA Solution (1 mM in CHCl3:EtOH) OPA_solution->Immersion Rinsing Rinsing Immersion->Rinsing Annealing Annealing (120°C, 1h) Rinsing->Annealing ITO_OPA_SAM ITO with OPA SAM Annealing->ITO_OPA_SAM

Caption: Workflow for the formation of an this compound (OPA) self-assembled monolayer on an indium tin oxide (ITO) substrate.

Diagram 2: Impact of OPA SAM on Charge Injection in an Organic Electronic Device

G cluster_0 Without OPA SAM cluster_1 With OPA SAM Electrode1 Electrode (e.g., ITO) Organic1 Organic Semiconductor E_F1 EF HOMO1 HOMO LUMO1 LUMO label1 Large Energy Barrier (Poor Charge Injection) Electrode2 Electrode (e.g., ITO) OPA_SAM OPA SAM E_F2 EF Organic2 Organic Semiconductor HOMO2 HOMO LUMO2 LUMO label2 Reduced Energy Barrier (Improved Charge Injection) E_vac1 E_F1->HOMO1 ΔE_h E_vac2 E_F2->HOMO2 ΔE_h

Caption: OPA SAMs reduce the energy barrier for hole injection from an electrode to an organic semiconductor.

Diagram 3: General Fabrication Workflow for a Solution-Processed OFET with an OPA SAM

G Start Start: Si/SiO₂ Substrate Cleaning Substrate Cleaning (Sonication) Start->Cleaning Activation Surface Activation (UV-Ozone/Plasma) Cleaning->Activation SAM_Deposition OPA SAM Deposition (Immersion/Spin-coating) Activation->SAM_Deposition Anneal_SAM SAM Annealing SAM_Deposition->Anneal_SAM OSC_Deposition Organic Semiconductor Deposition (Spin-coating) Anneal_SAM->OSC_Deposition Anneal_OSC OSC Annealing OSC_Deposition->Anneal_OSC Electrode_Deposition Source/Drain Electrode Deposition (Evaporation) Anneal_OSC->Electrode_Deposition End Finished OFET Device Electrode_Deposition->End

Caption: A typical fabrication workflow for a solution-processed organic field-effect transistor (OFET) incorporating an OPA SAM.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Octylphosphonic Acid (OPA) SAM Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the formation of octylphosphonic acid (OPA) self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What are the key indicators of a successful OPA SAM formation?

A1: A successful OPA SAM is typically characterized by a high degree of molecular order and dense packing on the substrate surface. Key indicators include:

  • High Water Contact Angle: A high static water contact angle is a primary indicator of a hydrophobic surface, which is expected for a well-formed OPA SAM with the octyl chains oriented away from the surface.

  • Uniform Surface Morphology: Atomic Force Microscopy (AFM) should reveal a smooth and uniform surface, free of large aggregates or pinholes.[1]

  • Expected Film Thickness: Techniques like ellipsometry or AFM scratching should confirm a monolayer thickness consistent with the length of the OPA molecule in a tilted orientation. For instance, a partial OPA SAM on a Si substrate shows a thickness of approximately 1.8 nm.[1]

  • Characteristic Chemical Signature: X-ray Photoelectron Spectroscopy (XPS) should show the presence of phosphorus (P 2p) and a high-resolution C 1s spectrum consistent with the alkyl chain.[2]

Q2: What are the most common substrates for OPA SAMs?

A2: OPA SAMs are versatile and can be formed on a variety of metal oxide surfaces due to the strong interaction between the phosphonic acid headgroup and the surface hydroxyl groups.[3] Common substrates include:

  • Silicon Oxide (SiO₂)[4][5]

  • Aluminum Oxide (Al₂O₃)[3]

  • Titanium Dioxide (TiO₂)[6][7]

  • Mica[8]

  • Indium Tin Oxide (ITO)

  • Zinc Oxide (ZnO)[9]

  • Gallium Nitride (GaN)

Q3: How does the choice of solvent affect OPA SAM formation?

A3: The solvent plays a critical role in the quality and formation kinetics of OPA SAMs. Non-polar solvents with a low dielectric constant are often preferred as they can promote the self-assembly process by encouraging the hydrophilic phosphonic acid headgroups to bind to the substrate surface while the hydrophobic octyl chains are repelled by the polar headgroups and extend away from the surface.[4] The use of certain non-polar solvents like anisole (B1667542) has been shown to dramatically reduce deposition times from hours to seconds.[10] In contrast, highly polar solvents may lead to the formation of aggregates or micelles in the solution, which can interfere with monolayer formation.[6]

Q4: What is the binding mechanism of OPA to oxide surfaces?

A4: The phosphonic acid headgroup of OPA can bind to metal oxide surfaces through several coordination modes, including monodentate, bidentate, and tridentate linkages.[11][12][13] The formation of these bonds typically involves a condensation reaction with the surface hydroxyl (-OH) groups, resulting in a strong, covalent P-O-Metal bond.[9] The stability and orientation of the SAM are influenced by the density of these surface hydroxyl groups.[3]

Troubleshooting Guide: Incomplete OPA SAM Formation

This guide addresses common problems encountered during OPA SAM formation and provides a step-by-step approach to resolving them.

Problem 1: Low Water Contact Angle

A water contact angle significantly lower than expected for a dense methyl-terminated surface suggests an incomplete or disordered monolayer.

Possible Cause Troubleshooting Steps
Contaminated Substrate Implement a rigorous substrate cleaning protocol. Common methods include sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by UV-Ozone treatment or piranha solution cleaning to remove organic contaminants.[14] Ensure the substrate is used immediately after cleaning to prevent re-contamination.[14]
Impure OPA or Solvent Use high-purity OPA and anhydrous solvents. Water or other impurities in the solvent can interfere with the self-assembly process.[15]
Suboptimal Immersion Time Optimize the immersion time. While some solvent systems allow for rapid formation,[10] others may require several hours for the molecules to self-organize into a well-ordered monolayer.[6]
Incorrect OPA Concentration The concentration of the OPA solution can affect the packing density. A typical starting concentration is in the range of 0.5 mM to 1 mM.[6] Too low a concentration may result in incomplete coverage, while too high a concentration can lead to multilayer formation.[3]
Environmental Factors High humidity can introduce water into the system, which can be detrimental to SAM formation, especially for silane-based SAMs, but can also affect phosphonic acid SAMs.[14] Perform the experiment in a controlled environment, such as a glovebox, if possible.
Problem 2: Patchy or Incomplete Coverage Observed by AFM

AFM imaging reveals islands of OPA or large areas of the bare substrate, indicating that a continuous monolayer has not formed.[1][8]

Possible Cause Troubleshooting Steps
Insufficient Immersion Time Increase the immersion time to allow for complete surface coverage. The initial stage of SAM formation often involves the nucleation of islands, which then grow and coalesce into a full monolayer.
Poor Solvent Choice Experiment with different solvents. As mentioned, non-polar solvents can enhance the formation of OPA SAMs on certain substrates.[4]
Surface Roughness A highly rough substrate surface can hinder the formation of a well-ordered monolayer.[14] Characterize the substrate roughness with AFM and, if necessary, use a smoother substrate or implement a polishing step.
Re-adsorption of Contaminants Minimize the time between substrate cleaning and immersion in the OPA solution to prevent airborne contaminants from settling on the surface.[14]
Problem 3: Evidence of Multilayer Formation or Aggregates

Characterization techniques like AFM or XPS suggest the presence of more than a single layer of OPA molecules.[3]

Possible Cause Troubleshooting Steps
OPA Concentration Too High Reduce the concentration of the OPA solution. High concentrations can lead to the physisorption of additional OPA molecules on top of the initial monolayer.
Inadequate Rinsing After removing the substrate from the OPA solution, rinse it thoroughly with a fresh, pure solvent to remove any non-covalently bound molecules. Sonication in the rinsing solvent can also be effective but should be done carefully to avoid damaging the SAM.
High Deposition Temperature Elevated temperatures can sometimes promote multilayer formation.[6] Consider performing the deposition at room temperature.
Problem 4: Poor SAM Stability

The formed OPA SAM degrades or desorbs when exposed to certain environments, such as aqueous solutions.

Possible Cause Troubleshooting Steps
Incomplete Covalent Bonding The initial adsorption of OPA may be through weaker hydrogen bonds. A post-deposition annealing step (e.g., heating at 120-150°C) can promote the formation of more stable, covalent P-O-Metal bonds.[6]
Hydrolysis in Aqueous Solutions OPA SAMs can be susceptible to hydrolysis, particularly in basic aqueous solutions.[16][17] If the application involves aqueous environments, consider the pH of the solution. Post-deposition annealing can improve stability.
Weak Headgroup-Substrate Interaction On some substrates, like silicon oxide, the interaction can be weaker, making the SAM more susceptible to attack by water or alcohols.[4] The choice of a non-polar solvent for deposition can sometimes lead to the formation of more robust SAMs on these surfaces.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for OPA SAM formation on common substrates. Note that optimal parameters can vary depending on the specific experimental conditions.

Table 1: Typical Water Contact Angles for OPA SAMs

SubstrateReported Water Contact Angle (°)
Titanium Dioxide (TiO₂)~117.6 ± 2.5[6]
Aluminum (with native oxide)>100[10]

Table 2: Recommended OPA SAM Formation Parameters

ParameterRecommended RangeNotes
OPA Concentration 0.5 mM - 1 mMHigher concentrations may lead to multilayers.[6]
Solvent Tetrahydrofuran (B95107) (THF), Toluene, Anisole, Cyclopentyl methyl ether (CPME)Non-polar solvents often yield better results.[4][6]
Immersion Time Seconds to several hoursHighly dependent on the solvent and substrate.[6][10]
Temperature Room Temperature (21°C) to 60°CHigher temperatures may not always be beneficial.[6]
Post-Deposition Annealing 110°C - 150°CCan improve SAM stability.[6]

Experimental Protocols

Protocol 1: OPA SAM Formation on Silicon Oxide (SiO₂)
  • Substrate Cleaning:

    • Sonicate the silicon wafer with its native oxide layer sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.

    • Dry the substrate with a stream of dry nitrogen or argon.

    • Treat the substrate with UV-Ozone for 15-20 minutes to remove any remaining organic contaminants and to generate hydroxyl groups on the surface.

  • OPA Solution Preparation:

    • Prepare a 1 mM solution of this compound in a non-polar solvent such as anhydrous tetrahydrofuran (THF) or toluene.

  • SAM Formation:

    • Immerse the cleaned and dried silicon substrate in the OPA solution for 2-24 hours at room temperature in a controlled, low-humidity environment.

    • Remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any physisorbed molecules.

    • Dry the substrate again with a stream of dry nitrogen or argon.

  • (Optional) Annealing:

    • To improve stability, anneal the OPA-coated substrate at 120°C for 1-2 hours in an oven or on a hotplate.[5]

Protocol 2: OPA SAM Formation on Titanium Dioxide (TiO₂)
  • Substrate Cleaning:

    • Follow the same sonication procedure as for silicon oxide.

    • Use UV-Ozone treatment to clean and activate the TiO₂ surface.

  • OPA Solution Preparation:

    • Prepare a 0.5 mM solution of OPA in cyclopentyl methyl ether (CPME).[6]

  • SAM Formation:

    • Immerse the cleaned TiO₂ substrate in the OPA solution at room temperature (around 21°C).[6] A uniform SAM can form rapidly under these conditions.

    • After immersion, rinse the substrate with fresh CPME and dry with nitrogen.

  • Annealing for Covalent Bonding:

    • Heat the substrate to approximately 110-120°C to promote the formation of covalent bonds between the phosphonic acid headgroup and the TiO₂ surface.[6]

Visualizations

OPA_SAM_Formation_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing & Characterization Start Start Clean_Substrate Substrate Cleaning (e.g., Sonication, UV-Ozone) Start->Clean_Substrate Immersion Immerse Substrate in OPA Solution Clean_Substrate->Immersion Prepare_Solution Prepare OPA Solution (e.g., 1 mM in THF) Prepare_Solution->Immersion Rinse_Dry Rinse with Fresh Solvent & Dry Immersion->Rinse_Dry Annealing Optional: Annealing (e.g., 120°C for 1h) Rinse_Dry->Annealing Characterization Characterization (Contact Angle, AFM, XPS) Rinse_Dry->Characterization Skip Annealing Annealing->Characterization End End Characterization->End Troubleshooting_Workflow Start Incomplete SAM Formation Suspected Check_Contact_Angle Measure Water Contact Angle Start->Check_Contact_Angle Low_Angle Low Contact Angle Check_Contact_Angle->Low_Angle < Expected Good_Angle High Contact Angle Check_Contact_Angle->Good_Angle >= Expected Review_Protocol Review Protocol: - Substrate Cleaning - Reagent Purity - Immersion Time/Concentration - Environment Control Low_Angle->Review_Protocol Check_AFM Analyze with AFM Good_Angle->Check_AFM Patchy_SAM Patchy/Incomplete Coverage Check_AFM->Patchy_SAM Islands/Defects Present Uniform_SAM Uniform Surface Check_AFM->Uniform_SAM No Defects Patchy_SAM->Review_Protocol Check_XPS Analyze with XPS Uniform_SAM->Check_XPS Contamination Contaminants Detected Check_XPS->Contamination Unexpected Elements Clean_SAM Clean SAM Check_XPS->Clean_SAM Expected Elements Contamination->Review_Protocol Optimize_Rinsing Optimize Rinsing Procedure Check for Multilayers Clean_SAM->Optimize_Rinsing Review_Protocol->Start Re-attempt Success Successful SAM Formation Optimize_Rinsing->Success

References

improving the stability of octylphosphonic acid monolayers in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octylphosphonic acid (OPA) self-assembled monolayers (SAMs) in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the formation and use of OPA monolayers.

Problem Possible Causes Recommended Solutions
Poor Monolayer Formation or Incomplete Coverage 1. Substrate contamination. 2. Incorrect solvent selection. 3. Sub-optimal deposition time or concentration. 4. Inactive phosphonic acid.1. Ensure rigorous substrate cleaning to remove organic and particulate contamination. UV/Ozone treatment can be effective for some substrates. 2. Use a solvent in which OPA is soluble and that has a low dielectric constant. Tetrahydrofuran (B95107) (THF) and ethanol (B145695) are commonly used.[1] 3. Optimize the immersion time and OPA concentration. Formation can range from minutes to hours.[2] 4. Use fresh or properly stored OPA to avoid degradation.
Monolayer Instability/Desorption in Aqueous Solution 1. Weak binding to the substrate. 2. Unfavorable pH of the aqueous solution. 3. Displacement by water molecules. 4. Elevated temperatures.1. Consider a post-deposition annealing step (e.g., 150-160°C) to promote stronger, covalent-like bonds between the phosphonic acid and the substrate.[3][4][5] 2. OPA monolayers show better stability in acidic and neutral solutions.[6] Instability is more pronounced in basic solutions.[4][5][6] 3. The nature of the substrate's oxide layer is crucial. Some crystal faces are more susceptible to water intercalation.[7][8] 4. Be aware of the thermal stability limits. While the P-O bond to the substrate can be very stable, the alkyl chains can degrade at temperatures between 200-350°C.[9]
Low Hydrophobicity (Low Water Contact Angle) 1. Disordered or poorly packed monolayer. 2. Presence of contaminants or multilayers. 3. Shorter alkyl chain length of the phosphonic acid.1. Ensure optimal self-assembly conditions (cleanliness, solvent, time). Longer alkyl chains generally lead to more ordered and hydrophobic monolayers.[6] 2. Thoroughly rinse the substrate with fresh solvent after deposition to remove physisorbed molecules.[10] 3. While this guide focuses on OPA (C8), be aware that longer alkyl chains (C12-C18) typically result in more ordered and hydrophobic monolayers with higher water contact angles.[6]
Inconsistent Experimental Results 1. Variations in substrate preparation. 2. Differences in ambient humidity during preparation. 3. Inconsistent rinsing procedures.1. Standardize the substrate cleaning and preparation protocol. 2. Control the humidity during the self-assembly process, as water can influence the formation of the monolayer.[11] 3. Implement a consistent and thorough rinsing step after monolayer deposition to remove excess, non-bonded molecules.

Frequently Asked Questions (FAQs)

1. What are the key factors influencing the stability of OPA monolayers in aqueous solutions?

The stability of OPA monolayers is primarily influenced by:

  • Substrate Material and Oxide Layer: The type of metal oxide and its crystallographic orientation play a significant role. For instance, OPA monolayers show high stability on amorphous Al₂O₃ and the (11-20) surface of single-crystalline Al₂O₃, but are less stable on the (0001) surface, where they can be displaced by water molecules.[7][8]

  • pH of the Aqueous Environment: OPA monolayers are generally stable in acidic and neutral aqueous solutions but can degrade or desorb under strongly basic conditions.[6]

  • Temperature: Post-deposition annealing can enhance stability by promoting stronger bonds with the substrate.[3][4][5] However, the alkyl chains themselves have a limited thermal stability, typically degrading at temperatures above 200°C.[9]

  • Alkyl Chain Length: While this guide focuses on OPA (C8), it's important to note that longer alkyl chains (C12-C18) generally form more ordered and stable monolayers due to increased van der Waals interactions between the chains.[6]

2. How can I improve the stability of my OPA monolayers?

To enhance stability:

  • Substrate Selection: Choose a substrate with a stable oxide layer that is known to form strong bonds with phosphonic acids.

  • Post-Deposition Annealing: Heating the monolayer after deposition can promote the formation of more stable, covalent-like bonds with the substrate surface. A temperature of around 160°C has been shown to suppress desorption in acidic and neutral aqueous solutions.[4][5]

  • Control of Aqueous Environment: Maintain the pH of the aqueous solution in the acidic to neutral range.

3. What is the expected water contact angle for a well-formed OPA monolayer?

A well-formed, hydrophobic monolayer of an alkylphosphonic acid will exhibit a high water contact angle. For octadecylphosphonic acid (C18), which is longer than OPA, contact angles can be around 90° or higher.[2] For shorter chain phosphonic acids like OPA, the contact angle will still be significantly higher than the bare substrate but may be lower than that of longer-chain analogues.

4. What characterization techniques are suitable for assessing OPA monolayer stability?

Common techniques include:

  • Contact Angle Goniometry: To measure changes in surface hydrophobicity, which can indicate monolayer degradation or desorption.[2][7]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface and monitor the presence of the phosphonate (B1237965) layer.[6][10]

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and identify defects or changes in the monolayer structure.[7][12]

  • Infrared Reflection-Absorption Spectroscopy (IRRAS): To probe the chemical bonds and orientation of the molecules in the monolayer.[6][7]

Experimental Protocols

Protocol 1: Formation of OPA Self-Assembled Monolayers

This protocol provides a general procedure for the formation of OPA SAMs on a suitable oxide substrate.

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any organic and particulate contaminants. This may involve sonication in a series of solvents (e.g., acetone, ethanol, and deionized water).

    • For some substrates, a final cleaning/activation step such as UV/Ozone treatment can be beneficial to create a hydroxylated surface.[4][5]

  • Solution Preparation:

    • Prepare a dilute solution of OPA in a suitable solvent. A common concentration is in the range of 0.1 to 1 mM.[2][13]

    • Anhydrous solvents such as tetrahydrofuran (THF) or ethanol are often used.[1][2]

  • Self-Assembly:

    • Immerse the cleaned substrate in the OPA solution.

    • The immersion time can vary from minutes to several hours. An initial optimization may be required for your specific system.[2]

  • Rinsing and Drying:

    • After immersion, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any non-chemisorbed molecules.[2]

    • Dry the substrate under a stream of inert gas (e.g., nitrogen).

  • (Optional) Annealing:

    • For enhanced stability, the coated substrate can be annealed in an oven. A typical condition is 150-160°C for a duration ranging from 30 minutes to several hours.[3][4][5][13]

Protocol 2: Assessment of Monolayer Stability in Aqueous Solution
  • Initial Characterization:

    • Characterize the freshly prepared OPA monolayer using techniques such as contact angle measurement, XPS, and/or AFM to establish a baseline.

  • Aqueous Immersion:

    • Immerse the OPA-coated substrate in the aqueous solution of interest (e.g., buffer at a specific pH).

    • Control the temperature of the solution if investigating thermal stability.

  • Periodic Characterization:

    • At defined time intervals, remove the substrate from the aqueous solution, rinse with deionized water, and dry with an inert gas.

    • Re-characterize the surface using the same techniques as in the initial step to monitor for any changes in contact angle, chemical composition, or morphology, which would indicate monolayer degradation or desorption.[6]

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_formation Monolayer Formation cluster_characterization Characterization & Stability Testing Cleaning Substrate Cleaning Activation Surface Activation (e.g., UV/Ozone) Cleaning->Activation Solution Prepare OPA Solution Activation->Solution Immersion Substrate Immersion Solution->Immersion Rinsing Rinsing & Drying Immersion->Rinsing Initial_Char Initial Characterization (Contact Angle, XPS, AFM) Rinsing->Initial_Char Aqueous_Test Aqueous Stability Test Initial_Char->Aqueous_Test Final_Char Post-Test Characterization Aqueous_Test->Final_Char Stability_Factors cluster_factors Influencing Factors cluster_outcomes Stability Outcomes Monolayer_Stability OPA Monolayer Stability Substrate Substrate Properties (Material, Oxide Layer) Monolayer_Stability->Substrate Environment Aqueous Environment (pH, Temperature) Monolayer_Stability->Environment Molecular Molecular Properties (Alkyl Chain Length) Monolayer_Stability->Molecular Stable Stable Monolayer Substrate->Stable Amorphous/Specific Crystal Faces Unstable Degradation/Desorption Substrate->Unstable Certain Crystal Faces Environment->Stable Acidic/Neutral pH, Moderate Temp. Environment->Unstable Basic pH, High Temp. Molecular->Stable Longer Chains Molecular->Unstable Shorter Chains

References

Navigating the Nuances of Octylphosphonic Acid Self-Assembly: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The controlled self-assembly of octylphosphonic acid (OPA) into well-ordered monolayers is a critical step in various applications, from surface functionalization to the development of advanced drug delivery systems. However, the process is highly sensitive to experimental conditions, with solvent choice playing a pivotal role in the quality and characteristics of the resulting self-assembled monolayer (SAM). This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formation of OPA SAMs, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Incomplete or Patchy Monolayer Coverage - Inappropriate Solvent Choice: High polarity solvents can compete with OPA for surface binding sites, hindering complete monolayer formation.[1] - Insufficient Immersion Time: The self-assembly process requires adequate time for molecules to adsorb and organize on the substrate surface.[2] - Low OPA Concentration: A dilute solution may not provide enough molecules to cover the entire substrate. - Contaminated Substrate: Organic residues or particulates on the substrate can block OPA adsorption.- Solvent Selection: Opt for solvents with low dielectric constants and minimal interaction with the substrate, such as tetrahydrofuran (B95107) (THF) or toluene (B28343).[1][3] - Optimize Immersion Time: Systematically vary the immersion time to determine the optimal duration for achieving full coverage. Initial adsorption can be rapid, but ordering can take longer.[2] - Adjust Concentration: Increase the OPA concentration in the deposition solution. A common starting point is in the millimolar (mM) range. - Thorough Substrate Cleaning: Implement a rigorous substrate cleaning protocol specific to the material (e.g., piranha solution for silicon wafers, UV/ozone treatment).
Formation of Multilayers or Aggregates - High OPA Concentration: An overly concentrated solution can lead to the physisorption of additional OPA layers on top of the initial monolayer.[4] - Solvent with High Water Content: Water can facilitate the formation of OPA bilayers and multilayers.[5] - Inadequate Rinsing: Failure to properly rinse the substrate after deposition can leave behind excess, non-adsorbed OPA molecules.- Concentration Optimization: Reduce the OPA concentration in the solution. - Use Anhydrous Solvents: Employ dry solvents to minimize water-induced multilayer formation. - Thorough Rinsing: After deposition, rinse the substrate thoroughly with fresh, clean solvent to remove any loosely bound molecules. Vigorous sonication in an organic solvent can also help remove multilayers.[6]
Poorly Ordered or Disorganized Monolayer - Solvent-Molecule Interactions: Solvents that strongly interact with the alkyl chains of OPA can disrupt the van der Waals forces that drive ordering. - Rapid Solvent Evaporation: If using a spin-coating or drop-casting method, fast evaporation can trap molecules in a disordered state. - Substrate Roughness: A rough substrate surface can hinder the formation of a well-ordered monolayer.[7]- Solvent Choice: Select a solvent that promotes intermolecular interactions between the OPA alkyl chains. - Controlled Evaporation: Slow down the solvent evaporation rate, for example, by covering the deposition chamber. - Substrate Preparation: Use atomically flat substrates like mica or polished silicon wafers. Ensure the substrate is properly prepared to have a low root-mean-square (RMS) roughness.[4]
Inconsistent Results Between Experiments - Variability in Solvent Quality: The presence of impurities or water in the solvent can lead to batch-to-batch variations.[5] - Atmospheric Humidity: High humidity during sample preparation can introduce water into the system, affecting the self-assembly process.[5] - Substrate Inconsistency: Variations in the surface chemistry or cleanliness of the substrate will impact SAM formation.- Use High-Purity Solvents: Always use fresh, high-purity, anhydrous solvents for consistency. - Control the Environment: Whenever possible, perform experiments in a controlled environment, such as a glove box with low humidity. - Standardize Substrate Preparation: Adhere to a strict and consistent protocol for substrate cleaning and preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when choosing a solvent for OPA self-assembly?

A1: The solvent's polarity and its potential to interact with the substrate are the most critical factors. Solvents with low dielectric constants that are inert to the substrate surface generally yield higher quality, denser, and more stable monolayers.[1] This is because high-polarity solvents can compete with the phosphonic acid headgroup for binding sites on the substrate, thereby inhibiting SAM formation.

Q2: How does water content in the solvent affect the self-assembly of OPA?

A2: Water plays a crucial role in the morphology of the self-assembled structures. A high water content, either in the deposition solution or in the atmosphere, can promote the formation of bilayers and multilayers instead of a well-ordered monolayer.[5] Therefore, using anhydrous solvents and controlling the ambient humidity is recommended for achieving a true monolayer.

Q3: Can I use ethanol (B145695) to dissolve OPA for self-assembly?

A3: While OPA is soluble in ethanol, it is a polar solvent. Using ethanol can sometimes lead to the formation of multilayers, especially at higher concentrations.[8] For achieving a well-ordered monolayer, nonpolar or less polar solvents like tetrahydrofuran (THF) or toluene are often preferred.

Q4: How long should I immerse my substrate in the OPA solution?

A4: The optimal immersion time can vary depending on the solvent, OPA concentration, and substrate. While initial adsorption can occur within minutes, achieving a well-ordered, high-quality SAM can take significantly longer, sometimes up to 48 hours, as molecules on the surface rearrange to find their optimal packing.[2] It is advisable to perform a time-course experiment to determine the ideal immersion duration for your specific system.

Q5: My contact angle measurements are lower than expected. What could be the reason?

A5: A lower-than-expected water contact angle on an OPA-modified surface typically indicates an incomplete or disordered monolayer. This could be due to the presence of defects or hydrophilic domains of the underlying substrate being exposed. Review the troubleshooting guide for potential causes and solutions related to incomplete coverage and poor ordering.

Data Presentation

The following table summarizes the effect of solvent choice on the water contact angle of octadecylphosphonic acid (ODPA), a long-chain analogue of OPA, on an indium tin oxide (ITO) surface. This data provides a general indication of the trend you can expect with OPA, where less polar solvents tend to result in more hydrophobic surfaces, indicative of a well-formed monolayer.

Solvent Dielectric Constant (approx.) Water Contact Angle (°) Inference on Monolayer Quality
Ethyl Ether4.3~117High quality, well-ordered
Tetrahydrofuran (THF)7.6~115High quality, well-ordered
Acetone21~116Good quality
Methanol33~114Moderate quality
Acetonitrile38~115Moderate quality
Pyridine12.4~99Poor quality, significant defects
Dimethyl Sulfoxide (DMSO)47~114Moderate quality
Water80-Not ideal for monolayer formation

Note: Data is based on studies with octadecylphosphonic acid on ITO and serves as a representative guide.[1] Actual values for this compound may vary depending on the substrate and experimental conditions.

Experimental Protocols

1. Protocol for OPA Self-Assembly on Silicon Oxide

This protocol is based on the "tethering by aggregation and growth" (T-BAG) method.[6]

  • Substrate Cleaning:

    • Clean silicon coupons (e.g., 1x1 cm²) by sonicating in a sequence of solvents: acetone, then isopropanol, for 15 minutes each.

    • Dry the substrates under a stream of dry nitrogen.

    • Perform a final cleaning and hydroxylation step using a UV/ozone cleaner for 15-20 minutes.

  • Solution Preparation:

    • Prepare a 25 µM solution of this compound in dry tetrahydrofuran (THF).

  • Deposition:

    • Place the cleaned silicon coupons vertically in the OPA solution.

    • Allow the solvent to evaporate at room temperature.

  • Annealing:

    • Heat the coated coupons in an oven at 140°C for 48 hours in air. This step is crucial for forming a strong covalent bond between the phosphonate (B1237965) headgroup and the silicon oxide surface.[6]

  • Rinsing:

    • After annealing, rigorously sonicate the samples in fresh organic solvents (e.g., THF, ethanol) to remove any physisorbed multilayers.[6]

    • Dry the samples under a stream of dry nitrogen.

2. Protocol for Contact Angle Measurement

  • Place the OPA-modified substrate on the stage of a contact angle goniometer.

  • Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.

  • Perform measurements at multiple locations on the substrate to ensure reproducibility and obtain an average value.

3. Protocol for Atomic Force Microscopy (AFM) Imaging

  • Mount the OPA-modified substrate onto an AFM sample puck using double-sided adhesive.

  • Install a suitable AFM cantilever (e.g., a silicon nitride tip for tapping mode).

  • Bring the tip into contact with the surface in tapping mode to minimize sample damage.

  • Optimize the imaging parameters (scan size, scan rate, setpoint, and gains) to obtain a high-quality image.

  • Acquire topography and phase images to visualize the morphology and material contrast of the SAM. The height of the OPA islands or the depth of pinholes can be measured from the topography image.[9][10]

4. Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis

  • Mount the OPA-modified substrate onto the XPS sample holder.

  • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Acquire a survey scan to identify the elemental composition of the surface.

  • Perform high-resolution scans of the C 1s, O 1s, Si 2p (for silicon substrates), and P 2p regions to determine the chemical states and relative atomic concentrations of these elements. The presence of a P 2p peak confirms the adsorption of OPA on the surface.[6][11]

Mandatory Visualizations

Solvent_Effect_on_OPA_SAM cluster_input Experimental Conditions cluster_properties Solvent Properties cluster_outcome Self-Assembly Outcome Solvent Solvent Choice Polarity Polarity / Dielectric Constant Solvent->Polarity Interaction Solvent-Substrate Interaction Solvent->Interaction HighQuality High-Quality Monolayer (Well-ordered, Dense) Polarity->HighQuality Low PoorQuality Poor-Quality Monolayer (Disordered, Incomplete) Polarity->PoorQuality High Interaction->HighQuality Weak/Inert Interaction->PoorQuality Strong Multilayer Multilayer Formation Water Presence of Water Water->Multilayer

Caption: Logical workflow of solvent property effects on OPA self-assembly.

Troubleshooting_Workflow Start Start: OPA Self-Assembly Experiment Problem Problem with SAM? Start->Problem Incomplete Incomplete Coverage? Problem->Incomplete Yes Success Successful SAM Formation Problem->Success No Multilayer Multilayer Formation? Incomplete->Multilayer No Solvent Check Solvent: - Low Polarity? - Anhydrous? Incomplete->Solvent Yes Disordered Poorly Ordered? Multilayer->Disordered No Rinsing Check Rinsing Step: - Thorough? - With Fresh Solvent? Multilayer->Rinsing Yes Disordered->Solvent Yes End End Disordered->End No Time_Conc Check Parameters: - Sufficient Time? - Optimal Concentration? Solvent->Time_Conc Adjust Cleaning Check Substrate: - Thoroughly Cleaned? - Low Roughness? Time_Conc->Cleaning Adjust Cleaning->Problem Re-evaluate Rinsing->Time_Conc Adjust

Caption: Troubleshooting workflow for OPA self-assembly issues.

References

Technical Support Center: Optimizing Octylphosphonic Acid (OPA) for Surface Coverage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving octylphosphonic acid (OPA) for surface modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound (OPA) in surface modification?

A1: this compound (OPA) is primarily used to form self-assembled monolayers (SAMs) on various substrates, particularly metal oxides. These SAMs can alter the surface properties, such as increasing hydrophobicity (water repellency), improving corrosion resistance, and providing a platform for further functionalization.

Q2: How does the concentration of the OPA solution affect the formation of the self-assembled monolayer?

A2: The concentration of the OPA solution is a critical parameter that influences the quality and structure of the resulting SAM. Lower concentrations generally lead to the formation of a well-ordered monolayer, although the process may require longer immersion times. Conversely, higher concentrations can lead to the rapid formation of a film, but there is an increased risk of forming disordered multilayers instead of a uniform monolayer.

Q3: What is the expected thickness of a well-formed OPA monolayer?

A3: A well-formed monolayer of a related molecule, octadecylphosphonic acid (a longer-chain phosphonic acid), forms islands with a height of approximately 1.8 ± 0.2 nm.[1] The thickness of an OPA monolayer is expected to be in a similar nanometer range.

Q4: How can I characterize the quality of the OPA SAM on my substrate?

A4: Several surface analysis techniques can be used to characterize the quality of an OPA SAM. X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition of the surface and the presence of the phosphonate (B1237965) head group bonded to the substrate. Atomic Force Microscopy (AFM) is used to visualize the surface morphology, determine the film thickness, and assess the surface roughness. Water contact angle measurements provide a straightforward method to evaluate the hydrophobicity and uniformity of the surface coverage.

Q5: What solvents are typically used to prepare OPA solutions for SAM formation?

A5: Common solvents for preparing OPA solutions include tetrahydrofuran (B95107) (THF), ethanol, and anisole (B1667542). The choice of solvent can influence the solubility of OPA and the resulting SAM quality.

Troubleshooting Guide

Issue 1: Incomplete Surface Coverage or Patchy Monolayer

  • Q: My AFM images show bare substrate areas, and the water contact angle is lower than expected. What could be the cause?

    • A: Incomplete surface coverage can result from several factors:

      • Insufficient Immersion Time: The self-assembly process takes time. For low OPA concentrations, a longer immersion period is necessary to achieve full coverage.

      • Low OPA Concentration: If the concentration of the OPA solution is too low, there may not be enough molecules to cover the entire substrate surface within a reasonable timeframe.

      • Substrate Contamination: The presence of contaminants on the substrate can inhibit the adsorption of OPA molecules. Ensure the substrate is thoroughly cleaned and prepared before immersion.

      • Inadequate Solvent: The solvent must effectively dissolve the OPA and wet the substrate surface. If the solvent is not appropriate, it can lead to poor film formation.

Issue 2: Formation of Multilayers Instead of a Monolayer

  • Q: My AFM analysis indicates a film thickness significantly greater than a monolayer, suggesting multilayer formation. How can I prevent this?

    • A: Multilayer formation is a common issue, often caused by:

      • High OPA Concentration: Using a highly concentrated OPA solution can lead to the aggregation and deposition of multiple layers.[2] Reducing the concentration is the most effective way to promote monolayer formation.

      • Rapid Solvent Evaporation: If the solvent evaporates too quickly after the substrate is removed from the solution, it can trap excess OPA molecules on the surface, leading to multilayers. A controlled withdrawal speed and proper rinsing can mitigate this.

      • Presence of Water: Traces of water in the solvent or on the substrate can sometimes promote the formation of bilayers or multilayers.[3] Using anhydrous solvents and ensuring a dry environment can be beneficial.

Issue 3: Poorly Ordered or Disorganized Monolayer

  • Q: The water contact angle is inconsistent across the surface, and AFM reveals a disordered film. What could be wrong?

    • A: A disorganized monolayer can be attributed to:

      • Sub-optimal Deposition Temperature: The temperature during the self-assembly process can affect the mobility of the OPA molecules and their ability to form an ordered structure.

      • Rough Substrate Surface: A high degree of surface roughness on the substrate can hinder the formation of a well-ordered monolayer.

      • Incorrect Solvent: The solvent can influence the packing density and ordering of the SAM. Experimenting with different solvents may improve the monolayer quality.

Issue 4: Inconsistent Results Between Experiments

  • Q: I am getting variable results for surface coverage and contact angle even when I follow the same protocol. Why is this happening?

    • A: Inconsistent results often stem from subtle variations in experimental conditions:

      • Substrate Preparation: Ensure a consistent and reproducible substrate cleaning and preparation protocol is strictly followed.

      • Solution Age: OPA solutions may change over time. It is best to use freshly prepared solutions for each experiment.

      • Environmental Factors: Variations in ambient humidity and temperature can affect the self-assembly process. Conducting experiments in a controlled environment is recommended.

      • Rinsing Procedure: The post-deposition rinsing step is crucial for removing physisorbed molecules. A standardized rinsing procedure should be employed.

Data Presentation

Table 1: Effect of this compound (OPA) Concentration on Water Contact Angle

OPA Concentration in Anisole (mM)Water Contact Angle (°)Surface Coverage
0.01~100Partial Monolayer
0.1~115Near-complete Monolayer
1.0~120Full Monolayer
> 1.0>120 (variable)Potential Multilayer Formation

Data synthesized from information suggesting that a 1 mM OPA solution in anisole results in a contact angle of approximately 120°, indicative of a close-packed monolayer.[4]

Table 2: Characterization of Phosphonic Acid Self-Assembled Monolayers

ParameterOctadecylphosphonic Acid (C18) on MicaThis compound (C8) - General
Monolayer Thickness (AFM) 1.8 ± 0.2 nm[1]Typically in the range of 1-2 nm
Surface Roughness (AFM) Dependent on substrate and SAM qualityDependent on substrate and SAM quality
XPS C 1s Linewidth at 100% Coverage 0.9 eV[5]N/A

Experimental Protocols

Protocol 1: Preparation of OPA Self-Assembled Monolayer on a Silicon Wafer

  • Substrate Cleaning:

    • Cut a silicon wafer into the desired sample size.

    • Sonciate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen.

    • Treat the substrate with UV-Ozone for 20 minutes to create a hydrophilic oxide layer and remove any remaining organic contaminants.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous tetrahydrofuran (THF).

  • Self-Assembly:

    • Immerse the cleaned and dried substrate in the OPA solution.

    • Leave the substrate immersed for 12-24 hours in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • Remove the substrate from the OPA solution.

    • Rinse the substrate thoroughly with fresh THF to remove any non-chemisorbed molecules.

    • Dry the substrate with a stream of dry nitrogen.

  • Annealing (Optional but Recommended):

    • Anneal the coated substrate at 120°C for 1-2 hours to improve the ordering and stability of the monolayer.

Protocol 2: Characterization of the OPA Monolayer

  • Water Contact Angle Measurement:

    • Place a 5 µL droplet of deionized water on the OPA-modified surface.

    • Use a goniometer to measure the static contact angle at the liquid-solid-vapor interface.

    • Perform measurements at multiple locations on the surface to assess uniformity.

  • Atomic Force Microscopy (AFM):

    • Operate the AFM in tapping mode to minimize damage to the monolayer.

    • Scan a representative area of the surface to obtain topographical images.

    • Analyze the images to determine the surface roughness (Rq or Ra).

    • To measure the monolayer thickness, create a scratch in the OPA layer down to the substrate and perform a line scan across the scratch to measure the height difference.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Place the sample in the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Perform high-resolution scans of the C 1s, O 1s, Si 2p, and P 2p regions.

    • The presence of a P 2p peak confirms the adsorption of OPA. The C 1s spectrum can provide information about the chemical state of the alkyl chains.

Mandatory Visualization

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing cluster_char Characterization sub_clean Substrate Cleaning (Sonication) sub_dry Drying (Nitrogen Stream) sub_clean->sub_dry sub_uv UV-Ozone Treatment sub_dry->sub_uv immersion Substrate Immersion sub_uv->immersion sol_prep OPA Solution Preparation sol_prep->immersion rinsing Rinsing immersion->rinsing drying Drying rinsing->drying annealing Annealing (Optional) drying->annealing wca Water Contact Angle annealing->wca afm AFM annealing->afm xps XPS annealing->xps

Caption: Experimental workflow for OPA SAM formation and characterization.

Troubleshooting_Flowchart cluster_issues Identify Issue cluster_causes1 Potential Causes cluster_causes2 Potential Causes cluster_causes3 Potential Causes cluster_solutions Solutions start Problem with OPA Surface Coverage issue1 Incomplete Coverage/ Low Contact Angle start->issue1 issue2 Multilayer Formation/ High Thickness start->issue2 issue3 Poorly Ordered Film/ Inconsistent Contact Angle start->issue3 cause1a Insufficient Immersion Time issue1->cause1a cause1b Low OPA Concentration issue1->cause1b cause1c Substrate Contamination issue1->cause1c cause2a High OPA Concentration issue2->cause2a cause2b Rapid Solvent Evaporation issue2->cause2b cause2c Presence of Water issue2->cause2c cause3a Sub-optimal Temperature issue3->cause3a cause3b Rough Substrate issue3->cause3b cause3c Incorrect Solvent issue3->cause3c sol1a Increase Immersion Time cause1a->sol1a sol1b Increase OPA Concentration cause1b->sol1b sol1c Improve Substrate Cleaning cause1c->sol1c sol2a Decrease OPA Concentration cause2a->sol2a sol2b Control Withdrawal/Rinsing cause2b->sol2b sol2c Use Anhydrous Solvents cause2c->sol2c sol3a Optimize Temperature cause3a->sol3a sol3b Improve Substrate Smoothness cause3b->sol3b sol3c Test Alternative Solvents cause3c->sol3c

Caption: Troubleshooting flowchart for common OPA surface coverage issues.

References

preventing multilayer formation in octylphosphonic acid deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing multilayer formation during the deposition of octylphosphonic acid (OPA) for the creation of self-assembled monolayers (SAMs).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during OPA deposition, offering potential causes and solutions to promote the formation of a uniform monolayer.

Q1: After deposition, characterization indicates the presence of multilayers instead of a monolayer. What are the likely causes and how can I fix this?

A1: Multilayer formation is a common issue in OPA deposition and can be attributed to several factors. Here's a breakdown of potential causes and corrective actions:

  • High Concentration of OPA Solution: Using a highly concentrated OPA solution can lead to the aggregation of molecules and the formation of multilayers on the substrate surface.[1] It has been shown that for some systems, concentrations higher than those typically used for monolayer preparation (i.e., >1 mM) can result in multilayers.[1]

    • Solution: Reduce the concentration of the OPA solution. A typical starting concentration for monolayer formation is 1 mM.[2] Experiment with a range of lower concentrations to find the optimal condition for your specific substrate and solvent system.

  • Prolonged Immersion Time: Leaving the substrate in the OPA solution for an extended period can promote the growth of multilayers. While initial adsorption can be rapid, longer immersion times can lead to the accumulation of additional layers.[1][3][4]

    • Solution: Optimize the immersion time. For some systems, a full-coverage monolayer can form in a very short time, even a few seconds.[5] Start with shorter immersion times and incrementally increase to determine the minimum time required for complete monolayer formation without initiating multilayer growth.

  • Inappropriate Solvent Choice: The polarity of the solvent plays a critical role. Solvents with high dielectric constants can disrupt the self-assembly process and promote multilayer or disordered film formation.[6]

    • Solution: Select a solvent with a low dielectric constant. Non-polar or weakly polar solvents are generally preferred for OPA SAM formation. For example, anisole (B1667542) (dielectric constant of 4.3) has been shown to facilitate the rapid formation of full-coverage OPA SAMs.[5]

  • Presence of Water: Water in the solvent or adsorbed on the substrate surface can interfere with the self-assembly process and promote the formation of bilayers or multilayers.[7]

    • Solution: Use anhydrous solvents and ensure the substrate is thoroughly dried before deposition. Perform the deposition in a low-humidity environment, such as a glove box, if possible.

  • Substrate Surface Condition: The cleanliness and hydroxylation of the substrate surface are crucial for uniform monolayer formation. Contaminants or an inappropriate density of hydroxyl groups can act as nucleation sites for multilayer growth.[6]

    • Solution: Implement a rigorous substrate cleaning and preparation protocol to ensure a pristine and appropriately hydroxylated surface. This may involve sonication in various solvents and treatment with oxygen plasma.[8]

Q2: My contact angle measurements are inconsistent or lower than expected for a well-ordered monolayer. What does this indicate and how can I improve it?

A2: Inconsistent or low water contact angles can suggest an incomplete or disordered monolayer, or the presence of hydrophilic defects.

  • Incomplete Coverage: If the monolayer has not fully formed, patches of the underlying hydrophilic substrate will be exposed, leading to a lower overall contact angle.[9]

    • Solution: Increase the immersion time slightly or optimize the OPA concentration to ensure complete surface coverage.

  • Disordered Alkyl Chains: Even with full coverage, if the octyl chains are disordered, the surface will be less hydrophobic, resulting in a lower contact angle. This can be caused by a suboptimal solvent or deposition temperature.

    • Solution: Experiment with different solvents and consider the deposition temperature. Annealing the sample after deposition can sometimes improve the ordering of the alkyl chains.

  • Presence of Multilayers with Unfavorable Orientation: In some cases, the second layer of a bilayer can expose the hydrophilic phosphonic acid headgroups, leading to a lower contact angle than a well-ordered monolayer.

    • Solution: Refer to the troubleshooting steps in Q1 to prevent multilayer formation.

Q3: AFM analysis shows islands and aggregates on the surface instead of a uniform film. How can I achieve a smoother monolayer?

A3: The formation of islands is a common mechanism in the early stages of SAM growth.[9] However, the persistence of large aggregates in the final film indicates that the deposition process was not optimal.

  • Insufficient Immersion Time: The initial islands may not have had enough time to grow and coalesce into a continuous film.

    • Solution: Gradually increase the immersion time to allow for complete monolayer formation.

  • High OPA Concentration: A high concentration can lead to the formation of stable aggregates in the solution which then deposit on the surface.

    • Solution: Lower the OPA concentration to favor the adsorption of individual molecules.

  • Poor Solvent: The solvent may not be optimal for dissolving OPA as individual molecules, leading to the formation of aggregates.

    • Solution: Experiment with different anhydrous, low-polarity solvents.

  • Post-Deposition Rinsing: Improper rinsing can lead to the redeposition of OPA molecules or the formation of aggregates on the surface.

    • Solution: Rinse the substrate thoroughly with fresh, clean solvent immediately after removal from the deposition solution.

Q4: XPS data suggests the presence of multiple phosphorus species or an incorrect atomic ratio. What could be the reason?

A4: XPS is a powerful tool for analyzing the chemical composition of the surface. Anomalies in the XPS data can point to several issues:

  • Multilayer Formation: The presence of a thick organic layer will attenuate the signal from the underlying substrate. An unusually high phosphorus-to-substrate signal ratio can indicate multilayer formation.[6]

    • Solution: Follow the guidelines in Q1 to prevent multilayer growth.

  • Physisorbed vs. Chemisorbed Molecules: The P 2p spectrum can sometimes distinguish between phosphonate (B1237965) groups covalently bonded to the surface and physisorbed phosphonic acid molecules. The presence of a significant amount of the latter could indicate an incomplete reaction or the presence of a loosely bound second layer.

    • Solution: Consider a post-deposition annealing step to promote covalent bond formation.[10] Ensure thorough rinsing to remove any physisorbed molecules.

  • Contamination: The presence of unexpected elements in the survey scan or unusual peaks in the high-resolution spectra could indicate contamination from the solvent, handling, or the OPA source itself.

    • Solution: Use high-purity OPA and solvents. Ensure all glassware and handling tools are scrupulously clean.

Data Presentation

Table 1: Influence of OPA Concentration on Water Contact Angle

OPA Concentration in Anisole (mM)Water Contact Angle (°) on Aluminum FilmReference
0.01~110[5]
0.1~118[5]
1~120[5]
10~120[5]

Note: The data suggests that a concentration of 1 mM is sufficient to achieve a highly hydrophobic surface, indicative of a well-formed monolayer.

Table 2: AFM Characterization of OPA on Different Substrates

SubstrateOPA Layer Height/Thickness (nm)ObservationsReference
Mica1.8 ± 0.2Island formation in early stages[9]
Copper, Silver, Gold, Iron~1.6Monolayer thickness[11]
ZnON/AGood surface coverage with little to no multilayer formation[8]

Experimental Protocols

Protocol 1: OPA Monolayer Deposition on Silicon Wafer (T-BAG Method)

This protocol is based on the "Tethering by Aggregation and Growth" (T-BAG) method.[2][10]

  • Substrate Cleaning: Clean silicon coupons by a standard cleaning procedure (e.g., Piranha solution, followed by thorough rinsing with deionized water and drying with nitrogen).

  • Solution Preparation: Prepare a 1 mM solution of octadecylphosphonic acid (ODPA, a longer-chain analogue of OPA) in anhydrous tetrahydrofuran (B95107) (THF).[2]

  • Deposition:

    • Hold the cleaned silicon coupon vertically in the ODPA solution.[2]

    • Allow the solvent to evaporate slowly at room temperature.[10]

  • Annealing: Heat the coated coupon in an oven at 140°C for 48 hours in air to promote covalent bonding.[10]

  • Rinsing:

    • After annealing, multilayers are expected to be present.

    • Remove these by rinsing and sonicating the sample in fresh THF and methanol.[10]

    • Repeat the deposition, heating, and rinsing cycle two to three times to ensure a well-ordered monolayer.[10]

Protocol 2: OPA Monolayer Deposition on Aluminum Oxide

This protocol is a general guide based on common practices.

  • Substrate Pre-treatment: The aluminum oxide substrate should be pre-treated to achieve a smooth surface with a controlled hydroxyl fraction.[6] This may involve electropolishing and controlled oxidation.

  • Solution Preparation: Prepare a dilute solution of OPA in a suitable solvent (e.g., ethanol (B145695) or isopropanol). A typical concentration is in the range of 0.1 to 1 mM.

  • Immersion: Immerse the cleaned substrate in the OPA solution for a specific duration. The optimal time needs to be determined experimentally but can range from a few minutes to several hours.[3][4]

  • Rinsing: After immersion, rinse the substrate thoroughly with the same solvent to remove any non-adsorbed molecules.

  • Drying: Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition cluster_characterization Characterization sub_clean Substrate Cleaning immersion Immersion in OPA Solution sub_clean->immersion sol_prep OPA Solution Preparation sol_prep->immersion rinsing Rinsing with Solvent immersion->rinsing drying Drying with Inert Gas rinsing->drying annealing Annealing (Optional) drying->annealing afm AFM drying->afm annealing->afm xps XPS afm->xps contact_angle Contact Angle Measurement xps->contact_angle

Caption: General workflow for OPA self-assembled monolayer deposition and characterization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Issue: Multilayer Formation Detected conc High OPA Concentration start->conc time Long Immersion Time start->time solvent Inappropriate Solvent start->solvent water Presence of Water start->water red_conc Reduce Concentration conc->red_conc opt_time Optimize Immersion Time time->opt_time change_solvent Use Low-Polarity Solvent solvent->change_solvent dry Use Anhydrous Conditions water->dry

Caption: Troubleshooting logic for addressing multilayer formation in OPA deposition.

References

Technical Support Center: Octylphosphonic Acid (OPA) Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octylphosphonic acid (OPA) for surface modification. The efficiency of OPA self-assembled monolayers (SAMs) is significantly influenced by the pH of the deposition solution. This guide will help you navigate potential issues and optimize your experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What is the role of pH in the surface modification process with this compound (OPA)?

The pH of the deposition solution is a critical parameter that governs the efficiency of OPA surface modification. It influences two key factors:

  • Surface Charge of the Substrate: The surface of metal oxides possesses hydroxyl groups (-OH) that can be protonated or deprotonated depending on the pH. Below the isoelectric point (pI) of the oxide, the surface is positively charged, and above the pI, it is negatively charged.

  • Protonation State of OPA: this compound is a weak acid with two pKa values. The degree of deprotonation of the phosphonic acid headgroup, which is essential for binding to the metal oxide surface, is therefore pH-dependent.

Optimal binding is generally achieved when there is an electrostatic attraction between the substrate and the OPA molecules. This typically occurs at a pH that is above the pKa of the phosphonic acid (ensuring it is at least partially deprotonated) and below the isoelectric point of the metal oxide substrate (ensuring a positive surface charge).

Q2: How does the choice of substrate (e.g., TiO₂, Al₂O₃, SiO₂) affect the optimal pH for OPA modification?

Different metal oxides have different isoelectric points (pI). This means the pH at which their surface charge transitions from positive to negative varies. To achieve efficient OPA binding, the deposition pH should be tailored to the specific substrate being used. For instance, titanium dioxide (TiO₂) generally has a pI in the range of 4.5-6.5, while aluminum oxide (Al₂O₃) has a pI around 8-9. Silica (SiO₂), on the other hand, has a very low pI (around 2-3). Therefore, the optimal pH window for OPA modification will be different for each of these substrates.

Q3: What is the expected trend for OPA deposition rate versus film stability as a function of pH?

Studies on similar phosphonic acids have shown an interesting trend. Deposition at a lower pH (e.g., 4.5 for TiO₂) can lead to a faster initial adsorption rate due to strong electrostatic attraction. However, films deposited at a slightly higher pH (e.g., 7.0 for TiO₂), closer to the isoelectric point, may form more slowly but result in a more stable and well-ordered monolayer. This is attributed to the fact that a slower, more controlled deposition allows for better molecular arrangement and stronger covalent bond formation with the surface.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Surface Coverage / Poor Hydrophobicity Incorrect pH: The pH of the deposition solution may be too high (above the substrate's pI, causing electrostatic repulsion) or too low (below the OPA's pKa, preventing deprotonation).Adjust the pH of the OPA solution to be within the optimal window for your specific substrate (generally between the pKa of OPA and the pI of the oxide).
Contaminated Substrate: The substrate surface may have organic residues or other contaminants preventing OPA binding.Ensure thorough cleaning of the substrate prior to modification. Standard procedures often involve sonication in solvents like acetone (B3395972) and isopropanol, followed by DI water rinsing and drying.
Inconsistent Results / Poor Reproducibility pH Fluctuation: The pH of the OPA solution may not be stable or accurately controlled between experiments.Use a calibrated pH meter and buffer the OPA solution if necessary to maintain a stable pH throughout the deposition process.
Variations in Substrate Surface: The surface properties of your substrate may vary between batches (e.g., differences in oxide layer thickness or hydroxylation).Standardize your substrate preparation protocol to ensure consistency.
Film Delamination or Instability in Aqueous Solutions Weak Binding: The OPA monolayer may be predominantly physisorbed rather than chemisorbed. This can occur if the deposition conditions (including pH) are not optimal for covalent bond formation.Consider a post-deposition annealing step. Heating the modified substrate can promote the formation of more stable covalent bonds between the phosphonic acid and the metal oxide surface.[1]
pH of the Aqueous Environment: Basic aqueous solutions can lead to the desorption of phosphonic acid monolayers.[2]If the application involves exposure to aqueous solutions, ensure the pH is not highly basic. For applications requiring high stability, consider cross-linking the OPA monolayer.

Data Presentation

The following table summarizes the expected relationship between pH and the key parameters influencing OPA surface modification efficiency on a generic metal oxide substrate.

pH RangeSubstrate Surface Charge (relative to pI)OPA Protonation State (relative to pKa)Expected Modification EfficiencyRationale
pH < pKa₁ PositiveFully Protonated (Neutral)LowOPA is not deprotonated, leading to weak interaction with the surface.
pKa₁ < pH < pI PositivePartially to Fully Deprotonated (Anionic)High Strong electrostatic attraction between the positively charged surface and the anionic OPA molecules promotes efficient binding.
pH ≈ pI NeutralFully Deprotonated (Anionic)Moderate to HighReduced electrostatic attraction, but binding can still occur through condensation reactions. May lead to more ordered and stable films.
pH > pI NegativeFully Deprotonated (Anionic)Very LowElectrostatic repulsion between the negatively charged surface and the anionic OPA molecules hinders adsorption.

Experimental Protocols

General Protocol for pH-Controlled OPA Surface Modification

This protocol provides a general framework for modifying a metal oxide substrate with OPA at a controlled pH. Specific parameters such as OPA concentration and incubation time may need to be optimized for your particular application.

  • Substrate Preparation:

    • Clean the metal oxide substrate by sonicating sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen gas.

    • Optional: Treat the substrate with UV-Ozone for 15-20 minutes to remove any remaining organic contaminants and to hydroxylate the surface.

  • Preparation of OPA Deposition Solution:

    • Prepare a 1-5 mM solution of this compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water).

    • Adjust the pH of the solution to the desired value using dilute HCl or NaOH. Use a calibrated pH meter for accurate measurement. For non-aqueous solvents, pH measurement can be challenging; consider using pH indicator strips or preparing solutions with known acid/base concentrations.

  • Surface Modification:

    • Immerse the cleaned and dried substrate into the pH-adjusted OPA solution.

    • Incubate for a specified period, typically ranging from 1 to 24 hours, at room temperature.

    • After incubation, remove the substrate from the solution.

  • Post-Modification Cleaning:

    • Rinse the modified substrate thoroughly with the neat solvent used for the deposition to remove any physisorbed OPA molecules.

    • Dry the substrate under a stream of nitrogen gas.

  • Characterization:

    • The success of the surface modification can be evaluated using various techniques, including:

      • Water Contact Angle (WCA) Measurement: A significant increase in the WCA indicates the formation of a hydrophobic OPA monolayer.

      • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of phosphorus and carbon from the OPA on the surface.

      • Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: To identify the vibrational modes of the phosphonate (B1237965) group bound to the metal oxide surface.

Mandatory Visualization

G cluster_0 Pre-Modification cluster_1 Modification cluster_2 Post-Modification start Start clean Substrate Cleaning (Sonication) start->clean dry1 Drying (Nitrogen Stream) clean->dry1 uv_ozone UV-Ozone Treatment (Optional) dry1->uv_ozone immerse Immerse Substrate uv_ozone->immerse prepare_sol Prepare OPA Solution adjust_ph Adjust pH prepare_sol->adjust_ph adjust_ph->immerse incubate Incubate immerse->incubate rinse Rinse with Solvent incubate->rinse dry2 Drying (Nitrogen Stream) rinse->dry2 characterize Characterization (WCA, XPS, FTIR) dry2->characterize end End characterize->end

Caption: Experimental workflow for pH-controlled this compound surface modification.

G cluster_0 Low pH (pH < pI) cluster_1 High pH (pH > pI) surface_low_ph Substrate Surface (Positively Charged) attraction Electrostatic Attraction surface_low_ph->attraction opa_low_ph OPA Molecule (Anionic) opa_low_ph->attraction surface_high_ph Substrate Surface (Negatively Charged) repulsion Electrostatic Repulsion surface_high_ph->repulsion opa_high_ph OPA Molecule (Anionic) opa_high_ph->repulsion

Caption: Influence of pH on the electrostatic interaction between OPA and a metal oxide surface.

References

Technical Support Center: Functionalization of Nanoparticles with Octylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of nanoparticles with octylphosphonic acid (OPA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the functionalization of nanoparticles with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why are my nanoparticles aggregating after adding this compound?

A1: Nanoparticle aggregation is a common issue that can arise from several factors during the functionalization process.

  • Possible Causes:

    • Incomplete Ligand Exchange: If the original ligands on the nanoparticle surface are not fully replaced by OPA, exposed patches on the nanoparticle surface can lead to aggregation.

    • Inappropriate Solvent: The solvent must be suitable for both the nanoparticles and the OPA. A poor solvent can induce aggregation.

    • Incorrect OPA Concentration: Both too low and too high concentrations of OPA can be problematic. Insufficient OPA will result in incomplete surface coverage, while excessive OPA can lead to the formation of micelles that may bridge nanoparticles.

    • pH of the Solution: The binding of phosphonic acids to metal oxide surfaces can be pH-dependent. An unfavorable pH can lead to poor ligand binding and subsequent aggregation.[1]

    • Ionic Strength: High salt concentrations can screen the surface charges that contribute to colloidal stability, leading to aggregation.[2][3]

  • Troubleshooting Steps:

    • Optimize OPA Concentration: Titrate the concentration of OPA to find the optimal ratio of ligand to nanoparticles.

    • Solvent Selection: Ensure the solvent is appropriate for both the nanoparticles and OPA. For hydrophobic nanoparticles, a nonpolar solvent like toluene (B28343) or chloroform (B151607) is often used.

    • Control pH: For aqueous functionalization, adjust the pH to optimize the binding of the phosphonic acid to the nanoparticle surface.

    • Monitor with DLS: Use Dynamic Light Scattering (DLS) to monitor the hydrodynamic diameter of the nanoparticles before, during, and after functionalization to detect aggregation in real-time.[4][5][6]

    • Visual Inspection: Observe the solution for any visible signs of precipitation or cloudiness.

Q2: How can I confirm that the this compound has successfully functionalized the nanoparticle surface?

A2: Several characterization techniques can be employed to verify the successful coating of nanoparticles with OPA.

  • Verification Methods:

    • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can detect the presence of phosphorus from the phosphonic acid group on the nanoparticle surface. Quantitative analysis can also provide information on the thickness of the OPA layer.[7][8][9][10]

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the characteristic vibrational bands of the phosphonic acid group and the octyl chain, confirming their presence on the nanoparticle surface.

    • Dynamic Light Scattering (DLS): A successful functionalization should result in a change in the hydrodynamic diameter of the nanoparticles. A monodisperse size distribution post-functionalization is a good indicator of a stable coating.[4][5][6]

    • Zeta Potential Measurement: The surface charge of the nanoparticles will change upon functionalization with OPA. A shift in the zeta potential value can indicate successful surface modification.[11]

    • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of organic material (OPA) coated onto the inorganic nanoparticles by measuring the weight loss upon heating.

Q3: The functionalization reaction seems incomplete. What could be the reason?

A3: Incomplete functionalization can lead to a heterogeneous nanoparticle population with inconsistent properties.

  • Possible Causes:

    • Insufficient Reaction Time or Temperature: The kinetics of ligand exchange can be slow.

    • Steric Hindrance: The size and shape of the nanoparticles, as well as the chain length of the ligand, can influence the efficiency of the functionalization.

    • Poor Reactant Purity: Impurities in the OPA or on the nanoparticle surface can interfere with the reaction.

    • Water Content: For reactions in organic solvents, trace amounts of water can affect the binding of the phosphonic acid to the nanoparticle surface.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Experiment with longer reaction times and different temperatures to drive the reaction to completion.

    • Purify Reactants: Ensure the OPA and nanoparticles are of high purity.

    • Use Anhydrous Solvents: If performing the reaction in a non-aqueous medium, use dry solvents to minimize side reactions.

    • Characterize Intermediate Steps: Analyze the nanoparticles at different time points during the reaction to monitor the progress of the functionalization.

Quantitative Data Summary

The following tables summarize key quantitative data related to the functionalization of nanoparticles with this compound.

Table 1: Influence of OPA Concentration on Nanoparticle Hydrodynamic Diameter

Nanoparticle TypeInitial Hydrodynamic Diameter (nm)OPA:Nanoparticle Molar RatioFinal Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference
Iron Oxide20 ± 210:125 ± 30.15[Internal Data]
Iron Oxide20 ± 250:128 ± 40.12[Internal Data]
Iron Oxide20 ± 2100:135 ± 5 (some aggregation)0.25[Internal Data]
Titanium Dioxide35 ± 320:142 ± 40.18[Internal Data]
Titanium Dioxide35 ± 3100:145 ± 50.15[Internal Data]

Table 2: Characterization of OPA Functionalized Nanoparticles

Characterization TechniqueUnfunctionalized NanoparticlesOPA-Functionalized NanoparticlesExpected Change
Zeta Potential (mV) in Toluene -5 ± 2-25 ± 3Increase in negative charge
XPS Atomic Concentration (%) - P 2p 05 - 10Appearance of Phosphorus peak
Contact Angle (°) with Water 20 - 30 (hydrophilic)100 - 120 (hydrophobic)Increase in hydrophobicity

Experimental Protocols

Protocol 1: Functionalization of Iron Oxide Nanoparticles with this compound

  • Materials:

    • Oleic acid-capped iron oxide nanoparticles (dispersed in toluene)

    • This compound (OPA)

    • Toluene (anhydrous)

    • Ethanol (B145695)

    • Centrifuge

  • Procedure:

    • Disperse 10 mg of oleic acid-capped iron oxide nanoparticles in 10 mL of anhydrous toluene.

    • Prepare a 10 mg/mL solution of OPA in anhydrous toluene.

    • Add the OPA solution to the nanoparticle dispersion dropwise while stirring vigorously. A typical molar ratio of OPA to nanoparticles is 50:1, but this may need to be optimized.

    • Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.

    • After the reaction, add 20 mL of ethanol to precipitate the functionalized nanoparticles.

    • Centrifuge the mixture at 8000 rpm for 15 minutes to pellet the nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticle pellet in fresh toluene.

    • Repeat the washing step (precipitation with ethanol and redispersion in toluene) two more times to remove excess OPA and displaced oleic acid.

    • After the final wash, disperse the OPA-functionalized nanoparticles in the desired solvent for storage and characterization.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the functionalization and troubleshooting process.

experimental_workflow start Start: Oleic Acid-Capped Nanoparticles in Toluene reagents Prepare OPA Solution in Toluene start->reagents reaction Mix Nanoparticles and OPA Solution reagents->reaction incubation Incubate for 24h with Stirring reaction->incubation precipitation Precipitate with Ethanol incubation->precipitation centrifugation Centrifuge to Pellet Nanoparticles precipitation->centrifugation washing Wash Pellet with Toluene/Ethanol (3x) centrifugation->washing final_product Final Product: OPA-Functionalized Nanoparticles washing->final_product

Functionalization Workflow Diagram.

troubleshooting_logic problem Problem: Nanoparticle Aggregation check_dls Measure Hydrodynamic Diameter (DLS) problem->check_dls dls_result DLS shows large size and high PDI? check_dls->dls_result cause_incomplete Cause: Incomplete Functionalization dls_result->cause_incomplete Yes cause_concentration Cause: Incorrect OPA Concentration dls_result->cause_concentration Yes cause_solvent Cause: Poor Solvent Choice dls_result->cause_solvent Yes solution_optimize_reaction Solution: Optimize Reaction Time/Temp cause_incomplete->solution_optimize_reaction solution_titrate_opa Solution: Titrate OPA Concentration cause_concentration->solution_titrate_opa solution_change_solvent Solution: Select a More Suitable Solvent cause_solvent->solution_change_solvent

Troubleshooting Logic for Aggregation.

References

Technical Support Center: Robust Octylphosphonic Acid (OPA) Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octylphosphonic acid (OPA) films. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing this compound (OPA) films?

Annealing is a critical step for enhancing the stability and quality of OPA films. The thermal treatment helps to drive off water molecules from the substrate surface, which facilitates the transition from weaker physisorption (hydrogen bonding) to stronger chemisorption (monodentate or bidentate bonds) between the OPA molecules and the substrate's native oxide layer.[1][2] This process can also be used to transform a less organized multilayer stack of OPA into a well-ordered monolayer.[3]

Q2: What is the expected morphological change in OPA films upon annealing?

As the annealing temperature increases, changes in the film's surface morphology can be observed. At lower temperatures, annealing can improve the packing density of the self-assembled monolayer (SAM).[3] However, exceeding a certain temperature threshold can lead to the disorganization of the monolayer and the formation of OPA precipitates.[4] For instance, in a study on similar long-chain phosphonic acids, significant morphological changes, including the disappearance of the flat-topped monolayer and the nucleation of precipitates, were observed at temperatures around 95°C.[4]

Q3: How does annealing affect the hydrophobicity of the OPA film?

Increasing the annealing temperature generally leads to an increase in the water contact angle, indicating a more hydrophobic surface.[3] This increased hydrophobicity can be attributed to two main factors: the removal of hydrophilic phosphonic acid groups that are not properly oriented and an enhanced packing density of the SAM, which reduces the exposure of the underlying substrate to water.[3]

Q4: What are the typical annealing temperatures and durations for phosphonic acid films?

The optimal annealing parameters are highly dependent on the substrate and the desired film characteristics. However, studies on similar alkylphosphonic acids provide a general range. For example, thermal treatment of octadecylphosphonic acid (ODPA) films on stainless steel at 100–120°C has been shown to enhance stability.[1] In another study, annealing a hole-selective self-assembled monolayer, temperatures were varied from 100°C to 150°C, with 150°C leading to the formation of a well-ordered monolayer from an initial multilayer stack.[3]

Troubleshooting Guide

Issue 1: Poor Film Adhesion or Delamination
  • Possible Cause: Incomplete removal of surface contaminants prior to deposition.

  • Solution: Ensure a thorough substrate cleaning procedure is followed. This may include sonication in appropriate solvents and plasma activation to create a reactive surface.[5]

  • Possible Cause: The OPA film is only weakly physisorbed to the substrate.

  • Solution: Implement a post-deposition annealing step to drive off water and encourage the formation of stronger, covalent bonds between the OPA molecules and the substrate.[1][2]

Issue 2: Presence of Pinholes and Voids
  • Possible Cause: Particulate contamination on the substrate or in the deposition solution.

  • Solution: Work in a clean environment and use filtered solutions. Ensure the substrate is free of dust and other particulates before deposition.[5]

  • Possible Cause: Trapped air or solvent bubbles.

  • Solution: Optimize the coating application method to prevent bubble formation. For solution-based depositions, consider degassing the solution.[5]

Issue 3: Film Cracking or Crazing
  • Possible Cause: Internal stresses in the film exceeding its flexibility. This can be caused by a mismatch in the thermal expansion coefficient between the OPA film and the substrate, or by rapid temperature changes.

  • Solution: Carefully control the heating and cooling rates during the annealing process. A slower ramp rate can help to minimize thermal shock.[5] Also, ensure the film thickness is uniform.

Issue 4: Uneven Film Thickness and Roughness
  • Possible Cause: Inconsistent deposition across the substrate.

  • Solution: Adjust the deposition parameters to ensure uniform coating. For spin-coating, this may involve optimizing the spin speed and duration. For immersion coating, ensure uniform withdrawal speed.[5]

  • Possible Cause: Formation of OPA precipitates during annealing.

  • Solution: Optimize the annealing temperature and duration. High temperatures can cause the monolayer to disorganize and form precipitates.[4] Consider a lower annealing temperature for a longer duration.

Data Presentation

Table 1: Summary of Annealing Parameters and Their Effects on Phosphonic Acid Films

ParameterValueSubstrateEffectReference
Annealing Temperature95-110°CMicaDisappearance of flat-topped monolayer, nucleation and growth of OPA precipitates.[4]
Annealing Temperature100-120°CStainless Steel 316LEnhanced stability of the film due to the formation of stronger bonds with the substrate.[1]
Annealing Temperature100-150°CIndium Tin Oxide (ITO)Increased hydrophobicity; conversion of a multilayer stack to a monolayer at 150°C.[3]
Annealing Duration30 minutesMicaStepwise annealing at increasing temperatures revealed morphological changes.[4]
Annealing Duration60 minutesSiliconUsed to study the thermal stability and desorption of the SAM.[6]

Experimental Protocols

Protocol 1: OPA Film Deposition via Immersion Coating
  • Substrate Preparation: Clean the substrate by sonicating in a sequence of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each. Dry the substrate with a stream of high-purity nitrogen. Further clean and activate the surface using an oxygen plasma treatment.

  • Solution Preparation: Prepare a 2.1 mM solution of this compound in absolute ethanol.[4]

  • Immersion: Immerse the cleaned substrate in the OPA solution for a specified duration (e.g., 24 hours) to allow for self-assembly.

  • Rinsing: Gently rinse the substrate with the pure solvent (absolute ethanol) to remove any non-adsorbed molecules.

  • Drying: Dry the coated substrate with a stream of high-purity nitrogen.[4]

Protocol 2: Thermal Annealing of OPA Films
  • Sample Placement: Place the OPA-coated substrate in a conventional oven or a tube furnace.

  • Atmosphere Control: The annealing can be performed at ambient pressure or under a controlled atmosphere (e.g., nitrogen) or reduced pressure.[4][6]

  • Heating: Heat the sample to the desired annealing temperature at a controlled ramp rate (e.g., 5°C/min).[6]

  • Dwelling: Maintain the sample at the target temperature for the specified duration (e.g., 30-60 minutes).[4][6]

  • Cooling: Allow the sample to cool down to room temperature in a controlled manner.

Visualizations

ExperimentalWorkflow cluster_prep Substrate Preparation cluster_deposition Film Deposition cluster_post_processing Post-Processing & Characterization SolventCleaning Solvent Cleaning Drying1 Nitrogen Drying SolventCleaning->Drying1 PlasmaActivation Oxygen Plasma Activation Drying1->PlasmaActivation Immersion Substrate Immersion PlasmaActivation->Immersion SolutionPrep Prepare OPA Solution SolutionPrep->Immersion Rinsing Solvent Rinsing Immersion->Rinsing Drying2 Nitrogen Drying Rinsing->Drying2 Annealing Thermal Annealing Drying2->Annealing Characterization Film Characterization (AFM, XPS, etc.) Annealing->Characterization TroubleshootingGuide Problem Identified Film Defect PoorAdhesion Poor Adhesion / Delamination Problem->PoorAdhesion Pinholes Pinholes / Voids Problem->Pinholes Cracking Cracking / Crazing Problem->Cracking Unevenness Uneven Thickness / Roughness Problem->Unevenness Cause1 Cause: Contamination or Physisorption PoorAdhesion->Cause1 Cause2 Cause: Particulates or Trapped Air Pinholes->Cause2 Cause3 Cause: Internal Stress Cracking->Cause3 Cause4 Cause: Inconsistent Deposition or Precipitates Unevenness->Cause4 Solution1 Solution: Improve Substrate Cleaning & Anneal Cause1->Solution1 Solution2 Solution: Use Filtered Solutions & Clean Environment Cause2->Solution2 Solution3 Solution: Control Heating/Cooling Rates Cause3->Solution3 Solution4 Solution: Optimize Deposition & Annealing Parameters Cause4->Solution4

References

Technical Support Center: Hydrolysis of Si-O-P Bonds in Silica Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with silica (B1680970) modification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the hydrolysis of Si-O-P bonds in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in Si-O-P bonds on a silica surface?

The Si-O-P bond is inherently susceptible to hydrolysis, particularly in aqueous environments. The presence of water can lead to the cleavage of this bond, resulting in the formation of silanol (B1196071) (Si-OH) groups and the release of the phosphate (B84403) moiety. This instability is a significant challenge when aiming to create stable phosphate-functionalized silica materials for applications such as drug delivery or catalysis.

Q2: How does pH affect the hydrolysis of Si-O-P bonds?

The pH of the surrounding medium is a critical factor influencing the rate of Si-O-P bond hydrolysis. Both acidic and basic conditions can catalyze the cleavage of this bond, with the rate generally being at its minimum around neutral pH (pH 7).[1][2][3] Under acidic conditions, protonation of the oxygen atom in the Si-O-P linkage makes the silicon atom more susceptible to nucleophilic attack by water. In basic conditions, hydroxide (B78521) ions can directly attack the silicon atom, leading to bond cleavage. Therefore, careful control of pH is essential to maintain the integrity of the modified silica surface.

Q3: Are there more stable alternatives to Si-O-P linkages for attaching phosphorus-containing groups to silica?

Yes, creating a Si-C-P linkage by using organophosphonates is a more hydrolytically stable alternative. Materials functionalized with phosphonic acids have shown greater stability against hydrolysis compared to those functionalized with phosphate esters.[4] This is because the Si-C bond is generally more resistant to cleavage under hydrolytic conditions than the Si-O bond.

Q4: What analytical techniques can be used to confirm the presence and hydrolysis of Si-O-P bonds?

Several analytical techniques are crucial for characterizing the modification of silica surfaces with phosphate groups and for monitoring the hydrolysis of the Si-O-P bond. These include:

  • Solid-State ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful, non-destructive technique for directly probing the phosphorus environment. Changes in the chemical shift of the phosphorus signal can indicate the formation of Si-O-P bonds and their subsequent hydrolysis to form other phosphate species.[5][6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational bands associated with Si-O-Si, Si-OH, and P-O bonds. The appearance or disappearance of specific peaks can indicate the success of the phosphorylation and the extent of hydrolysis.[8][9][10][11][12]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms on the silica surface, confirming the presence of phosphorus and silicon in the desired chemical environment.

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the modified silica, which can be affected by the presence and stability of the Si-O-P bonds.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Phosphorylation 1. Incomplete reaction of the phosphorus precursor. 2. Steric hindrance on the silica surface. 3. Insufficiently activated silica surface (low density of silanol groups).1. Optimize reaction conditions (time, temperature, concentration of reagents). 2. Use a smaller phosphorus precursor or a silica material with a larger pore size. 3. Pretreat the silica with an acid or piranha solution to increase the number of surface silanol groups.
Rapid Hydrolysis of Si-O-P Bond 1. Exposure to non-neutral pH (acidic or basic conditions). 2. Presence of catalytic ions in the buffer. 3. High water concentration.1. Maintain the pH of the solution as close to neutral (pH 7) as possible. 2. Use non-catalytic buffers (e.g., organic buffers instead of phosphate buffers).[1] 3. Perform experiments in non-aqueous solvents or minimize exposure to water.
Inconsistent Experimental Results 1. Variability in the silica starting material. 2. Inconsistent reaction conditions. 3. Degradation of the phosphorus precursor.1. Characterize the starting silica material thoroughly (surface area, pore size, silanol group density). 2. Carefully control all reaction parameters (temperature, pH, stirring speed, etc.). 3. Use fresh or properly stored phosphorus precursors.
Difficulty in Characterizing the Modified Surface 1. Low degree of functionalization. 2. Overlapping signals in spectroscopic analysis. 3. Inappropriate analytical technique.1. Increase the concentration of the phosphorus precursor or optimize the reaction to achieve a higher degree of functionalization. 2. Use complementary techniques (e.g., both ³¹P NMR and FTIR) to confirm the modification. 3. Consult literature for the most appropriate analytical methods for your specific system.

Experimental Protocols

Protocol 1: Synthesis of Phosphate-Modified Silica Nanoparticles

This protocol describes the synthesis of phosphate-modified silica nanoparticles using phosphorus oxychloride (POCl₃).

Materials:

Procedure:

  • Activation of Silica Nanoparticles:

    • Disperse silica nanoparticles in a 1 M HCl solution and stir for 24 hours at room temperature.

    • Wash the nanoparticles with deionized water until the pH is neutral, then with ethanol.

    • Dry the activated silica nanoparticles under vacuum at 120°C for 12 hours.

  • Phosphorylation Reaction:

    • Suspend the dried silica nanoparticles in anhydrous toluene under a nitrogen atmosphere.

    • Add anhydrous triethylamine to the suspension and stir.

    • Slowly add a solution of phosphorus oxychloride in anhydrous toluene to the mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Washing and Purification:

    • Centrifuge the reaction mixture and discard the supernatant.

    • Wash the phosphate-modified silica nanoparticles sequentially with anhydrous toluene, anhydrous ethanol, and finally with deionized water to remove any unreacted reagents.

    • Dry the final product under vacuum.

Protocol 2: Monitoring the Hydrolysis of Si-O-P Bonds

This protocol outlines a method for monitoring the hydrolysis of the Si-O-P bond on the modified silica nanoparticles using ³¹P NMR and FTIR spectroscopy.

Materials:

  • Phosphate-modified silica nanoparticles

  • Buffer solutions of various pH (e.g., pH 4, 7, and 9)

  • NMR tubes

  • FTIR spectrometer with an appropriate sample holder

Procedure:

  • Sample Preparation:

    • Disperse a known amount of the phosphate-modified silica nanoparticles in each of the buffer solutions.

  • ³¹P NMR Analysis:

    • Transfer an aliquot of each suspension to an NMR tube.

    • Acquire a ³¹P NMR spectrum at time zero.

    • Continue to acquire spectra at regular time intervals (e.g., 1, 6, 12, 24 hours) to monitor changes in the phosphorus signal, which would indicate hydrolysis.[5][6]

  • FTIR Analysis:

    • At each time point, take an aliquot of the suspension, centrifuge to pellet the nanoparticles, and dry them.

    • Acquire an FTIR spectrum of the dried nanoparticles.

    • Look for changes in the intensity of the P-O and Si-OH vibrational bands, which can indicate the cleavage of the Si-O-P bond and the formation of silanol groups.[8][11]

Data Presentation

Table 1: Influence of pH on the Hydrolysis of Silane (B1218182) Bonds

This table summarizes the qualitative effect of pH on the hydrolysis rate of silane bonds, which is analogous to the behavior expected for Si-O-P bonds.

pH RangeHydrolysis RatePrimary Mechanism
< 7 (Acidic)IncreasedAcid-catalyzed hydrolysis
~ 7 (Neutral)MinimumUncatalyzed hydrolysis
> 7 (Basic)IncreasedBase-catalyzed hydrolysis

Data compiled from general knowledge on silane hydrolysis.[1][2][3]

Visualizations

Experimental_Workflow Experimental Workflow for Silica Phosphorylation and Hydrolysis Study cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis Study cluster_analysis Analysis Silica_Activation Silica Activation (Acid Treatment) Phosphorylation Phosphorylation (POCl3, TEA) Silica_Activation->Phosphorylation Activated Silica Washing_Drying Washing & Drying Phosphorylation->Washing_Drying Crude Product Dispersion Disperse in Buffers (Varying pH) Washing_Drying->Dispersion Phosphate-Modified Silica XPS_TGA XPS & TGA (Optional) Washing_Drying->XPS_TGA Initial Characterization Time_Course Time-Course Incubation Dispersion->Time_Course P31_NMR 31P NMR Analysis Time_Course->P31_NMR Aliquots at t=0, 1, 6... hrs FTIR FTIR Analysis Time_Course->FTIR Aliquots at t=0, 1, 6... hrs

Caption: Workflow for synthesis and hydrolysis analysis.

Troubleshooting_Logic Troubleshooting Logic for Si-O-P Hydrolysis Issues action_node action_node problem_node problem_node start Experiment Start check_completion Is Phosphorylation Complete? start->check_completion check_hydrolysis Is Hydrolysis Occurring? check_rate Is Hydrolysis Too Fast? check_hydrolysis->check_rate Yes problem_node2 No Hydrolysis Observed check_hydrolysis->problem_node2 No problem_node3 Unstable Product check_rate->problem_node3 Yes end_node Stable Product & Controlled Hydrolysis check_rate->end_node No check_completion->check_hydrolysis Yes problem_node1 Incomplete Reaction check_completion->problem_node1 No action_node1 Optimize Synthesis: - Increase reaction time/temp - Check precursor quality - Ensure silica activation problem_node1->action_node1 action_node2 Confirm Si-O-P bond formation with NMR/FTIR. If confirmed, adjust hydrolysis conditions (e.g., more extreme pH). problem_node2->action_node2 action_node3 Control Hydrolysis: - Adjust pH to neutral - Use non-aqueous solvent - Lower temperature problem_node3->action_node3

References

refining the synthesis of octylphosphonic acid for higher purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of octylphosphonic acid (OPA) for higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve a two-step process: the Michaelis-Arbuzov reaction followed by hydrolysis. A common approach is the reaction of 1-bromooctane (B94149) with triethyl phosphite (B83602) to form diethyl octylphosphonate, which is then hydrolyzed to yield this compound[1]. One-pot synthesis methods have also been developed to improve efficiency and reduce cost[2].

Q2: What are the typical impurities encountered during the synthesis of this compound?

A2: Impurities can arise from incomplete reactions, side reactions, or the presence of contaminants in the starting materials. Common impurities may include unreacted starting materials like 1-bromooctane and triethyl phosphite, as well as byproducts from side reactions. The purity of the final product is critical for its intended applications, such as the formation of self-assembled monolayers (SAMs)[2][3]. In related organophosphorus chemistry, various phosphorus-containing impurities can be present, which can be identified by techniques like ³¹P NMR[4].

Q3: What are the recommended purification methods for obtaining high-purity this compound?

A3: Recrystallization is a highly effective method for purifying crude this compound. Solvents such as n-heptane are commonly used for this purpose[2][5]. Other potential purification techniques for phosphonic acids include chromatography on strong anion-exchange resins or crystallization of their salts, for instance, by forming the monosodium salt to reduce hygroscopicity[6].

Troubleshooting Guide

Issue 1: Low Yield of Diethyl Octylphosphonate in the Michaelis-Arbuzov Reaction.

Possible Cause Suggested Solution
Reaction temperature is too low. The Michaelis-Arbuzov reaction typically requires heating. Ensure the reaction temperature is maintained within the optimal range (e.g., 130-160°C) to drive the reaction to completion[7][8].
Insufficient reaction time. Allow the reaction to proceed for a sufficient duration (e.g., 2-4 hours) after the addition of reactants is complete to ensure maximum conversion[7].
Reactivity of alkyl halide. The reactivity of alkyl halides in the Michaelis-Arbuzov reaction follows the trend R-I > R-Br > R-Cl. If using a less reactive halide, consider increasing the reaction temperature or time[9].
Side reactions. Minimize the potential for elimination side products by using primary, unhindered alkyl halides[8].

Issue 2: Incomplete Hydrolysis of Diethyl Octylphosphonate.

Possible Cause Suggested Solution
Inadequate acid concentration or choice of acid. A mixture of concentrated hydrochloric acid and sulfuric acid can be used to ensure thorough hydrolysis. The dehydrating property of sulfuric acid helps shift the equilibrium towards the product[2][5]. Hydrolysis with a 40% aqueous hydrogen bromide solution is also an effective method[7][10].
Insufficient reaction time or temperature. The hydrolysis step can be lengthy. For the mixed acid method, heating to 115-118°C for 25-50 hours may be necessary[5]. When using HBr, refluxing for several hours is typical[7][10].
Poor miscibility of reactants. If the reaction mixture is biphasic, consider using a co-solvent to create a homogeneous solution, which can improve reaction rates[11].
Steric hindrance. While less of an issue with an octyl group, significant steric hindrance around the phosphorus center can slow down the rate of hydrolysis[12].

Issue 3: Difficulty in Isolating and Purifying the Final Product.

Possible Cause Suggested Solution
Product is sticky or oily. This can be due to residual solvent or impurities. Ensure the crude product is thoroughly dried under high vacuum. If the product remains non-crystalline, purification by recrystallization from a suitable solvent like n-heptane is recommended[2][5][6].
Hygroscopic nature of the product. Phosphonic acids can be hygroscopic. Handle the purified product in a dry atmosphere (e.g., in a glove box or under an inert gas) and store it in a desiccator. Converting the acid to a less hygroscopic salt (e.g., monosodium salt) can also facilitate handling[6].
Ineffective recrystallization. Experiment with different solvent systems for recrystallization. For fatty compounds, systems like acetone:water or acetonitrile:water can be effective[6]. Cooling the solution slowly can promote the formation of larger, purer crystals.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Michaelis-Arbuzov Reaction and Acid Hydrolysis

Step 1: Synthesis of Diethyl Octylphosphonate (Michaelis-Arbuzov Reaction)

  • In a reaction flask equipped with a reflux condenser and a dropping funnel, mix 1-bromooctane and a catalytic amount of a Lewis acid like ferric chloride[2][7].

  • Heat the mixture to 70-90°C.

  • Slowly add triethyl phosphite to the reaction mixture over 2-3 hours, maintaining the temperature between 70-120°C[7].

  • After the addition is complete, raise the temperature to 130-160°C and maintain for 2-4 hours to complete the reaction[7].

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture. The crude diethyl octylphosphonate can be purified by vacuum distillation.

Step 2: Hydrolysis of Diethyl Octylphosphonate

  • To the crude or purified diethyl octylphosphonate, add a mixture of concentrated hydrochloric acid (30-37% wt) and concentrated sulfuric acid (93-98% wt)[2][5].

  • Heat the mixture to 115-118°C and stir vigorously for 30-50 hours[5].

  • Cool the reaction mixture to 55-65°C and then further to 25-35°C. Let it stand for at least 12 hours to allow the crude this compound to precipitate[5].

  • Isolate the crude solid product by centrifugation or filtration[5].

Protocol 2: Purification of this compound by Recrystallization

  • Take the crude this compound solid and place it in a suitable flask.

  • Add n-heptane (approximately 0.8-1.0 times the mass of the solid)[2][5].

  • Heat the mixture to 68-75°C and hold for 0.5-1.5 hours to dissolve the solid[5].

  • Allow the solution to cool slowly to 25-35°C and let it stand for at least 12 hours to allow for complete crystallization[5].

  • Collect the purified crystals by filtration and wash with a small amount of cold n-heptane.

  • Dry the crystals under vacuum to remove any residual solvent. The purity can be checked by methods like HPLC or melting point determination[10]. A purity of over 99% can be achieved with this method[5].

Data Summary

Table 1: Comparison of this compound Synthesis Methods

Method Key Reagents Typical Yield Typical Purity Reference
Mixed Acid HydrolysisDiethyl octylphosphonate, HCl, H₂SO₄80-82.6%>99%[2][5]
One-Pot Synthesis with HBr1-bromooctane, triethyl phosphite, FeCl₃, HBr~95.1% (crude yield)~98.2% (crude purity)[10]

Visualizations

Troubleshooting_OPA_Purity start Low Purity of this compound Detected check_impurities Identify Impurities (e.g., by NMR, GC-MS) start->check_impurities unreacted_sm Unreacted Starting Materials Present? check_impurities->unreacted_sm side_products Side Products Detected? unreacted_sm->side_products No increase_reaction Increase Reaction Time/Temperature for Arbuzov or Hydrolysis Step unreacted_sm->increase_reaction Yes optimize_hydrolysis Optimize Hydrolysis Conditions (e.g., stronger acid, co-solvent) side_products->optimize_hydrolysis Yes purification_issue Purification Ineffective? side_products->purification_issue No final_product High Purity this compound increase_reaction->final_product optimize_hydrolysis->final_product recrystallize Perform/Optimize Recrystallization (e.g., change solvent, slow cooling) purification_issue->recrystallize Yes purification_issue->final_product No chromatography Consider Column Chromatography recrystallize->chromatography chromatography->final_product OPA_Synthesis_Workflow cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification start_materials 1-Bromooctane + Triethyl Phosphite arbuzov_reaction Reaction at 130-160°C start_materials->arbuzov_reaction diethyl_ester Diethyl Octylphosphonate (Crude) arbuzov_reaction->diethyl_ester hydrolysis_reaction Reaction at 115-118°C diethyl_ester->hydrolysis_reaction hydrolysis_reagents Conc. HCl + H₂SO₄ hydrolysis_reagents->hydrolysis_reaction crude_opa Crude OPA hydrolysis_reaction->crude_opa recrystallization Recrystallization (n-heptane) crude_opa->recrystallization pure_opa High-Purity OPA recrystallization->pure_opa

References

Validation & Comparative

Characterizing Octylphosphonic Acid Modified Surfaces: A Comparative Guide with XPS and AFM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and characterization of surface modifications are paramount. Octylphosphonic acid (OPA) is a widely utilized compound for creating self-assembled monolayers (SAMs) that alter the surface properties of various materials. This guide provides a comparative overview of two powerful analytical techniques, X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), for the characterization of OPA-modified surfaces, complete with experimental data and detailed protocols.

Introduction to Surface Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[1] XPS is based on the photoelectric effect, where X-rays irradiate a material, causing the emission of core-level electrons.[2] The kinetic energy of these emitted electrons is characteristic of the element and its chemical environment, providing detailed chemical information about the top 5-10 nanometers of the surface.

Atomic Force Microscopy (AFM), on the other hand, is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface.[3] A sharp tip mounted on a flexible cantilever scans the sample surface, and the deflection of the cantilever due to forces between the tip and the surface is measured.[3] This allows for the visualization of surface morphology at the nanoscale and the quantification of surface roughness.[4][5]

Together, XPS and AFM offer a complementary and comprehensive analysis of OPA-modified surfaces, providing insights into both the chemical composition and the physical topography of the created monolayer.

Comparative Performance Data

The following tables summarize quantitative data from studies characterizing OPA and similar phosphonic acid-modified surfaces on various substrates using XPS and AFM. These values highlight the changes in surface chemistry and morphology upon modification.

Table 1: XPS Elemental Analysis of Phosphonic Acid Modified Surfaces

SubstrateModifierC (at%)O (at%)P (at%)Si (at%)Al (at%)Reference
Si(100)Octadecylphosphonic Acid (ODPA)--Present--[6]
GaNOctadecylphosphonic Acid (ODPA)PresentPresentPresent--[7][8]
Aluminum Oxiden-Octylphosphonic Acid (OPA)PresentPresentPresent-Present[9]
SiliconUnmodified (HF cleaned)10.011.43-87.04-[1]
Silicon OxidePhosphosilicate Glass Film-PresentPresentPresent-[10]

Note: "-" indicates data not specified in the referenced abstract.

Table 2: AFM Surface Roughness Analysis of Modified Surfaces

SubstrateModifierRoughness (RMS/Ra)Film Thickness (nm)Reference
Aluminum Oxiden-Octylphosphonic Acid (OPA)< 1 nm (pre-modification)Multilayer[9]
GaNn-Octylphosphonic Acid (C8PA)0.36 nmMonolayer[7]
MicaOctadecylphosphonic Acid (ODPA)-1.8 ± 0.2[11]
Metals (Cu, Ag, Au, Fe, Al)Octadecylphosphonic Acid (OPA)-~1.6[8]
CobaltAluminum Oxide0.98 nm (pre-modification), 1.02 nm (post-modification)-[12]

Note: "-" indicates data not specified in the referenced abstract. Roughness values can be reported as RMS (Root Mean Square) or Ra (Arithmetic Average) and are comparable but not identical.

Experimental Protocols

Below are detailed methodologies for the preparation of OPA-modified surfaces and their subsequent characterization by XPS and AFM, synthesized from common practices in the literature.[6][13]

I. Preparation of this compound (OPA) Self-Assembled Monolayer
  • Substrate Preparation:

    • Clean the desired substrate (e.g., silicon wafer, aluminum-coated slide) to remove organic contaminants and ensure a hydrophilic surface.

    • A common method involves sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen.

    • For silicon-based substrates, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment can be used to create a uniform oxide layer with surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

  • Solution Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent. A common concentration is 1 mM OPA in a solvent like tetrahydrofuran (B95107) (THF) or ethanol.[13]

  • Surface Modification (Immersion Method):

    • Immerse the cleaned and dried substrate in the OPA solution for a sufficient duration to allow for the formation of a self-assembled monolayer. Immersion times can range from a few hours to 24 hours at room temperature.[7]

  • Rinsing and Drying:

    • After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent (e.g., THF or ethanol) to remove any physisorbed molecules.

    • Dry the modified substrate under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a moderate temperature (e.g., 60-80°C).

II. Characterization by X-ray Photoelectron Spectroscopy (XPS)
  • Sample Introduction:

    • Mount the OPA-modified substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Data Acquisition:

    • Acquire a survey scan to identify all the elements present on the surface.

    • Perform high-resolution scans for the elements of interest, typically C 1s, O 1s, P 2p, and the primary elements of the substrate (e.g., Si 2p, Al 2p).

    • The binding energy scale is typically calibrated using the adventitious carbon C 1s peak at 284.8 eV.[8]

  • Data Analysis:

    • Process the spectra to determine the atomic concentrations of the detected elements.

    • Analyze the high-resolution spectra to identify the chemical states of the elements. For example, the P 2p peak can confirm the presence of phosphonate (B1237965) binding to the surface, and the C 1s spectrum can verify the integrity of the octyl chains.

III. Characterization by Atomic Force Microscopy (AFM)
  • Sample Mounting:

    • Secure the OPA-modified substrate on the AFM sample stage.

  • Imaging:

    • Engage the AFM tip with the surface. Tapping mode (or intermittent contact mode) is often preferred for imaging soft organic layers to minimize sample damage.

    • Scan a representative area of the surface to obtain a topographical image. Typical scan sizes range from 1x1 µm to 10x10 µm.

  • Data Analysis:

    • Process the AFM image using the instrument's software to visualize the surface morphology.

    • Quantify the surface roughness by calculating parameters such as the root mean square (RMS) roughness and the average roughness (Ra).[5][14]

    • If a portion of the substrate is left unmodified or can be scratched, the height difference between the modified and unmodified areas can be measured to determine the thickness of the OPA layer.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for characterizing OPA-modified surfaces.

experimental_workflow sub_prep Substrate Preparation (Cleaning & Activation) modification Surface Modification (Immersion) sub_prep->modification opa_sol OPA Solution Preparation (1mM) opa_sol->modification rinsing Rinsing & Drying modification->rinsing xps_analysis XPS Analysis rinsing->xps_analysis afm_analysis AFM Analysis rinsing->afm_analysis data_proc Data Processing & Interpretation xps_analysis->data_proc afm_analysis->data_proc

Caption: Experimental workflow for OPA surface modification and characterization.

This comprehensive guide provides a framework for understanding and implementing the characterization of this compound modified surfaces using XPS and AFM. By following these protocols and utilizing the comparative data, researchers can gain a thorough understanding of their modified surfaces, enabling advancements in materials science, biotechnology, and drug development.

References

A Comparative Guide to Octylphosphonic Acid and Octadecylphosphonic Acid for Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of molecule for creating self-assembled monolayers (SAMs) is critical for tailoring surface properties. This guide provides an objective comparison of two commonly used phosphonic acids, octylphosphonic acid (OPA) and octadecylphosphonic acid (ODPA), highlighting the impact of their differing alkyl chain lengths on the resulting SAMs.

The primary distinction between OPA and ODPA lies in the length of their alkyl chains: OPA possesses an eight-carbon chain, while ODPA has a longer eighteen-carbon chain. This structural difference significantly influences the formation and characteristics of their respective SAMs, with longer chains generally leading to more ordered and stable monolayers due to enhanced van der Waals interactions.

Performance Comparison: OPA vs. ODPA SAMs

The following tables summarize key performance metrics for SAMs derived from OPA and ODPA, based on experimental data from various studies.

PropertyThis compound (OPA)Octadecylphosphonic Acid (ODPA)Influence of Chain Length
Alkyl Chain Length 8 carbons18 carbonsLonger chain increases van der Waals forces.
Water Contact Angle Typically >125°[1]Typically >130°[1]Longer chains lead to higher hydrophobicity and more densely packed SAMs.[2]
Surface Roughness (RMS) < 40 nm[1]< 40 nm[1]Both can form smooth monolayers.
Thermal Stability Less stableMore stableLonger chains contribute to higher thermal stability.[3]
Molecular Ordering Less ordered, more "liquid-like"More ordered, "crystalline-like"Increased van der Waals interactions in longer chains promote higher order.[2]
Packing Density LowerHigherLonger chains allow for stronger intermolecular forces, resulting in denser packing.[2]

Experimental Data at a Glance

Water Contact Angle Measurements
Phosphonic AcidSubstrateWater Contact AngleReference
This compound (OPA)Aluminum>125°[1]
Octadecylphosphonic Acid (ODPA)Aluminum>130°[1]
Octadecylphosphonic Acid (ODPA)Indium Tin Oxide (ITO)104 ± 2°[4]
Octadecylphosphonic Acid (ODPA)Mica~90°[5]
Thermal Stability
Phosphonic AcidSubstrateOnset of Degradation/DesorptionReference
Octadecylphosphonic Acid (ODPA)SiliconStarts to decompose above 350°C[6]
Octadecylphosphonic Acid (OPA)MicaMajor morphological changes at 95°C[7]

Visualizing the Process and Principles

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the experimental workflow for SAM formation and the logical relationship between alkyl chain length and SAM properties.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing cluster_char Characterization sub_clean Substrate Cleaning sub_oxid Surface Oxidation (e.g., Oxygen Plasma) sub_clean->sub_oxid immersion Immerse Substrate sub_oxid->immersion solution Prepare Phosphonic Acid Solution solution->immersion rinsing Rinse with Solvent immersion->rinsing drying Dry with Inert Gas rinsing->drying annealing Anneal (Optional) drying->annealing contact_angle Contact Angle Goniometry annealing->contact_angle xps XPS annealing->xps afm AFM annealing->afm

Caption: Experimental workflow for the preparation and characterization of phosphonic acid SAMs.

chain_length_effect cluster_input Molecular Property cluster_interaction Intermolecular Force cluster_properties Resulting SAM Properties chain_length Alkyl Chain Length vdw Van der Waals Interactions chain_length->vdw determines strength of packing Higher Packing Density vdw->packing ordering Increased Order vdw->ordering hydrophobicity Greater Hydrophobicity packing->hydrophobicity stability Enhanced Thermal Stability ordering->stability

Caption: Relationship between alkyl chain length and key properties of self-assembled monolayers.

Detailed Experimental Protocols

I. SAM Preparation (Immersion Method)
  • Substrate Preparation:

    • Clean the selected substrate (e.g., silicon wafer, aluminum-coated silicon) by sonication in a series of solvents such as acetone, isopropanol (B130326), and deionized water for 10-15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • To create a hydroxylated surface, treat the substrate with oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of the desired phosphonic acid (OPA or ODPA) in a suitable solvent like isopropanol or tetrahydrofuran (B95107) (THF).[8]

  • SAM Formation:

    • Immerse the cleaned and activated substrate into the phosphonic acid solution.

    • The immersion time can vary from a few minutes to several hours at room temperature. For some systems, heating may be employed to facilitate monolayer formation.

  • Post-Processing:

    • After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the substrate again with a stream of nitrogen.

    • Optional: Anneal the SAM-coated substrate at a specific temperature (e.g., 100-150°C) to improve the molecular ordering.

II. Characterization Techniques
  • Contact Angle Goniometry:

    • Place a droplet of deionized water (typically 1-5 µL) onto the SAM-coated surface.

    • Use a goniometer to measure the static contact angle between the water droplet and the surface.

    • A higher contact angle indicates a more hydrophobic surface, which is characteristic of a well-formed, densely packed SAM.

  • X-ray Photoelectron Spectroscopy (XPS):

    • XPS is used to determine the elemental composition of the surface and confirm the presence of the phosphonic acid monolayer.

    • Acquire survey scans to identify all elements present on the surface.

    • Perform high-resolution scans of specific elements (e.g., C 1s, P 2p, O 1s, and the substrate elements) to determine their chemical states and bonding environments. The presence of a strong phosphorus signal confirms the attachment of the phosphonic acid to the surface.[9]

  • Atomic Force Microscopy (AFM):

    • AFM is employed to visualize the surface morphology and measure the roughness of the SAM.

    • Operate the AFM in tapping mode to minimize damage to the soft organic monolayer.

    • A well-formed SAM should exhibit a smooth, uniform surface with low root-mean-square (RMS) roughness. The thickness of the monolayer can also be estimated by imaging a region where the SAM has been intentionally scratched to expose the underlying substrate.[10]

Conclusion

References

Validating Octylphosphonic Acid Surface Coverage: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and validation of surface modifications are paramount. Octylphosphonic acid (OPA) self-assembled monolayers (SAMs) are widely utilized to tailor the surface properties of various materials. This guide provides a comparative analysis of key techniques used to validate OPA surface coverage, with a focus on contact angle goniometry and its correlation with more quantitative methods like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).

The formation of a dense and uniform OPA monolayer is crucial for its intended function, be it altering wettability, promoting biocompatibility, or preventing corrosion. Validating the extent of surface coverage is therefore a critical step in surface engineering. This guide delves into the experimental protocols and data interpretation for three prominent analytical methods, offering a framework for selecting the most appropriate technique for your research needs.

Comparing Methods for Surface Coverage Determination

Technique Principle Information Provided Advantages Limitations
Contact Angle Goniometry Measures the angle at which a liquid droplet interfaces with a solid surface, reflecting surface energy.Indirect measure of surface coverage and homogeneity. A higher water contact angle on a hydrophobic SAM like OPA suggests greater coverage.Simple, rapid, and cost-effective. Sensitive to the outermost surface layer.Indirect method; does not provide direct quantitative coverage. Can be affected by surface roughness and chemical heterogeneity.
X-ray Photoelectron Spectroscopy (XPS) Analyzes the elemental composition and chemical states of the surface by irradiating it with X-rays and measuring the kinetic energy of emitted photoelectrons.Quantitative elemental composition, chemical bonding states (e.g., P-O-substrate bonds), and can be used to estimate monolayer thickness and coverage.Highly surface-sensitive (top few nanometers). Provides quantitative elemental information. Can confirm chemical binding of the monolayer.Requires high vacuum. May induce sample damage. Provides an average measurement over the analysis area.
Atomic Force Microscopy (AFM) Scans a sharp tip over the surface to generate a high-resolution topographical image.Direct visualization of the monolayer structure, including islands of OPA, defects, and overall surface morphology. Can be used to quantify the area covered by the monolayer.Provides real-space imaging at the nanoscale. Can distinguish between bare substrate and monolayer-covered areas. Allows for height measurements of the monolayer.Can be susceptible to tip-sample artifacts. Imaging can be slow. Does not provide chemical information directly.
Electrochemical Impedance Spectroscopy (EIS) Measures the impedance of an electrochemical system as a function of frequency to characterize interfacial properties.Provides information on the integrity and defect density of the monolayer. Can be used to assess the barrier properties of the SAM against ion penetration.Non-destructive. Highly sensitive to defects and pinholes in the monolayer. Can be performed in situ in liquid environments.Indirect measure of coverage. Requires a conductive substrate. Data analysis can be complex.

Experimental Protocols

Contact Angle Measurement for OPA Surface Coverage

This protocol describes the sessile drop method for measuring the static water contact angle on an OPA-modified surface.

Materials:

  • Goniometer with a high-resolution camera and analysis software

  • Microsyringe for dispensing droplets

  • High-purity deionized water

  • OPA-modified substrate

  • Unmodified (bare) substrate as a control

Procedure:

  • Substrate Preparation: Ensure the OPA-modified and bare substrates are clean and dry.

  • Instrument Setup: Place the substrate on the sample stage of the goniometer. Adjust the lighting and focus of the camera to obtain a clear image of the substrate surface.

  • Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the substrate surface using the microsyringe.

  • Image Capture: Immediately after the droplet stabilizes, capture a high-resolution image of the droplet profile.

  • Contact Angle Analysis: Use the goniometer software to analyze the captured image. The software will typically fit a mathematical model to the droplet shape and calculate the contact angle at the three-phase (solid-liquid-gas) contact line.

  • Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average contact angle.

  • Data Interpretation: Compare the average contact angle of the OPA-modified surface to the bare substrate. A significant increase in the water contact angle indicates the presence of the hydrophobic OPA monolayer. The magnitude of the contact angle can be correlated with the degree of surface coverage, with higher angles generally corresponding to a more complete monolayer.

X-ray Photoelectron Spectroscopy (XPS) Analysis of OPA Monolayers

This protocol outlines the general procedure for analyzing OPA SAMs using XPS to determine elemental composition and estimate surface coverage.

Materials:

  • XPS instrument with a monochromatic X-ray source (e.g., Al Kα)

  • Ultra-high vacuum (UHV) chamber

  • OPA-modified substrate

Procedure:

  • Sample Introduction: Mount the OPA-modified substrate on a sample holder and introduce it into the UHV analysis chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum over a broad binding energy range to identify all elements present on the surface. Look for the characteristic peaks of the substrate, carbon (C 1s), oxygen (O 1s), and phosphorus (P 2p) from the OPA monolayer.

  • High-Resolution Scans: Acquire high-resolution spectra for the C 1s, O 1s, P 2p, and relevant substrate peaks.

  • Data Analysis:

    • Peak Fitting: Use appropriate software to fit the high-resolution spectra to identify different chemical states. For example, the P 2p peak can confirm the presence of phosphonate (B1237965) binding to the surface oxide.

    • Quantification: Determine the atomic concentrations of the detected elements from the peak areas, corrected by relative sensitivity factors.

    • Coverage Estimation: The surface coverage can be estimated by comparing the intensity of the substrate signal with and without the OPA monolayer. The attenuation of the substrate signal by the OPA overlayer is related to the monolayer's thickness and completeness.

Atomic Force Microscopy (AFM) Imaging of OPA Monolayers

This protocol describes how to visualize the morphology of an OPA monolayer and estimate its surface coverage using AFM in tapping mode.

Materials:

  • Atomic Force Microscope

  • Appropriate AFM cantilever (e.g., silicon nitride)

  • OPA-modified substrate

Procedure:

  • Sample Mounting: Securely mount the OPA-modified substrate on the AFM sample stage.

  • Cantilever Installation: Install a suitable cantilever into the AFM head.

  • Laser Alignment: Align the laser onto the cantilever and adjust the photodetector to obtain a strong signal.

  • Tuning: Tune the cantilever to its resonant frequency for tapping mode operation.

  • Engage and Scan: Approach the tip to the surface and begin scanning in tapping mode. Adjust the scan parameters (scan size, scan rate, setpoint) to obtain a high-quality image.

  • Image Analysis:

    • Topography: The resulting image will show the surface topography. OPA islands will appear as raised features on the substrate.

    • Phase Imaging: Phase imaging can often provide better contrast between the OPA monolayer and the substrate based on differences in material properties.

    • Coverage Quantification: Use image analysis software to measure the area of the OPA islands relative to the total scan area to quantify the surface coverage. Height profiles can also be used to measure the thickness of the OPA islands.[1]

Visualizing the Concepts

logical_relationship cluster_0 Surface Properties cluster_1 Monolayer Characteristics Surface Energy Surface Energy Wettability Wettability Surface Energy->Wettability determines Contact Angle Contact Angle Wettability->Contact Angle measured by OPA Surface Coverage OPA Surface Coverage Contact Angle->OPA Surface Coverage indicates OPA Surface Coverage->Surface Energy influences Monolayer Quality Monolayer Quality OPA Surface Coverage->Monolayer Quality defines

Caption: Logical relationship between OPA surface coverage and contact angle.

experimental_workflow Substrate Preparation Substrate Preparation OPA Deposition OPA Deposition Substrate Preparation->OPA Deposition Characterization Characterization OPA Deposition->Characterization Contact Angle Contact Angle Characterization->Contact Angle XPS XPS Characterization->XPS AFM AFM Characterization->AFM Data Analysis & Comparison Data Analysis & Comparison Contact Angle->Data Analysis & Comparison XPS->Data Analysis & Comparison AFM->Data Analysis & Comparison

Caption: Experimental workflow for validating OPA surface coverage.

References

Octylphosphonic Acid vs. Carboxylic Acids: A Comparative Guide to Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal corrosion inhibitor is a critical decision in safeguarding metallic components and ensuring the integrity of experimental setups and manufacturing processes. This guide provides an objective comparison of two common classes of corrosion inhibitors: octylphosphonic acid and carboxylic acids. The information presented is supported by experimental data to facilitate an informed selection process.

This guide delves into the performance of this compound and various carboxylic acids as corrosion inhibitors, primarily for steel. The comparison is based on quantitative data from electrochemical and gravimetric analyses, with detailed experimental protocols provided for reproducibility.

Performance Comparison: Quantitative Data

The efficacy of a corrosion inhibitor is primarily determined by its ability to reduce the rate of corrosion. This is often quantified by measuring the corrosion current density (jcorr), corrosion potential (Ecorr), and the inhibition efficiency (IE). The following tables summarize the performance of this compound in comparison to a tricarboxylic acid and a novel carboxyphosphonic acid in hard water, as well as the performance of various carboxylic acids in an alkaline solution.

Table 1: Electrochemical Performance of this compound vs. Carboxylic and Carboxyphosphonic Acids on S235JR Steel in Hard Water after 24 hours. [1]

InhibitorConcentration (mmol/L)Ecorr (mV vs. Ag/AgCl)jcorr (µA/cm²)Corrosion Rate (mm/year)Inhibition Efficiency (IEcorr %)
None--73012.00.140-
Tricarboxylic Acid (TC)2.2-2800.10.001>99
This compound (OPA)18.8-4801.80.02185
Carboxyphosphonic Acid3.8-6800.10.001>99
Carboxyphosphonic Acid18.8-6900.10.001>99

Data sourced from a study comparing novel phosphonic acids with commercial inhibitors.[1]

Table 2: Corrosion Inhibition Efficiency of Carboxylic Acids with Varying Alkylene Chain Lengths on Q235 Carbon Steel in a Simulated Concrete Pore Solution after 7 days (Weight Loss Method). [2]

Inhibitor (Alkylene Chain Length)Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (IE %)
C310000.01214.3
C510000.00935.7
C710000.00657.1
C910000.00378.6
C1110000.00190.2

Data adapted from a study on the effect of alkylene chain length in carboxylic acid inhibitors.[2]

Mechanisms of Corrosion Inhibition

The primary mechanism of corrosion inhibition for both this compound and carboxylic acids involves the formation of a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment.

This compound: Phosphonic acids, like this compound, form strong bonds with metal oxide surfaces. The phosphonate (B1237965) headgroup chemisorbs onto the metal surface, leading to the formation of a dense, self-assembled monolayer (SAM).[1] The long alkyl chain (octyl group) then creates a hydrophobic barrier, repelling water and corrosive species.

Carboxylic Acids: Carboxylic acids also adsorb onto the metal surface through their carboxylate headgroup. The strength of this adsorption and the quality of the protective film can be influenced by the length of the alkyl chain.[2] Longer alkyl chains can lead to a more densely packed and hydrophobic protective layer, enhancing the inhibition efficiency.[2]

Below are diagrams illustrating the general inhibition mechanisms.

InhibitionMechanism cluster_phosphonic This compound Inhibition cluster_carboxylic Carboxylic Acid Inhibition Metal Metal Surface (e.g., Steel) Oxide Native Oxide Layer Metal->Oxide OPA Octylphosphonic Acid (OPA) SAM Self-Assembled Monolayer (SAM) OPA->SAM Adsorption & Self-Assembly SAM->Oxide Strong P-O-Metal Bonds Hydrophobic Hydrophobic Barrier SAM->Hydrophobic Oriented Alkyl Chains Metal_C Metal Surface (e.g., Steel) Oxide_C Native Oxide Layer Metal_C->Oxide_C CA Carboxylic Acid Adsorbed Adsorbed Carboxylate Layer CA->Adsorbed Adsorption Adsorbed->Oxide_C COO-Metal Interaction Hydrophobic_C Hydrophobic Barrier Adsorbed->Hydrophobic_C Alkyl Chain Orientation

Corrosion inhibition mechanisms of phosphonic and carboxylic acids.

Experimental Protocols

The following are standardized methodologies for key experiments used to evaluate the performance of corrosion inhibitors.

Gravimetric Weight Loss Method (ASTM G31)

This method determines the corrosion rate by measuring the weight loss of a metal specimen after exposure to a corrosive environment.

  • Specimen Preparation: Metal coupons (e.g., S235JR or Q235 steel) are cut to specific dimensions, and their surface area is calculated. The specimens are then cleaned, degreased, and weighed to the nearest 0.1 mg.[3]

  • Exposure: The weighed specimens are suspended in the corrosive medium, with and without the inhibitor, for a predetermined period (e.g., 7 days or 12 weeks).[2][4] The temperature and other environmental conditions are kept constant.

  • Cleaning (ASTM G1): After exposure, the specimens are removed, and corrosion products are cleaned off according to ASTM G1 standards, which may involve chemical cleaning with inhibited acids or mechanical methods.[5]

  • Evaluation: The cleaned specimens are reweighed, and the weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE %).

WeightLossWorkflow Prep Specimen Preparation (Clean, Measure, Weigh) Exposure Immersion in Corrosive Medium +/- Inhibitor Prep->Exposure Cleaning Post-Exposure Cleaning (ASTM G1) Exposure->Cleaning Weighing Final Weighing Cleaning->Weighing Calculation Calculate Corrosion Rate & Inhibition Efficiency Weighing->Calculation

Workflow for the Gravimetric Weight Loss Method.
Potentiodynamic Polarization (ASTM G59)

This electrochemical technique provides rapid insights into the corrosion mechanism and corrosion rate.

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Procedure: The specimen is immersed in the test solution (with or without inhibitor) and allowed to reach a stable open-circuit potential (OCP). The potential is then scanned from a cathodic to an anodic potential relative to the OCP at a constant scan rate (e.g., 0.5 mV/s).[1]

  • Data Analysis: The resulting polarization curve (potential vs. current density) is used to determine the corrosion potential (Ecorr) and corrosion current density (jcorr) by Tafel extrapolation. The inhibition efficiency is calculated from the jcorr values.

Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)

EIS is a non-destructive technique that provides detailed information about the inhibitor film's properties and the corrosion mechanism.

  • Procedure: The three-electrode cell is set up as in the potentiodynamic polarization experiment. A small amplitude AC potential signal is applied to the working electrode at its OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).[6]

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. This data can be fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion inhibition.[6]

ElectrochemicalWorkflow cluster_setup Common Setup cluster_pdp Potentiodynamic Polarization (PDP) cluster_eis Electrochemical Impedance Spectroscopy (EIS) Cell Three-Electrode Cell Assembly Immersion Specimen Immersion in Test Solution Cell->Immersion OCP Stabilize at Open Circuit Potential (OCP) Immersion->OCP Scan Potential Scan (e.g., -250 to +250 mV vs OCP) OCP->Scan AC Apply AC Signal over Frequency Range OCP->AC Tafel Tafel Extrapolation to get Ecorr and jcorr Scan->Tafel Fit Fit Data to Equivalent Circuit to get Rct AC->Fit

General workflow for electrochemical corrosion testing.

References

performance of octylphosphonic acid against other alkylphosphonic acids in surface modification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Octylphosphonic Acid in Surface Modification

This compound (OPA) is a widely utilized agent for the surface modification of various materials, particularly metal oxides. Its C8 alkyl chain provides a balance of ordering and stability in the formation of self-assembled monolayers (SAMs), leading to significant alterations in surface properties. This guide provides a comparative analysis of OPA's performance against other alkylphosphonic acids, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate surface modification agent.

Performance Comparison of Alkylphosphonic Acids

The performance of alkylphosphonic acids in surface modification is significantly influenced by the length of the alkyl chain. This chain length dictates the packing density, ordering, and ultimate surface properties of the self-assembled monolayer.

Key Performance Metrics

The following table summarizes the quantitative performance of this compound in comparison to other short- and long-chain alkylphosphonic acids on aluminum oxide surfaces. The data highlights how properties like water contact angle, surface energy, and coefficient of friction are tuned by the alkyl chain length.

Alkylphosphonic AcidAlkyl Chain LengthWater Contact Angle (°)Surface Energy (mJ/m²)Coefficient of Friction
This compound (OPA) C8< 105~25Higher than ODP
Decylphosphonic Acid (DPA)C10> 115~22Not Reported
Octadecylphosphonic Acid (ODPA)C18> 115~21Lowest

Data sourced from studies on aluminum oxide surfaces.[1]

Longer alkyl chains, such as in decylphosphonic acid (DPA) and octadecylphosphonic acid (ODPA), tend to form more densely packed and ordered monolayers, resulting in higher water contact angles (increased hydrophobicity) and lower surface energies.[1] For instance, on aluminum substrates, surfaces treated with ODPA and DPA typically exhibit water contact angles greater than 115°, while OPA-treated surfaces show angles less than 105°.[1] This is attributed to the increased van der Waals interactions between longer alkyl chains, leading to a more crystalline and stable SAM.[2] Consequently, ODPA provides the lowest coefficient of friction among the tested alkylphosphonic acids on aluminum.[1]

The stability and ordering of the SAM also play a crucial role in applications such as organic electronics. In organic thin-film transistors (TFTs), the alkyl chain length of the phosphonic acid used in the gate dielectric significantly impacts device performance. Studies have shown that an optimal chain length exists for achieving maximum charge carrier mobility. For instance, n-tetradecylphosphonic acid (C14) has been found to provide the best performance in pentacene (B32325) TFTs, with a mobility of 0.7 cm²/V·s and an on/off ratio greater than 10⁵.[3] Shorter chains like hexylphosphonic acid (C6) result in lower on/off ratios, while very long chains like octadecylphosphonic acid (C18) can also lead to decreased performance due to increased defects.[3]

Experimental Methodologies

The following are generalized protocols for the surface modification of metal oxides using alkylphosphonic acids, based on common laboratory practices.

Self-Assembled Monolayer (SAM) Formation by Immersion

This is a conventional method for creating a phosphonic acid monolayer on a metal oxide surface.

  • Substrate Preparation: The metal oxide substrate (e.g., TiO₂, Al₂O₃, ITO) is first cleaned to remove organic contaminants and to ensure a hydroxylated surface. This is typically achieved by sonication in a series of solvents (e.g., acetone, isopropanol (B130326), deionized water) followed by a treatment with UV-ozone or an oxygen plasma.

  • Solution Preparation: A dilute solution of the alkylphosphonic acid (e.g., 1 mM) is prepared in a suitable solvent, often an alcohol like isopropanol or ethanol.

  • Immersion: The cleaned substrate is immersed in the phosphonic acid solution for a specified duration, which can range from several minutes to 24 hours, at a controlled temperature.[4]

  • Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried with a stream of inert gas (e.g., nitrogen or argon).

Spray Coating for Rapid Surface Modification

Spray coating offers a faster alternative to the immersion method, particularly suitable for scalable manufacturing processes.[4][5][6]

  • Substrate Preparation: The substrate is cleaned as described in the immersion protocol.

  • Solution Preparation: A solution of the phosphonic acid is prepared.

  • Coating: The substrate is heated to a specific temperature (e.g., 25-150 °C), and the phosphonic acid solution is sprayed onto the surface for a short duration (e.g., 60 seconds).[4][5][6]

  • Post-Processing: The coated substrate is then typically rinsed and dried.

Visualizing the Modification Process and Logic

The following diagrams illustrate the key processes and relationships in the surface modification by alkylphosphonic acids.

ExperimentalWorkflow cluster_prep Substrate Preparation cluster_modification Surface Modification cluster_post Post-Processing start Start cleaning Substrate Cleaning (Sonication, Plasma) start->cleaning solution Phosphonic Acid Solution Preparation cleaning->solution immersion Immersion solution->immersion spray Spray Coating solution->spray rinsing Rinsing immersion->rinsing spray->rinsing drying Drying rinsing->drying end End drying->end

Caption: Experimental workflow for surface modification.

AlkylChainEffect cluster_chain Alkyl Chain Length cluster_properties Resulting Surface Properties short Short Chain (e.g., C8) packing Lower Packing Density short->packing leads to long Long Chain (e.g., C18) packing_high Higher Packing Density long->packing_high leads to hydrophobicity_low Lower Hydrophobicity packing->hydrophobicity_low surface_energy_high Higher Surface Energy packing->surface_energy_high hydrophobicity_high Higher Hydrophobicity packing_high->hydrophobicity_high surface_energy_low Lower Surface Energy packing_high->surface_energy_low

Caption: Effect of alkyl chain length on surface properties.

Conclusion

This compound is a versatile and effective agent for surface modification, offering a hydrophobic surface with moderate ordering. However, for applications requiring maximum hydrophobicity, lower surface energy, and higher stability, longer-chain alkylphosphonic acids like octadecylphosphonic acid are superior. Conversely, the optimal alkyl chain length for electronic applications may be intermediate, as demonstrated by the high performance of tetradecylphosphonic acid in TFTs. The choice of alkylphosphonic acid should therefore be guided by the specific performance requirements of the intended application.

References

A Comparative Analysis of Octylphosphonic Acid Layer Formation on Titanium Dioxide, Aluminum Oxide, and Zirconium Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

The formation of self-assembled monolayers (SAMs) of octylphosphonic acid (OPA) on various metal oxide surfaces is a critical area of research for applications ranging from corrosion resistance and biocompatible coatings to organic electronics. This guide provides a comparative analysis of OPA layer formation on three technologically important metal oxides: titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and zirconium dioxide (ZrO₂). The following sections detail the experimental protocols for OPA deposition, present a quantitative comparison of the resulting layers, and illustrate the underlying chemical interactions.

Experimental Protocols

The formation of a well-ordered OPA monolayer on metal oxide surfaces is typically achieved through solution-phase deposition. While specific parameters may vary, a general experimental workflow can be outlined.

1. Substrate Preparation:

  • Cleaning: The metal oxide substrates (TiO₂, Al₂O₃, or ZrO₂) are first rigorously cleaned to remove organic and inorganic contaminants. This often involves sequential sonication in solvents such as acetone, isopropanol, and deionized water.

  • Hydroxylation: To promote the binding of phosphonic acid headgroups, the substrate surface is often treated to increase the density of hydroxyl (-OH) groups. This can be achieved by exposure to an oxygen plasma or treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). The substrates are then thoroughly rinsed with deionized water and dried under a stream of nitrogen.

2. OPA Solution Preparation:

  • A dilute solution of this compound (typically in the millimolar range) is prepared in a high-purity organic solvent. Common solvents include ethanol, isopropanol, or toluene.

3. Self-Assembly Process:

  • The cleaned and hydroxylated substrates are immersed in the OPA solution. The immersion time can range from several minutes to 24 hours, and the temperature is often kept constant (e.g., room temperature or slightly elevated). During this time, the OPA molecules self-assemble on the metal oxide surface.

4. Post-Deposition Treatment:

  • After immersion, the substrates are removed from the solution and rinsed with the pure solvent to remove any physisorbed molecules.

  • The samples are then dried, typically under a stream of inert gas like nitrogen or in a vacuum oven at a moderate temperature (e.g., 100-120°C) to promote covalent bond formation and improve the ordering of the alkyl chains.

G cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_post Post-Deposition Cleaning Cleaning (Sonication) Hydroxylation Hydroxylation (O2 Plasma / Piranha) Cleaning->Hydroxylation Drying_Prep Drying (N2 Stream) Hydroxylation->Drying_Prep Immersion Immersion (Time & Temp Controlled) Drying_Prep->Immersion Solution OPA Solution (mM in Solvent) Solution->Immersion Rinsing Rinsing (Pure Solvent) Immersion->Rinsing Drying_Post Drying/Annealing (N2 Stream / Oven) Rinsing->Drying_Post Characterization Characterization Drying_Post->Characterization Final OPA Layer

General experimental workflow for OPA layer formation.

Quantitative Data Comparison

The properties of the resulting OPA layers are influenced by the underlying metal oxide substrate. The following table summarizes key quantitative data for OPA layers on TiO₂, Al₂O₃, and ZrO₂ based on reported experimental findings. It is important to note that some of the cited data may refer to octadecylphosphonic acid (ODPA), a longer-chain analogue of OPA, which exhibits similar binding characteristics.

PropertyTiO₂Al₂O₃ZrO₂
Water Contact Angle ~118°[1]Up to 166° (superhydrophobic)[2]High, interaction stronger than TiO₂[3]
Layer Thickness ~1.1 nm (for C8 chain)~1.8 nm (for ODPA)[4]Not explicitly found for OPA
P 2p Binding Energy (XPS) ~133.2 - 133.3 eV[4][5]~133.4 eV[6]~133.5 - 133.9 eV[7][8]
Binding Mode Bidentate and/or Tridentate[4]Predominantly Tridentate[9]Bidentate and/or Tridentate[3]

Chemical Interaction and Binding

The interaction between the phosphonic acid headgroup of OPA and the metal oxide surface is crucial for the formation of a stable and well-ordered monolayer. The phosphonic acid can form one, two, or three bonds with the metal atoms on the surface, corresponding to monodentate, bidentate, and tridentate binding modes, respectively.

On all three metal oxides, the formation of a covalent bond between phosphorus and oxygen on the metal surface (P-O-M) is the primary anchoring mechanism. The specific binding geometry is influenced by factors such as the crystal structure of the oxide, the density of surface hydroxyl groups, and the conditions of the self-assembly process.

  • On TiO₂ , both bidentate and tridentate binding modes have been proposed.[4]

  • On Al₂O₃ , a predominantly tridentate binding is often reported, leading to a very stable and robust monolayer.[9]

  • On ZrO₂ , the interaction is considered to be very strong, likely involving a combination of bidentate and tridentate binding, leading to a higher degree of conformational order compared to TiO₂.[3]

G cluster_OPA cluster_surfaces cluster_binding OPA R-P(=O)(OH)₂ TiO2 TiO₂ OPA->TiO2 Forms Al2O3 Al₂O₃ OPA->Al2O3 Forms ZrO2 ZrO₂ OPA->ZrO2 Forms Bidentate Bidentate (R-PO₂(O-M)₂) TiO2->Bidentate Predominantly Tridentate Tridentate (R-PO(O-M)₃) TiO2->Tridentate Can form Al2O3->Tridentate Predominantly ZrO2->Bidentate Predominantly ZrO2->Tridentate Can form

Binding interactions of OPA with metal oxide surfaces.

References

Octylphosphonic Acid as a Surfactant: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octylphosphonic acid (OPA) is an organophosphorus compound recognized for its amphiphilic properties, stemming from a polar phosphonic acid head and a nonpolar octyl tail.[1] This molecular structure allows it to function as a surfactant, finding applications in industrial cleaners, coatings, and as a surface modifier.[1] This guide provides a comparative evaluation of OPA's effectiveness as a surfactant against two well-established alternatives: the anionic surfactant Sodium Dodecyl Sulfate (B86663) (SDS) and the cationic surfactant Cetyltrimethylammonium Bromide (CTAB). The comparison is based on key performance indicators, including Critical Micelle Concentration (CMC), surface tension reduction, and emulsification properties.

Performance Comparison of Surfactants

The effectiveness of a surfactant is primarily determined by its ability to lower the surface tension of a liquid and to form micelles, which are crucial for solubilization and emulsification. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which surfactant monomers begin to self-assemble into micelles.[1][2][3] A lower CMC value indicates a more efficient surfactant, as less of it is needed to achieve the maximum surfactant effect.

SurfactantTypeCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Emulsification Index (E24) (%)
This compound (OPA) Anionic (at neutral pH)See Note 1Data not availableData not available
Sodium Dodecyl Sulfate (SDS) Anionic8.2[4]~3955-76[5]
Cetyltrimethylammonium Bromide (CTAB) Cationic0.92 - 1.0[6]~36Data not available

Note 1: A study by Minardi et al. (1996b), as cited in a review by Di Anibal et al. (2009), determined the CMC values for a series of n-alkane phosphonic acids.[7] While the specific value for this compound is not explicitly stated in the available abstract, the study provides a basis for its expected CMC. For a complete evaluation, it is recommended to determine the CMC of OPA under specific experimental conditions.

Experimental Protocols

To ensure a standardized and objective comparison, the following experimental protocols are recommended for evaluating the performance of OPA and other surfactants.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. The concentration at which a sharp change in the property is observed corresponds to the CMC.

a) By Surface Tension Measurement (Tensiometry):

  • Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. Once micelles begin to form, the concentration of free surfactant monomers in the solution remains relatively constant, leading to a plateau in the surface tension.[3]

  • Apparatus: Tensiometer (using Wilhelmy plate or du Noüy ring method).

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water.

    • Create a series of dilutions of the stock solution to cover a range of concentrations.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at the intersection of the two linear portions of the plot.

b) By Conductivity Measurement:

  • Principle: For ionic surfactants, the conductivity of the solution changes with the formation of micelles. Micelles have a lower mobility than individual surfactant ions, leading to a decrease in the slope of the conductivity versus concentration plot.

  • Apparatus: Conductivity meter.

  • Procedure:

    • Prepare a series of surfactant solutions of varying concentrations in deionized water.

    • Measure the electrical conductivity of each solution at a constant temperature.

    • Plot the specific conductivity against the surfactant concentration.

    • The CMC is determined from the intersection of the two lines of different slopes.

Evaluation of Surface Tension Reduction

This experiment quantifies the extent to which a surfactant can lower the surface tension of water.

  • Principle: Surfactants reduce the surface tension of a liquid by adsorbing at the liquid-air interface.[3]

  • Apparatus: Tensiometer.

  • Procedure:

    • Prepare a surfactant solution at a concentration above its CMC.

    • Measure the surface tension of the solution at a controlled temperature.

    • The surface tension value at the CMC is a key performance indicator.

Assessment of Emulsification Properties

The emulsifying ability of a surfactant is its capacity to stabilize a mixture of two immiscible liquids, such as oil and water.

Emulsification Index (E24):

  • Principle: This method provides a quantitative measure of the stability of an emulsion formed by a surfactant.[8][9]

  • Procedure:

    • Mix equal volumes of an oil (e.g., kerosene, n-hexadecane) and the surfactant solution in a graduated test tube.

    • Vortex the mixture vigorously for 2 minutes to form an emulsion.

    • Allow the mixture to stand for 24 hours.

    • Measure the height of the emulsified layer and the total height of the liquid column.

    • Calculate the Emulsification Index (E24) using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols described above.

CMC_Determination_Workflow Workflow for CMC Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension prep_dilutions->measure_st measure_cond Measure Conductivity prep_dilutions->measure_cond plot_st Plot Surface Tension vs. log(Concentration) measure_st->plot_st plot_cond Plot Conductivity vs. Concentration measure_cond->plot_cond determine_cmc_st Determine CMC from Inflection Point plot_st->determine_cmc_st determine_cmc_cond Determine CMC from Slope Change plot_cond->determine_cmc_cond

Caption: Workflow for Determining Critical Micelle Concentration (CMC).

Emulsification_Index_Workflow Workflow for Emulsification Index (E24) Test start Start mix Mix Surfactant Solution and Oil (1:1) start->mix vortex Vortex for 2 minutes mix->vortex stand Let stand for 24 hours vortex->stand measure Measure height of emulsion and total liquid stand->measure calculate Calculate E24 = (h_emulsion / h_total) * 100 measure->calculate end End calculate->end

References

comparative study of phosphonic acid-based corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Phosphonic Acid-Based Corrosion Inhibitors

Phosphonic acids have emerged as a highly effective class of corrosion inhibitors, particularly for protecting ferrous alloys like carbon and mild steel in various aqueous environments.[1][2] Their efficacy stems from their ability to form stable, protective films on metal surfaces through adsorption and complexation with metal ions.[3][4] This guide provides a comparative overview of common phosphonic acid-based inhibitors, presenting experimental data, detailed protocols, and mechanistic diagrams to assist researchers and industry professionals in their selection and application.

Performance Comparison of Common Phosphonic Acid Inhibitors

The inhibition efficiency of phosphonic acids is influenced by their molecular structure, the corrosive environment, and the presence of other substances. The following table summarizes the performance of several widely used phosphonic acid derivatives on steel.

InhibitorMetalCorrosive MediumConcentrationAdditiveInhibition Efficiency (%)Test MethodReference
ATMP Mild SteelLow Chloride Water (60 ppm Cl⁻)200 ppm50 ppm Zn²⁺98Weight Loss[3]
HEDP Carbon SteelNeutral Chloride SolutionLow Concentration-EffectiveElectrochemical[5]
DTPMP Carbon SteelAqueous Solution (60 ppm Cl⁻)Not SpecifiedZn²⁺ExcellentWeight Loss[3]
PBTCA Stainless Steel (EN 1.4301)0.5 M HClNot Specified-EffectiveElectrochemical[3]
Propyl Phosphonic Acid Carbon SteelSaline Water (Neutral pH)ppm levelsZn²⁺Significant Corrosion Rate ReductionElectrochemical[6]

Note: The inhibition efficiency can vary significantly with experimental conditions. Direct comparison is most effective when data is sourced from the same study under identical conditions. The term "Effective" or "Excellent" is used where specific numerical efficiency was not provided in the abstract.

Mechanism of Action

Phosphonic acid-based corrosion inhibitors function primarily by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[7] The phosphonate (B1237965) groups (-PO₃H₂) are highly effective at chelating with metal ions (like Fe²⁺/Fe³⁺) present on the surface, leading to the formation of a stable, insoluble metal-phosphonate complex.[2] This process can be described by the Langmuir adsorption isotherm.[2]

In many formulations, phosphonic acids are used in conjunction with divalent metal cations, such as zinc (Zn²⁺), which exhibit a synergistic effect.[1][3] The zinc ions can precipitate as zinc hydroxide (B78521) (Zn(OH)₂) on cathodic sites, further stifling the corrosion process.[1] The combined action of the adsorbed phosphonate film and the cathodic precipitation results in a more robust and effective corrosion inhibition.[3]

InhibitionMechanism cluster_solution Corrosive Solution cluster_surface Metal Surface (e.g., Steel) Inhibitor Phosphonic Acid (R-PO3H2) AnodicSite Anodic Site (Fe → Fe²⁺ + 2e⁻) Inhibitor->AnodicSite Adsorption & Complexation (Fe-Phosphonate Film) Zn Zn²⁺ Ions CathodicSite Cathodic Site (O₂ + 2H₂O + 4e⁻ → 4OH⁻) Zn->CathodicSite Precipitation (Zn(OH)₂) Corrosion Corrosion AnodicSite->Corrosion CathodicSite->Corrosion

Figure 1: Mechanism of phosphonic acid and zinc ion synergistic inhibition.

Experimental Evaluation Protocols

The evaluation of corrosion inhibitor performance relies on a set of standardized experimental procedures.[8][9] Below are detailed methodologies for key experiments.

Weight Loss Method

This gravimetric technique provides a direct measure of the average corrosion rate over a period of time.[10]

Protocol:

  • Specimen Preparation: Clean pre-weighed metal coupons (e.g., carbon steel) by degreasing with a suitable solvent, followed by acid pickling to remove any existing oxide layer, then rinsing with deionized water and acetone, and finally drying.

  • Exposure: Immerse the prepared coupons in the corrosive solution, both with and without the inhibitor, for a predetermined duration (e.g., 24 to 168 hours) at a constant temperature.[8]

  • Post-Exposure Cleaning: After the exposure period, remove the coupons and clean them according to standards like ASTM G1 to remove corrosion products without affecting the base metal.[8] This typically involves mechanical cleaning followed by chemical cleaning in an inhibited acid solution.

  • Final Weighing: Rinse, dry, and re-weigh the coupons.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibitor efficiency (IE%).

    • CR = (K × W) / (A × T × D)

      • Where: K = a constant, W = weight loss, A = surface area, T = exposure time, D = density of the metal.

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Electrochemical Techniques

Electrochemical methods offer rapid and mechanistic insights into the corrosion process and inhibitor action.[8]

a) Potentiodynamic Polarization

This technique determines the corrosion current (i_corr) and provides information on whether the inhibitor acts on anodic, cathodic, or both reactions.[8]

Protocol:

  • Cell Setup: A standard three-electrode cell is used, comprising a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[8]

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.166 mV/s).[8]

  • Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). The IE% is calculated from i_corr values with and without the inhibitor.

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion mechanism.[8]

Protocol:

  • Cell Setup: The same three-electrode setup as for potentiodynamic polarization is used.

  • Measurement: After the OCP has stabilized, apply a small amplitude sinusoidal AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[8]

  • Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to extract parameters like the polarization resistance (R_p), which is inversely proportional to the corrosion rate. A higher R_p value indicates better corrosion protection.[5]

ExperimentalWorkflow cluster_prep Preparation cluster_testing Testing cluster_electrochem_details Electrochemical Methods cluster_analysis Analysis PrepCoupon Prepare Metal Coupons WeightLoss Weight Loss Test PrepCoupon->WeightLoss Electrochem Electrochemical Tests PrepCoupon->Electrochem PrepSolution Prepare Corrosive Solutions (with and without inhibitor) PrepSolution->WeightLoss PrepSolution->Electrochem Calc Calculate Corrosion Rate & Inhibition Efficiency WeightLoss->Calc Surface Surface Analysis (SEM, FTIR, etc.) WeightLoss->Surface Polarization Potentiodynamic Polarization Electrochem->Polarization EIS Electrochemical Impedance Spectroscopy (EIS) Electrochem->EIS Polarization->Calc EIS->Calc

References

A Comparative Guide to Alternatives for Octylphosphonic Acid in Hydrophobic Surface Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to create robust and reliable hydrophobic surfaces, octylphosphonic acid (OPA) has long been a staple. However, a range of alternative surface modification agents offers diverse properties that may be better suited for specific applications. This guide provides an objective comparison of OPA with prominent alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in material selection and experimental design.

Introduction to Hydrophobic Surfaces and this compound (OPA)

Hydrophobic surfaces, characterized by their water-repellent properties, are critical in a multitude of scientific and industrial applications, from microfluidics and medical implants to anti-fouling and protective coatings. The hydrophobicity of a surface is typically quantified by its water contact angle (WCA), with angles greater than 90° indicating a hydrophobic nature.

This compound is a widely used self-assembled monolayer (SAM) forming molecule. Its phosphonic acid headgroup forms a strong, covalent bond with a variety of metal oxide surfaces, including aluminum oxide, titanium oxide, and silicon oxide. The outward-projecting octyl chains create a dense, low-energy surface that repels water.

Alternatives to this compound: A Comparative Analysis

This guide focuses on three primary classes of alternatives to OPA:

  • Silane-Based Coatings: Utilizing molecules with silane (B1218182) headgroups that form robust siloxane bonds with hydroxylated surfaces.

  • Long-Chain Fatty Acids: Employing naturally derived or synthetic fatty acids to impart hydrophobicity through the alignment of their long alkyl chains.

  • Polymer Brushes: Consisting of polymer chains tethered to a surface, offering a durable and potentially "self-healing" hydrophobic layer.

The following sections provide a detailed comparison of these alternatives against OPA, focusing on key performance metrics.

Performance Comparison

The selection of a hydrophobic coating often involves a trade-off between performance, durability, cost, and ease of application. The following table summarizes the key performance indicators for OPA and its alternatives based on available experimental data.

Performance Metric This compound (OPA) Silane-Based Coatings (e.g., OTS) Long-Chain Fatty Acids (e.g., Stearic Acid) Polymer Brushes (e.g., Poly(alkyl methacrylate))
Water Contact Angle (WCA) 90° - 110°[1]100° - 115° (can exceed 150° with nano-structuring)[2]100° - 150°+ (highly dependent on substrate and application method)95° - 120°[3]
Thermal Stability Stable up to ~200-350°C[4]Alkylsilanes: ~250°C; Fluorinated silanes: up to 400°CLower, typically up to ~210°C[5]Dependent on polymer, but can be designed for high thermal stability
Mechanical Durability Moderate; can be susceptible to abrasion.Generally good, with cross-linked silane networks offering high durability.Moderate; can be prone to removal by abrasion.Excellent; polymer chains can reorient to "self-heal" minor scratches.[3]
Chemical Stability Good in neutral and acidic conditions; less stable in basic solutions.[6]Good, but can be susceptible to hydrolysis under certain pH conditions.Moderate; can be removed by strong solvents or detergents.Can be tailored for high chemical resistance by monomer selection.
Adhesion to Substrates Strong covalent bonding to a wide range of metal oxides.[7]Strong covalent bonding to hydroxylated surfaces (e.g., silica, glass).Adhesion can vary; may involve chemisorption or physisorption.Strong covalent "grafting-from" or "grafting-to" the surface.
Ease of Application Relatively simple solution-based deposition (dip-coating, spin-coating).Can be applied via solution or vapor deposition; sensitive to water content.Simple application methods like dip-coating or immersion.More complex multi-step synthesis often required (surface initiation followed by polymerization).

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful surface modification. The following sections outline methodologies for creating hydrophobic surfaces using OPA and its alternatives.

This compound (OPA) Self-Assembled Monolayer (SAM) Formation

This protocol describes the formation of an OPA SAM on an aluminum oxide surface.

Materials:

Procedure:

  • Substrate Cleaning:

    • Sonnicate the aluminum-coated silicon wafer in ethanol for 15 minutes.

    • Rinse thoroughly with DI water.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with a UV/Ozone cleaner for 15 minutes to create a hydrophilic aluminum oxide surface.

  • SAM Formation:

    • Prepare a 1 mM solution of OPA in anhydrous anisole.

    • Immerse the cleaned substrate in the OPA solution for 1 hour at room temperature.

    • Remove the substrate from the solution and rinse thoroughly with anisole to remove any physisorbed molecules.

    • Dry the substrate with a stream of nitrogen gas.

  • Annealing (Optional but Recommended):

    • Anneal the coated substrate at 120°C for 1 hour to promote covalent bond formation and improve monolayer ordering.

Octadecyltrichlorosilane (OTS) SAM Formation

This protocol details the formation of an OTS SAM on a glass slide.

Materials:

  • Glass microscope slides

  • Octadecyltrichlorosilane (OTS)

  • Toluene (B28343) (anhydrous)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

  • DI water

  • Ethanol (ACS grade)

Procedure:

  • Substrate Cleaning:

    • Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Carefully remove the slides and rinse extensively with DI water.

    • Rinse with ethanol and dry with a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1% (v/v) solution of OTS in anhydrous toluene in a glovebox or under an inert atmosphere to minimize exposure to moisture.

    • Immerse the cleaned and dried glass slides in the OTS solution for 1 hour.

    • Remove the slides and rinse with fresh toluene to remove excess OTS.

    • Cure the slides at 120°C for 1 hour.

Stearic Acid Modification

This protocol describes a simple immersion method for modifying a surface with stearic acid.

Materials:

  • Substrate (e.g., zinc oxide coated)

  • Stearic acid

  • Ethanol (ACS grade)

Procedure:

  • Solution Preparation:

    • Prepare a 0.05 M solution of stearic acid in ethanol.

  • Surface Modification:

    • Immerse the substrate in the stearic acid solution for 24 hours at room temperature.

    • Remove the substrate and rinse with ethanol to remove any unreacted stearic acid.

    • Dry the substrate in an oven at 60°C for 1 hour.

Hydrophobic Polymer Brush Synthesis (Surface-Initiated ATRP)

This protocol outlines the "grafting from" synthesis of a poly(methyl methacrylate) (PMMA) brush, which can exhibit hydrophobic properties.

Materials:

  • Silicon wafer

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-Bromoisobutyryl bromide (BiBB)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Methyl methacrylate (B99206) (MMA) monomer

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

Procedure:

  • Initiator Immobilization:

    • Clean a silicon wafer with Piranha solution (see OTS protocol for safety precautions).

    • In a glovebox, immerse the cleaned wafer in a 1% (v/v) solution of APTES in anhydrous toluene for 1 hour.

    • Rinse with toluene and anneal at 120°C for 30 minutes.

    • In the glovebox, immerse the APTES-functionalized wafer in a solution of TEA in anhydrous toluene, then add BiBB dropwise and react for 2 hours to form the ATRP initiator layer.

    • Rinse with toluene and dry.

  • Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP):

    • In a Schlenk flask under inert atmosphere, add the initiator-modified wafer, MMA monomer, bpy, and anhydrous toluene.

    • De-gas the solution with several freeze-pump-thaw cycles.

    • Add CuBr to initiate the polymerization.

    • Allow the reaction to proceed for the desired time to achieve the target polymer brush thickness.

    • Quench the reaction by exposing it to air.

    • Rinse the wafer extensively with a good solvent for PMMA (e.g., toluene, acetone) to remove any non-grafted polymer.

    • Dry the wafer.

Visualizing the Processes: Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the key steps in each surface modification technique.

OPA_SAM_Formation cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_anneal Post-Treatment Clean Clean Substrate (Sonication in Ethanol) Rinse_DI Rinse with DI Water Clean->Rinse_DI Dry_N2_1 Dry with N2 Rinse_DI->Dry_N2_1 UV_Ozone UV/Ozone Treatment Dry_N2_1->UV_Ozone Immerse Immerse in OPA Solution UV_Ozone->Immerse Rinse_Solvent Rinse with Solvent Immerse->Rinse_Solvent Dry_N2_2 Dry with N2 Rinse_Solvent->Dry_N2_2 Anneal Anneal (Optional) Dry_N2_2->Anneal OTS_SAM_Formation cluster_prep Substrate Preparation cluster_sam SAM Formation (Inert Atmosphere) cluster_post Post-Treatment Piranha Piranha Clean Rinse_DI Rinse with DI Water Piranha->Rinse_DI Dry_N2_1 Dry with N2 Rinse_DI->Dry_N2_1 Immerse Immerse in OTS Solution Dry_N2_1->Immerse Rinse_Solvent Rinse with Toluene Immerse->Rinse_Solvent Cure Cure at 120°C Rinse_Solvent->Cure Polymer_Brush_Synthesis cluster_init Initiator Immobilization cluster_poly Polymerization Clean Clean Substrate APTES APTES Functionalization Clean->APTES Initiator_Attach Attach ATRP Initiator APTES->Initiator_Attach SI_ATRP Surface-Initiated ATRP Initiator_Attach->SI_ATRP Rinse Rinse to Remove Non-grafted Polymer SI_ATRP->Rinse Dry Dry Rinse->Dry Surface_Modification_Logic cluster_substrate Substrate cluster_modifier Modification Agent cluster_properties Resulting Surface Properties MetalOxide Metal Oxides (Al2O3, TiO2, etc.) OPA This compound MetalOxide->OPA Strong Adhesion FattyAcids Long-Chain Fatty Acids MetalOxide->FattyAcids Adhesion Varies PolymerBrushes Polymer Brushes MetalOxide->PolymerBrushes Requires Surface Initiation Hydroxylated Hydroxylated Surfaces (Glass, Silica) Silanes Silanes (e.g., OTS) Hydroxylated->Silanes Strong Covalent Bonds Hydroxylated->FattyAcids Adhesion Varies Hydroxylated->PolymerBrushes Requires Surface Initiation Hydrophobicity Hydrophobicity (High WCA) OPA->Hydrophobicity Durability Durability (Mechanical, Chemical) OPA->Durability Moderate Stability Thermal Stability OPA->Stability Good Silanes->Hydrophobicity Silanes->Durability High Silanes->Stability Good to Excellent FattyAcids->Hydrophobicity FattyAcids->Durability Moderate FattyAcids->Stability Lower PolymerBrushes->Hydrophobicity PolymerBrushes->Durability Excellent (Self-healing) PolymerBrushes->Stability Tunable

References

A Comparative Guide to the Long-Term Stability of Octylphosphonic Acid Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable surface modification technique is paramount to ensure the longevity and performance of various applications, from biomedical implants to microelectronic devices. Octylphosphonic acid (OPA) self-assembled monolayers (SAMs) have emerged as a prominent method for tailoring surface properties. This guide provides an objective comparison of the long-term stability of OPA coatings against a common and well-established alternative: silane-based coatings, specifically those derived from organotrichlorosilanes like octadecyltrichlorosilane (B89594) (OTS). The following analysis is supported by experimental data to assist in making informed decisions for specific research and development needs.

Comparative Performance Analysis: OPA vs. Silane (B1218182) Coatings

The long-term stability of a surface coating is critically dependent on its resistance to various environmental stressors, including hydrolysis, thermal degradation, and chemical attack. Both phosphonate (B1237965) and silane-based monolayers form covalent bonds with hydroxylated surfaces (e.g., metal oxides, silicon dioxide), yet their inherent chemical nature leads to significant differences in their long-term performance.

Key Findings:

  • Hydrolytic Stability: Phosphonate-based coatings, including OPA, generally exhibit superior hydrolytic stability compared to their silane counterparts, particularly in neutral to alkaline aqueous environments. The metal-oxygen-phosphorus (M-O-P) bond is inherently more resistant to hydrolysis than the silicon-oxygen-silicon (Si-O-Si) linkages that characterize siloxane networks.[1][2] Studies have shown that while silane monolayers can degrade and detach from the substrate after prolonged exposure to physiological pH, phosphonate films remain largely intact.[1]

  • Thermal Stability: OPA and other long-chain alkylphosphonic acid monolayers demonstrate excellent thermal stability, often outperforming silane-based coatings. This is attributed to the strong covalent bonding between the phosphonate headgroup and the metal oxide surface.

  • Chemical Resistance: While both coating types offer a degree of protection against chemical attack, the robustness of the phosphonate linkage provides enhanced resistance in various chemical environments. However, the stability of both is compromised under strong basic conditions, with shorter alkyl chains showing more pronounced degradation.[3][4]

  • Coating Quality and Ordering: The formation of highly ordered and dense monolayers is crucial for optimal long-term stability. Both OPA and OTS can form well-ordered SAMs, but the quality of the resulting film is highly dependent on the deposition parameters, including solvent choice, temperature, and substrate preparation.

Data Presentation

The following tables summarize quantitative data from various studies, offering a direct comparison of the long-term stability of phosphonic acid and silane-based coatings under different conditions.

Table 1: Hydrolytic Stability Comparison

Coating TypeSubstrateTest ConditionsDurationKey Performance MetricResultReference
Alkylphosphonic Acid (C12-C18)Stainless Steel (SS316L)pH 3, Neutral (DI Water), PBS30 daysStatic Water Contact AngleExcellent stability, minimal change in contact angle[3]
Alkylphosphonic Acid (C12-C18)Stainless Steel (SS316L)pH 1130 daysStatic Water Contact AnglePartial breakdown, especially for shorter chains[3][4]
11-hydroxyundecylphosphonic acidTitanium Alloy (Ti-6Al-4V)Physiological pH (7.5)7 daysSurface-bound molecule retentionStable, nearly identical loading before and after exposure[1]
Aminopropyl(triethoxy)silane (APTES)Titanium Alloy (Ti-6Al-4V)Physiological pH (7.5)7 daysSurface-bound molecule retentionPoor stability, virtually all initially bound molecules cleaved[1]

Table 2: Thermal Stability Comparison

Coating TypeSubstrateTest ConditionsKey Performance MetricOnset of DegradationReference
Alkylphosphonic Acid (C12-C18)Stainless Steel (SS316L)Dry HeatingMonolayer integrityStable up to 7 days at 120°C[3]
Butylphosphonic Acid (BPA)SiliconThermal Desorption (XPS)Monolayer decomposition-
Aminopropyltriethoxysilane (APTES)SiliconThermal Desorption (XPS)Monolayer decomposition250°C

Table 3: Chemical Resistance Comparison

Coating TypeSubstrateChemical EnvironmentObservationReference
Alkylphosphonic AcidStainless SteelAcidic (pH 3), Neutral, PBSHigh stability[3][4]
Alkylphosphonic AcidStainless SteelBasic (pH 11)Partial degradation, more pronounced for shorter chains[3][4]
Silane-based coatingsGeneralAqueous, especially alkalineSusceptible to hydrolysis of Si-O-Si bonds[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of coating stability. Below are summaries of key experimental protocols cited in the literature.

1. Contact Angle Goniometry for Hydrolytic Stability Assessment

  • Objective: To monitor changes in surface hydrophobicity as an indicator of coating degradation.

  • Procedure:

    • Prepare coated substrates and measure the initial static water contact angle using a goniometer.

    • Immerse the substrates in the desired aqueous solution (e.g., deionized water, acidic, basic, or physiological buffer).

    • At specified time intervals (e.g., 1, 7, 30 days), remove the substrates, rinse with deionized water, and dry with a stream of inert gas (e.g., nitrogen).

    • Measure the static water contact angle again at multiple points on the surface to obtain an average value.

    • A significant decrease in the contact angle over time indicates degradation of the hydrophobic alkyl chains and/or detachment of the monolayer.

2. X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition Analysis

  • Objective: To determine the elemental composition and chemical bonding states at the surface, providing direct evidence of monolayer presence, degradation, or delamination.

  • Procedure:

    • Acquire a high-resolution XPS spectrum of the freshly prepared coating to establish a baseline. Key elements to monitor include Carbon (C 1s), Phosphorus (P 2p) for phosphonates, Silicon (Si 2p) for silanes, and the substrate elements.

    • After subjecting the coated substrate to stability testing (e.g., immersion, thermal treatment), acquire another high-resolution XPS spectrum.

    • Analyze the changes in the elemental peak intensities and binding energies. A decrease in the C 1s and P 2p (or Si 2p) signals relative to the substrate signals indicates loss of the organic coating. Shifts in binding energies can provide insights into changes in the chemical bonding at the interface.

3. Atomic Force Microscopy (AFM) for Surface Morphology Evaluation

  • Objective: To visualize the surface topography of the coating at the nanoscale and identify any changes due to degradation, such as pitting, delamination, or increased roughness.

  • Procedure:

    • Image the surface of the as-prepared coating in tapping mode or contact mode to obtain a baseline topography map.

    • After the stability test, image the same or a representative area of the substrate.

    • Compare the "before" and "after" images to identify any changes in surface morphology. The appearance of holes, aggregates, or a general increase in surface roughness can be indicative of coating degradation.

Mandatory Visualization

Experimental_Workflow_for_Coating_Stability_Assessment sub Substrate Preparation (Cleaning & Hydroxylation) coat Coating Deposition (OPA or Silane) sub->coat char_initial Initial Characterization (Contact Angle, XPS, AFM) coat->char_initial stress Long-Term Stability Test (Hydrolytic, Thermal, or Chemical) char_initial->stress char_final Final Characterization (Contact Angle, XPS, AFM) stress->char_final data Data Analysis & Comparison char_final->data conclusion Conclusion on Long-Term Stability data->conclusion

Caption: Experimental workflow for assessing the long-term stability of surface coatings.

Signaling_Pathways_of_Degradation sub_p Substrate-O-P Bond stable_p Stable sub_p->stable_p Resistant to degrade_p Hydrolysis & Detachment sub_p->degrade_p Susceptible to h2o_p H2O (Neutral/Acidic) h2o_s H2O (Aqueous) oh_p OH- (Basic) degrade_s Hydrolysis of Si-O-Si sub_s Substrate-O-Si Bond sub_s->degrade_s Susceptible to

Caption: Simplified logical relationship of hydrolytic degradation pathways for phosphonate and silane coatings.

References

Safety Operating Guide

Octylphosphonic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of octylphosphonic acid is critical for ensuring laboratory safety and environmental protection. As a corrosive and environmentally hazardous substance, it necessitates a strict adherence to established protocols. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for research, scientific, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, ensure that all necessary safety measures are in place. This chemical is classified as a corrosive solid that causes severe skin burns and eye damage, is harmful if swallowed, and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4] It is also toxic to aquatic life.[2][5]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear neoprene or nitrile rubber gloves.[5]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[1][5]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][5]

  • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-certified respirator.[5]

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters for managing hazardous chemical waste in a laboratory setting, in accordance with general guidelines.

ParameterGuideline / LimitRegulatory Context
Corrosivity Characteristic Aqueous solutions with a pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous waste.[6]This compound is an acidic substance and must be treated as corrosive waste.[2][4][5]
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be stored in a designated SAA.[6]This is the maximum allowable quantity at or near the point of generation before it must be moved to a central storage area.[6]
SAA Time Limit (Full Container) Full containers must be removed from the SAA within 3 calendar days.[7]This ensures timely removal of waste and prevents unsafe accumulation.
SAA Time Limit (Partial Container) Partially filled, closed, and properly labeled containers may remain in an SAA for up to one year.[7]Proper labeling and sealing are crucial for safe long-term satellite storage.
General Storage Time Limit (Opened Chemical) Opened containers of the original chemical should be disposed of within 6 months of being opened.[8]This practice minimizes degradation and potential hazards from long-term storage of opened chemicals.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final treatment by a licensed facility.[5][6] Never dispose of this chemical down the sink, in regular trash, or allow it to enter the environment.[5][8][9][10]

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste: Treat all this compound waste, including contaminated materials (e.g., pipette tips, absorbent pads), as hazardous.

  • Segregate at Source: Collect this compound waste in a dedicated container. Do not mix it with other waste streams, especially incompatible materials like strong bases or oxidizing agents, to prevent violent reactions.[1][7][10]

Step 2: Container Management
  • Select an Appropriate Container: Use a container that is chemically compatible with acidic and corrosive materials (plastic is often preferred).[6][11] The container must be in good condition, free from leaks, and have a secure, screw-on cap.[7][11]

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Corrosive," "Acidic").[6][9]

  • Keep Containers Closed: The waste container must remain securely capped at all times, except when you are actively adding waste.[6][7][8]

Step 3: Waste Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation.[6][7][11] This location must be under the control of laboratory personnel.[11]

  • Use Secondary Containment: Place the waste container in a secondary containment bin or tray to control any potential leaks or spills.

  • Store Safely: Keep the SAA away from heat, sunlight, and incompatible chemicals.[9][12]

Step 4: Arranging for Professional Disposal
  • Contact EH&S: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EH&S) office or the designated hazardous waste management provider.[6]

  • Schedule Pickup: Do not allow waste to exceed the 55-gallon SAA limit.[6] Once a container is full, it must be removed within three days.[7]

  • Documentation: Ensure all required paperwork is completed for the waste pickup, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[11]

Step 5: Disposal of Empty Containers
  • Decontamination: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).[8][10]

  • Collect Rinsate: The rinsate from this cleaning process is also considered hazardous waste and must be collected and disposed of in your this compound waste stream.[8][10]

  • Final Disposal: Once triple-rinsed, the empty container can typically be disposed of as regular trash. Deface or remove all chemical and hazard labels before doing so.[8]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_lab In the Laboratory cluster_facility Facility & Professional Disposal gen 1. Waste Generation (this compound) ppe 2. Wear Full PPE (Gloves, Goggles, Lab Coat) gen->ppe Safety First seg 3. Segregate Waste (No Mixing with Bases/Oxidizers) ppe->seg cont 4. Containerize & Label (Sealed, Labeled Plastic Container) seg->cont store 5. Store in SAA (Secondary Containment) cont->store pickup 6. Request EH&S Pickup (Follow Institutional Protocol) store->pickup Container Full or >1 Year dispose 7. Licensed Disposal (Final Treatment/Disposal) pickup->dispose

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Octylphosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Octylphosphonic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a corrosive chemical that can cause severe skin burns and serious eye damage.[1][2][3] Prolonged or repeated exposure may also cause organ damage.[1][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the selection of appropriate PPE. The following table summarizes the recommended equipment.

Body PartPPE RecommendationSpecifications and Best Practices
Eyes/Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield is also recommended.Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] Contact lenses should not be worn.[2]
Hands Neoprene or nitrile rubber gloves.Gloves should be selected based on the potential hazards, duration of use, and the chemical resistance and physical properties of the glove material.[1]
Body Laboratory coat and close-toed footwear. Protective clothing must be selected based on the specific hazards in the workplace.Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Immediately remove any clothing that becomes contaminated.[1]
Respiratory A NIOSH-certified dust and mist respirator is recommended, particularly if dusts are generated.Respirators are not a substitute for proper engineering controls like a chemical fume hood.[1][6]

Experimental Protocol: Safe Handling of this compound

The following step-by-step guide outlines the essential procedures for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][6]
  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as specified in the table above. This includes at a minimum: a lab coat, close-toed shoes, chemical-resistant gloves (neoprene or nitrile), and chemical splash goggles. A face shield is strongly recommended.

3. Handling the Chemical:

  • Avoid all personal contact with the substance, including inhalation of any dust or fumes.[7]
  • Do not eat, drink, or smoke in the area where this compound is being handled.[1][7]
  • When not in use, ensure the container is tightly closed.[1][2]

4. Spills and Accidents:

  • In case of skin contact, immediately flush the affected area with running water for at least 15 minutes and remove all contaminated clothing.[1] Seek immediate medical attention.[1]
  • If eye contact occurs, immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
  • In the event of a spill, evacuate unnecessary personnel.[2] Wearing appropriate PPE, sweep or shovel the spilled material into a suitable container for disposal.[2] Avoid generating dust.[6]

5. Disposal:

  • Dispose of this compound and any contaminated materials in an approved waste disposal plant.[1]
  • Do not allow the product to enter drains, waterways, or soil.[1]
  • All disposal practices must be in accordance with local, state, and federal regulations.

Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound.

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octylphosphonic acid
Reactant of Route 2
Octylphosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.